molecular formula C39H53N5O8 B1192639 DBCO-PEG4-Desthiobiotin

DBCO-PEG4-Desthiobiotin

Cat. No.: B1192639
M. Wt: 719.9 g/mol
InChI Key: RLLRLVMWDMAIJT-BFGHFXMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG4-Desthiobiotin is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

Molecular Formula

C39H53N5O8

Molecular Weight

719.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)/t30-,34+/m0/s1

InChI Key

RLLRLVMWDMAIJT-BFGHFXMOSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DBCO-PEG4-Desthiobiotin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding DBCO-PEG4-Desthiobiotin

This compound is a trifunctional molecule integral to modern bioconjugation and affinity purification techniques.[1][2] Its structure is intelligently designed with three key components:

  • Dibenzocyclooctyne (DBCO): A highly reactive functional group that enables covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][4] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for cytotoxic copper catalysts.[5]

  • Polyethylene (B3416737) Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, reducing aggregation and precipitation during labeling reactions.[1][2] It also provides steric hindrance, improving the accessibility of the terminal desthiobiotin moiety.[6]

  • Desthiobiotin: A sulfur-free analog of biotin (B1667282).[1][2] It binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[7][8][9] This property of reversible binding is highly advantageous for affinity purification applications, as it allows for the gentle elution of captured biomolecules under mild conditions.[10][11]

The combination of these three moieties makes this compound a versatile tool for selectively labeling azide-modified biomolecules and subsequently isolating them or their interacting partners.

Physicochemical Properties and Specifications

A summary of the key quantitative and qualitative properties of this compound is provided below.

PropertyValueSource(s)
Chemical Formula C₃₉H₅₃N₅O₈[2]
Molecular Weight ~719.9 g/mol [2]
Purity Typically ≥95% (HPLC)[4]
Appearance Colorless to slightly yellow oil[4]
Solubility Soluble in DMSO, DMF, MeOH, DCM, THF[4]
Storage Conditions -20°C, dark, under inert gas[4]
Shelf Life Approximately 12 months unopened[4]

Key Applications and Experimental Workflows

The primary applications of this compound revolve around a two-stage process: covalent labeling of a target molecule via SPAAC, followed by affinity-based capture and release.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling

This process involves the reaction of the DBCO group on this compound with an azide (B81097) group on a target biomolecule (e.g., a protein, nucleic acid, or cell surface glycan that has been metabolically or enzymatically engineered to contain an azide).

SPAAC_Workflow SPAAC Labeling Workflow A Azide-Modified Biomolecule C Mix and Incubate A->C B This compound B->C D SPAAC Reaction C->D Room Temp or 37°C 1-24 hours E Desthiobiotinylated Biomolecule D->E F Purification (e.g., Desalting Column) E->F G Purified Labeled Biomolecule F->G

SPAAC Labeling Workflow
Desthiobiotin-Streptavidin Affinity Purification (Pull-Down Assay)

Following successful labeling, the desthiobiotin tag can be used to capture the biomolecule of interest using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. The gentle binding allows for the subsequent elution of the captured molecule and any interacting partners.

Pull_Down_Workflow Desthiobiotin Pull-Down Workflow cluster_capture Capture cluster_wash Wash cluster_elution Elution A Desthiobiotinylated Biomolecule C Incubate to Bind A->C B Streptavidin-Coated Beads B->C D Bead-Bound Complex C->D E Wash with Buffer D->E G Add Biotin Solution H Competitive Displacement D->H F Removal of Non-specific Binders E->F G->H I Eluted Biomolecule H->I J Streptavidin Beads with Bound Biotin H->J

Desthiobiotin Pull-Down Workflow

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol for SPAAC Labeling of a Protein

This protocol outlines a general procedure for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, to prepare a 10 mM solution, add 695 µL of solvent to 5 mg of the reagent.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the unreacted this compound using a spin desalting column or through dialysis against a suitable buffer.

Quantitative Analysis of Labeling:

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[12][13]

Calculation:

Molarity of DBCO = A₃₀₉ / ε₃₀₉ (where ε₃₀₉ is the molar extinction coefficient of DBCO, approximately 12,000 M⁻¹cm⁻¹)

Molarity of Protein = (A₂₈₀ - (A₃₀₉ × CF)) / ε₂₈₀ (where CF is a correction factor for DBCO absorbance at 280 nm, and ε₂₈₀ is the molar extinction coefficient of the protein)

Degree of Labeling = Molarity of DBCO / Molarity of Protein

Protocol for Desthiobiotin Pull-Down Assay

This protocol describes the capture and elution of a desthiobiotinylated protein using streptavidin magnetic beads.

Materials:

  • Desthiobiotinylated protein

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (Binding/Wash Buffer containing 2-10 mM biotin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Transfer an appropriate amount of bead slurry to a new tube.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads by adding Binding/Wash Buffer, vortexing briefly, and removing the supernatant. Repeat this wash step twice.

  • Binding:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the sample containing the desthiobiotinylated protein to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant.

    • Add Binding/Wash Buffer to the beads, mix, and then remove the supernatant.

    • Repeat the wash step at least three times to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer (containing free biotin) to the beads.

    • Incubate for 10-30 minutes at room temperature with gentle mixing. The free biotin will competitively displace the desthiobiotinylated protein from the streptavidin beads.

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted protein.

Quantitative Data and Performance Characteristics

The efficiency of the experimental workflows described above is dependent on key quantitative parameters.

ParameterValue/RangeSignificanceSource(s)
SPAAC Reaction Time 1 - 24 hoursReaction kinetics depend on reactant concentrations and temperature. Longer incubation times can improve yield.
Molar Excess of DBCO Reagent 10-30x over proteinA molar excess is typically used to drive the labeling reaction to completion.[14]
Desthiobiotin-Streptavidin Kd 10⁻¹¹ MIndicates a strong but reversible interaction, ideal for affinity purification.[7][8][15]
Biotin-Streptavidin Kd 10⁻¹⁵ MDemonstrates the significantly stronger, near-irreversible binding of biotin, which allows for efficient competitive elution.[7][8][15]
Capture Efficiency on Beads >90%High capture efficiency can be expected with sufficient incubation time and bead capacity.[15]
Elution Conditions 2-10 mM free biotinGentle elution is achieved by competitive displacement, preserving protein structure and function.

Conclusion

This compound is a powerful and versatile reagent for the targeted labeling and subsequent purification of biomolecules. Its well-defined chemical properties and the bioorthogonality of the SPAAC reaction allow for its use in complex biological systems. The reversible binding of the desthiobiotin moiety to streptavidin provides a distinct advantage over traditional biotin-based systems, enabling the gentle recovery of purified targets. The protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technology in their work.

References

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of DBCO-PEG4-Desthiobiotin, a versatile reagent in the field of bioconjugation and chemical biology.

Core Structure and Functional Components

This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling and affinity purification. Its structure comprises three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the covalent labeling of azide-modified biomolecules in aqueous environments and even in living systems without the need for a cytotoxic copper catalyst.[1][2][3]

  • Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer. The PEG linker enhances the aqueous solubility of the molecule, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance between the conjugated biomolecules.[3][4]

  • Desthiobiotin: A sulfur-free analog of biotin (B1667282). It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[5][6][7] This reversible binding is a key advantage, allowing for the gentle elution of desthiobiotinylated molecules from streptavidin affinity matrices using free biotin under mild, physiological conditions.[5][6][7]

Physicochemical and Reactive Properties

A summary of the key quantitative and qualitative properties of this compound is presented in the tables below.

Table 1: General Physicochemical Properties
PropertyValue
Chemical Formula C₃₉H₅₃N₅O₈
Molecular Weight 719.88 g/mol
CAS Number 2032788-37-5
Appearance Colorless to slightly yellow oil
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform
Storage Conditions Store at -20°C, desiccated and protected from light
Table 2: Reactive Properties
PropertyValueNotes
Reactive Group Dibenzocyclooctyne (DBCO)Reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) ~0.24 M⁻¹s⁻¹ (with benzyl (B1604629) azide)Reaction kinetics can be influenced by the specific azide, solvent, and temperature.
~0.033 M⁻¹s⁻¹ (with phenyl azide)
Binding Affinity (Kd) of Desthiobiotin to Streptavidin ~10⁻¹¹ MAllows for reversible binding and mild elution.
Recommended Molar Excess for Bioconjugation 2-20 fold molar excess of this compound over the azide-containing moleculeThe optimal ratio depends on the concentration and reactivity of the substrates.
Typical Reaction Time for SPAAC 2-12 hours at room temperatureCan be extended to overnight at 4°C for improved efficiency, especially with low concentrations.

Experimental Protocols

This section provides a detailed protocol for a common application of this compound: the labeling of an azide-modified protein and its subsequent enrichment using streptavidin-functionalized beads.

Protocol for Labeling an Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a good starting point. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column or by dialysis against the desired buffer.

  • Verification of Labeling (Optional): The degree of labeling can be assessed by mass spectrometry or by a gel-shift assay if the protein is subsequently incubated with streptavidin.

Protocol for the Enrichment of a this compound Labeled Protein

Materials:

  • This compound labeled protein

  • Streptavidin-functionalized agarose (B213101) or magnetic beads

  • Wash Buffer 1 (e.g., PBS with 0.5 M NaCl and 0.05% Tween-20)

  • Wash Buffer 2 (e.g., PBS)

  • Elution Buffer (e.g., PBS containing 10-50 mM free biotin, pH 7.4)

Procedure:

  • Bead Equilibration:

    • Resuspend the streptavidin beads in Wash Buffer 2.

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant and repeat the wash step two more times.

  • Binding:

    • Add the purified this compound labeled protein sample to the equilibrated streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1 to remove non-specifically bound proteins.

    • Wash the beads two times with Wash Buffer 2 to remove residual salt and detergent.

  • Elution:

    • Add the Elution Buffer to the beads.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Pellet the beads and carefully collect the supernatant containing the enriched protein. Repeat the elution step for improved recovery.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Diagram 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Reaction DBCO This compound Triazole Stable Triazole Linkage (Covalently Conjugated Biomolecule) DBCO->Triazole SPAAC (Copper-Free) Azide Azide-Modified Biomolecule Azide->Triazole

Caption: Covalent bond formation via SPAAC.

Diagram 2: Experimental Workflow for Protein Enrichment

Enrichment_Workflow cluster_labeling Step 1: Labeling cluster_capture Step 2: Capture cluster_elution Step 3: Elution AzideProtein Azide-Modified Protein LabeledProtein Desthiobiotinylated Protein AzideProtein->LabeledProtein + DBCO_reagent This compound DBCO_reagent->LabeledProtein StreptavidinBeads Streptavidin Beads CapturedComplex Protein-Bead Complex LabeledProtein->CapturedComplex Binding StreptavidinBeads->CapturedComplex FreeBiotin Free Biotin EnrichedProtein Enriched Protein CapturedComplex->EnrichedProtein Competitive Elution FreeBiotin->CapturedComplex

Caption: Workflow for protein enrichment.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its unique combination of a copper-free click chemistry handle, a hydrophilicity-enhancing PEG spacer, and a reversibly binding affinity tag enables a wide range of applications, from the specific labeling of biomolecules in complex biological samples to their efficient enrichment and purification. The mild reaction and elution conditions associated with its use make it particularly well-suited for studies involving sensitive biological macromolecules and for applications in live-cell imaging and proteomics.

References

A Technical Guide to the Mechanism and Application of DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the trifunctional molecule, DBCO-PEG4-Desthiobiotin, detailing its mechanism of action and its application in advanced biochemical and proteomics workflows.

Core Mechanism of Action

This compound is a versatile chemical probe that leverages three distinct molecular components to enable a two-step "capture and release" strategy for the specific labeling and purification of biomolecules. The mechanism is a sequential process involving a bioorthogonal chemical ligation followed by a high-affinity, yet reversible, biological interaction.

The molecule's functionality is derived from its three key components:

  • Dibenzocyclooctyne (DBCO): A sterically strained alkyne that serves as the reactive handle for bioorthogonal labeling. It specifically and covalently reacts with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3]

  • Polyethylene (B3416737) Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. This linker enhances the aqueous solubility of the entire molecule and provides spatial separation between the DBCO group and the desthiobiotin tag.[4][5] This separation minimizes steric hindrance, allowing both the DBCO group and the desthiobiotin moiety to interact effectively with their respective binding partners.

  • Desthiobiotin: A sulfur-free analog of biotin (B1667282) that functions as a reversible affinity tag.[5][6][7] It binds with high specificity to streptavidin, but with a significantly lower affinity compared to the nearly irreversible bond between biotin and streptavidin.[6][7] This property is crucial for the gentle elution of tagged biomolecules from streptavidin-coated supports using a solution of free biotin.[6][8]

The overall mechanism can be summarized in two stages:

  • Covalent Labeling (SPAAC Reaction): An azide-containing target molecule (e.g., a metabolically labeled protein, glycan, or a specifically modified nucleic acid) is incubated with this compound. The DBCO group reacts with the azide, forming a stable triazole linkage.

  • Affinity Purification and Release: The resulting desthiobiotin-tagged biomolecule is then captured using a streptavidin-functionalized support, such as magnetic beads or agarose (B213101) resin. After washing away unbound components, the purified biomolecule is gently eluted by introducing a solution containing an excess of free biotin, which competitively displaces the desthiobiotin from the streptavidin binding sites.[8]

G cluster_0 Step 1: Covalent Labeling via SPAAC cluster_1 Step 2: Affinity Purification & Elution Azide_Molecule Azide-Modified Biomolecule Labeled_Molecule Desthiobiotin-Labeled Biomolecule Azide_Molecule->Labeled_Molecule + DBCO_Reagent This compound DBCO_Reagent->Labeled_Molecule Captured_Complex Captured Complex Labeled_Molecule->Captured_Complex Binding Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Captured_Complex Elution Elution with Free Biotin Captured_Complex->Elution Purified_Molecule Purified Biomolecule Elution->Purified_Molecule

Figure 1. The two-step mechanism of action of this compound.

Quantitative Data

The efficacy of this compound is underpinned by the kinetics of the SPAAC reaction and the binding affinities of desthiobiotin and biotin to streptavidin.

ParameterValueSignificance
DBCO-Azide Reaction Kinetics
Second-Order Rate Constant~0.1 M⁻¹s⁻¹Indicates a rapid and efficient covalent labeling reaction under physiological conditions.[1][9]
Streptavidin Binding Affinities
Desthiobiotin Dissociation Constant (Kd)~10⁻¹¹ MAllows for strong and specific binding for effective capture and purification.[6][7][10]
Biotin Dissociation Constant (Kd)~10⁻¹⁵ MThe significantly stronger affinity of biotin enables its use as a competitive eluent to release desthiobiotin-tagged molecules.[6][7][10]

Table 1: Key quantitative parameters governing the performance of this compound.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Metabolic Labeling of Nascent Proteins

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, followed by click chemistry-mediated biotinylation for the subsequent enrichment of newly synthesized proteins.

Materials:

  • Cell culture medium deficient in methionine

  • L-Azidohomoalanine (AHA)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Wash cells with PBS and replace the standard medium with methionine-free medium.

    • Incubate for 1 hour to deplete intracellular methionine reserves.

    • Add AHA to the medium to a final concentration of 25-50 µM and incubate for 4-8 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • Determine the protein concentration of the supernatant.

    • To 1 mg of protein lysate, add this compound to a final concentration of 100 µM.

    • Incubate at room temperature for 2 hours with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin magnetic beads with lysis buffer.

    • Add the pre-washed beads to the lysate and incubate for 1 hour at room temperature with rotation.

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins by incubating the beads in an elution buffer containing 2-10 mM free biotin for 30 minutes at 37°C.[11]

    • Separate the beads using a magnetic stand and collect the supernatant containing the enriched proteins for downstream analysis (e.g., Western blot or mass spectrometry).

Enrichment of Azide-Modified Biomolecules from a Complex Mixture

This protocol provides a general workflow for the enrichment of any azide-modified biomolecule from a complex sample, such as a cell lysate.

G Start Azide-Modified Sample Click_Reaction Incubate with This compound Start->Click_Reaction Add_Beads Add Pre-Washed Streptavidin Beads Click_Reaction->Add_Beads Incubate_Bind Incubate for Binding Add_Beads->Incubate_Bind Wash_Beads Wash Beads (3x) Incubate_Bind->Wash_Beads Elute Elute with Free Biotin Wash_Beads->Elute End Purified Biomolecules Elute->End

Figure 2. A typical experimental workflow for enrichment using this compound.

Applications in Research and Development

The unique properties of this compound make it a powerful tool in various research areas:

  • Quantitative Proteomics: It is extensively used in workflows for identifying and quantifying newly synthesized proteins or for profiling the activity of specific enzymes.

  • Glycoproteomics: The reagent can be used to label and enrich glycoproteins that have been metabolically tagged with azide-modified sugars.

  • Drug Discovery: It facilitates the identification of cellular targets of azide-modified drug candidates through affinity-based pulldown experiments.

  • Protein-Protein Interaction Studies: this compound can be used to label a "bait" protein to capture and identify its interacting "prey" proteins from a cell lysate.[5]

References

DBCO-PEG4-Desthiobiotin: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties of DBCO-PEG4-Desthiobiotin, a critical reagent in bioconjugation and proteomics. This guide provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, equipping researchers, scientists, and drug development professionals with the essential knowledge for its effective application.

This compound is a trifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a desthiobiotin moiety for reversible binding to streptavidin. This unique combination of features makes it an invaluable tool for a range of applications, including the labeling and purification of biomolecules, targeted drug delivery, and advanced proteomics workflows. A thorough understanding of its solubility and stability is paramount for ensuring experimental success and the reliability of results.

Solubility Profile

The solubility of this compound is a critical consideration for its handling and use in various experimental settings. The presence of the hydrophilic PEG4 linker significantly influences its solubility profile, particularly in aqueous environments.[1]

Qualitative Solubility:

This compound exhibits excellent solubility in a variety of common organic solvents. This allows for the preparation of concentrated stock solutions that can be further diluted into aqueous buffers for subsequent experiments.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
Dimethylformamide (DMF)Soluble[2][3]
Methanol (MeOH)Soluble[2]
Dichloromethane (DCM)Soluble[3]
Tetrahydrofuran (THF)Soluble[2][3]
ChloroformSoluble[3]

Quantitative Solubility Estimation:

CompoundSolventConcentrationReference
DBCO-PEG4-BiotinDMSO100 mg/mL (133.35 mM)[4]

This high solubility in DMSO allows for the preparation of highly concentrated stock solutions, which is advantageous for minimizing the volume of organic solvent introduced into aqueous reaction mixtures.

Aqueous Solubility:

The inclusion of the PEG4 linker is designed to improve the aqueous solubility of the molecule.[1] However, like many organic molecules of its size, the aqueous solubility of this compound is limited. For many applications, it is recommended to first dissolve the compound in a water-miscible organic solvent, such as DMSO, and then dilute the stock solution into the desired aqueous buffer. This method ensures that the compound remains in solution at the desired working concentration.

For the parent molecule, D-desthiobiotin, a solubility of approximately 0.2 mg/mL has been reported in a 1:2 solution of DMSO:PBS (pH 7.2). While the DBCO and PEG4 modifications will alter this value, it provides a useful baseline for understanding the contribution of the desthiobiotin moiety to the overall solubility.

Stability Profile

The stability of this compound is crucial for its storage and for maintaining its reactivity in experimental workflows. The primary points of potential degradation are the DBCO group and the PEG linker.

Storage and General Handling:

For long-term storage, this compound should be stored at -20°C in a dark, dry environment, preferably under an inert gas.[2] Following these recommendations, the compound is reported to have a shelf life of at least 12 months.[2] When preparing solutions, it is advisable to use anhydrous solvents to prevent hydrolysis of the reactive moieties. Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[5]

pH Stability:

The DBCO group is known to be sensitive to acidic conditions (pH < 5), which can lead to its degradation.[6] Therefore, it is recommended to perform reactions and store solutions in buffers with a neutral to slightly basic pH (pH 6-8.5). While generally stable at neutral and slightly basic pH, prolonged exposure to higher pH can increase the rate of hydrolysis of other functional groups that might be present in a conjugated molecule (e.g., NHS esters).[7]

pH RangeStability of DBCO MoietyReference
< 5Sensitive to degradation[6]
6 - 8.5Generally stable[7]

Thermal Stability:

Elevated temperatures can accelerate the degradation of both the DBCO group and the PEG linker.[7][8] For click chemistry reactions, it is generally recommended to perform incubations at room temperature or 4°C.[9] While shorter reaction times at higher temperatures (e.g., 37°C) may be possible, the stability of the compound should be empirically determined for the specific experimental conditions.[7]

Chemical Compatibility:

The DBCO group can react with thiols, so the presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in reaction buffers should be avoided.[5] Additionally, buffers containing azides are incompatible with the DBCO moiety as they will lead to a direct and irreversible reaction.[9] The PEG linker is susceptible to oxidative degradation, which can be initiated by the presence of oxygen, metal ions, and light.

Experimental Protocols

To aid researchers in the practical application and assessment of this compound, the following section provides detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method):

This protocol outlines a standardized method to determine the thermodynamic solubility of this compound in an aqueous buffer.[6]

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Water-miscible organic solvent (e.g., DMSO)

    • Microcentrifuge tubes

    • Shaker/incubator

    • 0.22 µm syringe filters

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube. Add a defined volume of PBS (e.g., 1 mL).

    • Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.

    • Sample Collection and Preparation: After incubation, centrifuge the tube to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantification by HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

      • Inject the filtered supernatant and the standard solutions onto the HPLC system.

      • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.

  • Calculation: The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.

Protocol for Assessing Stability using a Stability-Indicating HPLC Method:

This protocol describes how to evaluate the stability of this compound under different conditions using a stability-indicating HPLC method.[6]

  • Materials:

    • This compound

    • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

    • Anhydrous DMSO

    • HPLC system with a C18 column and a UV detector

    • Thermostated incubator or water bath

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Incubation: Dilute the stock solution into the different aqueous buffers to a final concentration of, for example, 100 µM. Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • Timepoints: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample.

    • HPLC Analysis: Analyze the samples by HPLC. Record the peak area of the parent this compound peak at each time point.

    • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition (pH and temperature). From this data, the degradation kinetics (e.g., half-life) can be determined.

Mandatory Visualizations

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Downstream Analysis Cells Cells Labeled Cells Labeled Cells Cells->Labeled Cells Incubation with Azide-Sugar Azide-Sugar Azide-Sugar This compound This compound Labeled Cells->this compound Cell Lysis & Incubation Labeled Biomolecule Labeled Biomolecule This compound->Labeled Biomolecule Copper-Free Click Reaction Purification Purification Labeled Biomolecule->Purification e.g., Streptavidin Affinity Chromatography Detection Detection Purification->Detection e.g., Western Blot, Mass Spectrometry

Workflow for Metabolic Labeling and Click Chemistry.

G cluster_0 Bait Protein Immobilization cluster_1 Protein Interaction cluster_2 Elution and Analysis Bait Protein Bait Protein Immobilized Bait Immobilized Bait Bait Protein->Immobilized Bait Incubation Streptavidin Beads Streptavidin Beads Cell Lysate Cell Lysate Immobilized Bait->Cell Lysate Incubation with Lysate Protein Complex Protein Complex Cell Lysate->Protein Complex Incubation Elution Elution Protein Complex->Elution Competitive Elution with Biotin (B1667282) Analysis Analysis Elution->Analysis e.g., SDS-PAGE, Mass Spectrometry

Workflow for a Pull-Down Assay using Desthiobiotin.

References

The Strategic Advantage of DBCO-PEG4-Desthiobiotin in Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. The advent of click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the way biomolecules are labeled, detected, and linked. At the forefront of this innovation is DBCO-PEG4-Desthiobiotin , a trifunctional reagent meticulously designed to offer superior performance in a multitude of applications, from fundamental research to the development of targeted therapeutics. This technical guide provides an in-depth exploration of the distinct advantages conferred by each component of this versatile molecule, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Components and Their Synergistic Benefits

This compound is a chimeric molecule where each of its three components—Dibenzocyclooctyne (DBCO), a tetraethylene glycol spacer (PEG4), and desthiobiotin—plays a crucial role in its overall efficacy.

  • Dibenzocyclooctyne (DBCO): The Engine of Copper-Free Click Chemistry. The DBCO group is a sterically strained cyclooctyne (B158145) that readily and specifically reacts with azide-functionalized molecules via SPAAC.[1][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[3][4] A key advantage of SPAAC is the elimination of the need for cytotoxic copper catalysts, making it ideal for applications involving living cells and in vivo studies.[2][4]

  • PEG4 Spacer: The Solubility and Accessibility Enhancer. The hydrophilic tetraethylene glycol (PEG4) linker is a critical element that addresses a common challenge in bioconjugation: the poor aqueous solubility of many labeling reagents.[5] The PEG4 spacer imparts significant water solubility to the entire molecule, reducing the need for organic co-solvents that can denature proteins.[4] Furthermore, it acts as a flexible arm, minimizing steric hindrance and allowing the DBCO and desthiobiotin moieties to be more accessible to their respective binding partners.[6] This enhanced accessibility can lead to faster and more complete conjugation reactions.

  • Desthiobiotin: The Reversible Affinity Tag. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[7][8] This feature is highly advantageous for applications requiring the gentle elution and recovery of labeled biomolecules, such as in affinity purification and pull-down assays.[7][9] The milder elution conditions, typically involving competitive displacement with free biotin, help to preserve the native structure and function of the purified proteins and their interacting partners.[8]

Quantitative Data Summary

The selection of a bioconjugation reagent is often guided by its quantitative performance characteristics. The following tables summarize key data for this compound and its components.

Table 1: Comparative Binding Affinities of Biotin and Desthiobiotin to Streptavidin
LigandDissociation Constant (Kd)Elution ConditionsReference(s)
Biotin~10⁻¹⁵ MHarsh, denaturing conditions[7][10]
Desthiobiotin ~10⁻¹¹ M Mild, competitive elution with free biotin [7][10][11]
Table 2: Stability of DBCO Moiety in Aqueous Buffers
pHTemperatureIncubation TimeRemaining ReactivityReference(s)
7.4 (PBS)4°C48 hours>95%[7]
7.4 (PBS)25°C24 hours90-95%[7]
7.4 (PBS)37°C24 hours80-85%[7]
8.525°C24 hours90-95%[7]

Note: Stability can be affected by the presence of certain nucleophiles. For instance, the half-life of DBCO in the presence of glutathione (B108866) (GSH) has been reported to be approximately 71 minutes.

Table 3: Reaction Kinetics of DBCO-Azide SPAAC Reaction
ReactantsSecond-Order Rate Constant (k₂)Reference(s)
DBCO with Benzyl Azide (B81097)~0.1 - 0.3 M⁻¹s⁻¹[10][12][13]
DBCO with Phenyl Azide~0.033 M⁻¹s⁻¹[13]

Note: The reaction rate can be influenced by the electronic properties of the azide and the solvent system.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling of an Amine-Containing Protein with DBCO-PEG4-NHS Ester (for subsequent reaction with Azide-Desthiobiotin)

This protocol describes the initial step of labeling a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative. The DBCO-labeled protein can then be reacted with an azide-functionalized desthiobiotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG4-NHS Ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Quantification of Labeling (Optional): The degree of labeling can be determined by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[3][8]

Protocol 2: Pull-Down Assay of a DBCO-Labeled "Bait" Protein Using Azide-PEG4-Desthiobiotin and Streptavidin Agarose (B213101)

This protocol outlines the capture of a DBCO-labeled "bait" protein and its interacting "prey" proteins from a cell lysate.

Materials:

  • DBCO-labeled "bait" protein (from Protocol 1)

  • Azide-PEG4-Desthiobiotin

  • Cell lysate containing "prey" proteins

  • Streptavidin agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS containing 4 mM free biotin, pH 7.2)[14]

Procedure:

  • Click Reaction: Incubate the DBCO-labeled "bait" protein with a 2-4 fold molar excess of Azide-PEG4-Desthiobiotin in PBS overnight at 4°C.[14]

  • Purification: Remove unreacted Azide-PEG4-Desthiobiotin using a desalting column.

  • Resin Preparation: Wash the streptavidin agarose resin with wash buffer according to the manufacturer's instructions.

  • Bait Protein Immobilization: Incubate the desthiobiotinylated "bait" protein with the equilibrated streptavidin resin for 30-60 minutes at room temperature with gentle mixing to allow for binding.

  • Washing: Wash the resin several times with wash buffer to remove unbound bait protein.

  • Prey Protein Capture: Incubate the resin with the immobilized bait protein with the cell lysate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Add the elution buffer to the resin and incubate for 10-30 minutes at 37°C to release the desthiobiotinylated bait protein and its interacting prey proteins.[14][15]

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and workflows relevant to the use of this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide Azide->Triazole caption Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Affinity_Purification_Workflow start This compound labeled biomolecule bind Bind to Streptavidin Resin start->bind wash Wash away non-specific binders bind->wash elute Elute with free Biotin wash->elute product Purified Biomolecule elute->product caption Affinity Purification Workflow using this compound.

Affinity Purification Workflow using this compound.

ADC_Development_Workflow cluster_antibody Antibody Modification cluster_payload Payload Preparation cluster_conjugation ADC Synthesis Antibody Antibody + DBCO-PEG4-NHS Ester DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody Amine Coupling ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC SPAAC Payload Cytotoxic Drug + Azide Linker Azide_Payload Azide-Payload Payload->Azide_Payload Azide_Payload->ADC caption Workflow for Antibody-Drug Conjugate (ADC) development.

Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

This compound stands out as a superior reagent for copper-free click chemistry due to the synergistic contributions of its constituent parts. The DBCO moiety provides a highly specific and biocompatible ligation handle, the PEG4 spacer enhances aqueous solubility and reaction kinetics, and the desthiobiotin tag allows for the efficient and gentle purification of labeled biomolecules. This powerful combination makes this compound an invaluable tool for researchers and drug development professionals seeking to advance their work in proteomics, diagnostics, and targeted therapeutics. The provided data and protocols serve as a comprehensive resource to facilitate the successful implementation of this versatile reagent in a wide array of scientific endeavors.

References

An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin (CAS: 2032788-37-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Desthiobiotin is a heterobifunctional chemical linker that has become an invaluable tool in bioconjugation and chemical biology. This molecule incorporates three key functional elements: a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. This unique combination enables the straightforward and efficient labeling of biomolecules through copper-free click chemistry, coupled with a reversible, high-affinity purification system.

The DBCO group facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The hydrophilic PEG4 spacer enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance.[2][3] The desthiobiotin component is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin, allowing for the gentle elution of labeled biomolecules from streptavidin resins using competitive displacement with free biotin.[4][5] This "soft-release" characteristic is particularly advantageous for preserving the integrity of delicate protein complexes during purification.[4][6]

This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in protein labeling and purification, and its application in advanced modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The physical and chemical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 2032788-37-5[1]
Molecular Formula C₃₉H₅₃N₅O₈[1]
Molecular Weight 719.87 g/mol [1]
Purity ≥ 95% (HPLC)[1]
Physical State Colorless to slightly yellow oil or white to yellow solid[1][7]
Solubility Soluble in DMSO, DMF, MeOH, DCM, THF[1]

Table 2: Storage and Handling

PropertyRecommendationReference(s)
Storage Conditions -20°C, dark, under inert gas[1]
Shelf Life 12 months unopened from date of receipt[1]
Stock Solution Preparation (Example) To prepare a 10 mM solution, add 695 µL of solvent to 5 mg of the compound.[1]

Key Applications and Experimental Protocols

This compound is primarily utilized in a two-stage process: first, the covalent labeling of an azide-containing biomolecule via SPAAC, followed by the affinity purification or detection of the resulting conjugate.

Application 1: Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the general steps for labeling a protein that has been previously modified to contain an azide (B81097) group.

Methodology:

  • Preparation of Azide-Modified Protein:

    • The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or sugars, or by chemical modification of reactive side chains (e.g., lysines) with an azide-NHS ester.

    • Ensure the purified, azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8]

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[4][8] Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.[8]

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to prevent protein denaturation.[8]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4][9] Reaction times may vary depending on the concentration and reactivity of the substrates.[7]

  • Purification of the Labeled Protein:

    • Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against a suitable buffer.[8]

  • Characterization (Optional):

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (if the linker adds sufficient mass) or mass spectrometry.

SPAAC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein in Amine-Free Buffer Mix Mix Protein and DBCO Reagent (10-20x molar excess of DBCO) Azide_Protein->Mix DBCO_Reagent This compound Stock Solution (in DMSO) DBCO_Reagent->Mix Incubate Incubate (RT for 2-4h or 4°C overnight) Mix->Incubate Purify Remove Excess Reagent (Desalting Column/Dialysis) Incubate->Purify Labeled_Protein DBCO-Labeled Protein Purify->Labeled_Protein

Workflow for Protein Labeling using SPAAC.

Application 2: Pull-Down Assay for Protein-Protein Interactions

This protocol describes how to use the this compound labeled protein ("bait") to capture its interacting partners ("prey") from a cell lysate.

Methodology:

  • Immobilization of the Bait Protein:

    • Equilibrate streptavidin-conjugated agarose (B213101) resin by washing it three times with a suitable binding buffer (e.g., PBS, pH 7.4).[10]

    • Incubate the desthiobiotinylated bait protein with the equilibrated streptavidin resin for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the resin three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound bait protein.

  • Incubation with Prey Protein Source:

    • Prepare a cell lysate containing the putative "prey" proteins. It is recommended to pre-clear the lysate by incubating it with unconjugated streptavidin resin to minimize non-specific binding.[10]

    • Add the pre-cleared cell lysate to the resin-bound bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Wash the resin extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the bait-prey complexes, add a biotin-containing elution buffer (e.g., PBS with 2-10 mM free d-biotin) to the resin.[10]

    • Incubate at 37°C for 10-30 minutes with gentle mixing.[10] The competitive displacement by biotin will release the desthiobiotinylated bait protein along with its interacting prey proteins.

    • Collect the eluate by centrifugation.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the captured prey proteins.

Pull_Down_Workflow Bait Desthiobiotin-Labeled 'Bait' Protein Immobilize 1. Immobilize Bait on Resin Bait->Immobilize Resin Streptavidin Agarose Resin Resin->Immobilize Lysate Pre-cleared Cell Lysate ('Prey' Proteins) Incubate 2. Incubate with Lysate Lysate->Incubate Elution_Buffer Biotin Elution Buffer Elute 4. Elute with Free Biotin Elution_Buffer->Elute Analysis Analyze Eluate (SDS-PAGE, Western Blot, MS) Immobilize->Incubate Resin-Bound Bait Wash 3. Wash to Remove Non-specific Binders Incubate->Wash Bait-Prey Complex Wash->Elute Elute->Analysis

Pull-Down Assay Workflow.

Application 3: Synthesis of PROTACs

This compound can serve as a versatile linker in the modular synthesis of PROTACs.[11][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The DBCO group allows for the easy conjugation of an azide-modified ligand for either the target protein or the E3 ligase.

PROTAC structure using the DBCO linker.

Conclusion

This compound is a powerful and versatile reagent for modern life science research. Its ability to facilitate copper-free bioconjugation combined with a gentle and specific affinity capture system makes it ideal for a wide range of applications, from basic protein interaction studies to the development of sophisticated therapeutic modalities like PROTACs. The protocols and data provided in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

References

An In-depth Technical Guide to the Storage and Handling of DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensure experimental reproducibility and success. This guide provides a comprehensive overview of the storage, handling, and utilization of DBCO-PEG4-Desthiobiotin, a key reagent in copper-free click chemistry.

This compound is a trifunctional molecule comprising a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a desthiobiotin moiety for reversible binding to streptavidin. This combination of features makes it a versatile tool for the specific and efficient labeling and purification of azide-modified biomolecules.

Core Properties and Storage

Proper storage is critical to maintain the reactivity and stability of this compound. The following table summarizes its key physical and chemical properties, along with recommended storage conditions.

PropertyValue
Molecular Weight 719.87 g/mol
Physical State Colorless to slightly yellow oil[1][2]
Purity ≥95% (HPLC)[1][2] or 98%
Storage Temperature -20°C[1][2][3]
Shipping Conditions Ambient or frozen
Shelf Life 12 months unopened from date of receipt[1]
Storage Instructions Store in the dark under an inert gas[1]. Keep desiccated.

Solubility and Solution Preparation

This compound is soluble in a variety of common organic solvents. Proper solvent selection and preparation of stock solutions are crucial for successful experimental outcomes.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble[1][4]
Dimethylformamide (DMF) Soluble[1][4]
Methanol (MeOH) Soluble[1]
Dichloromethane (DCM) Soluble[1]
Tetrahydrofuran (THF) Soluble[1]
Chloroform Soluble
Preparation of a 10 mM Stock Solution

To prepare a 10 mM stock solution of this compound, the following volumes of solvent can be added to the indicated mass of the reagent:

Mass of this compoundVolume of Solvent to Add for 10 mM Solution
5 mg695 µL[1]
10 mg1389 µL[1]

Note: Unused stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to two months when kept with a desiccant.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling and purification experiments. Optimization may be required for specific applications.

General Workflow for Bioconjugation and Purification

The following diagram illustrates the general workflow for using this compound, from reagent handling to the purification of the labeled biomolecule.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis storage Storage at -20°C dissolve Dissolve in Anhydrous DMSO/DMF storage->dissolve Equilibrate to RT reaction SPAAC Reaction (RT or 37°C, 1-24h) dissolve->reaction azide_molecule Azide-Containing Biomolecule azide_molecule->reaction purify_reagent Remove Excess Reagent (e.g., Spin Desalting) reaction->purify_reagent streptavidin_binding Streptavidin Affinity Purification purify_reagent->streptavidin_binding elution Elution with Biotin streptavidin_binding->elution analysis Analysis of Labeled Biomolecule elution->analysis G Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product DBCO This compound Plus + Azide Azide-Containing Biomolecule Product Stable Triazole Linkage (Labeled Biomolecule) Azide->Product  Copper-Free  Click Chemistry  

References

The Acceleration of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the field of bioconjugation, offering a powerful tool for selectively labeling and modifying biomolecules in their native environment. This metal-free click chemistry reaction has become indispensable in drug development, diagnostics, and fundamental biological research due to its high efficiency, specificity, and biocompatibility. This in-depth technical guide explores the core principles of SPAAC, presents quantitative kinetic data, and provides detailed experimental protocols for its application.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] Huisgen cycloaddition between a cyclooctyne (B158145) and an azide (B81097).[1][2] The reaction's driving force is the significant ring strain inherent in the eight-membered cyclooctyne ring.[1][3] This strain is released upon the concerted, pericyclic reaction with an azide, leading to the formation of a stable triazole linkage.[1][2] A key advantage of SPAAC is its bioorthogonality; neither the cyclooctyne nor the azide functional groups react with native biological moieties, ensuring that the reaction proceeds with high specificity in complex biological systems.[1][4] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC obviates the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[4][5]

The reaction kinetics of SPAAC are typically second-order and are influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.[2][6] The choice of cyclooctyne is critical, with different derivatives offering a trade-off between reactivity and stability.[5][7]

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne TransitionState Transition State Cyclooctyne->TransitionState [3+2] Cycloaddition Azide Azide Azide->TransitionState Triazole Stable Triazole TransitionState->Triazole Ring Strain Release

Figure 1: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data on SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, particularly for in vivo applications where reactant concentrations are low. The second-order rate constant (k) is a key metric for comparing the reactivity of different cyclooctynes. The following tables summarize the kinetic data for commonly used cyclooctynes and the effect of various reaction conditions.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference(s)
DibenzocyclooctyneDBCO~0.6 - 1.0[7]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[7]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[7]
BiarylazacyclooctynoneBARAC> 1.0[6]
DibenzoazacyclooctyneDIBAC~0.1 - 0.3[8]
TetramethylthioheptyneTMTH> 1.0[6]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7]

Table 2: Influence of Reaction Conditions on SPAAC with sulfo-DBCO-amine

BufferpHTemperature (°C)Second-Order Rate Constant (k) [M⁻¹s⁻¹] with 3-azido-L-alanineSecond-Order Rate Constant (k) [M⁻¹s⁻¹] with 1-azido-1-deoxy-β-D-glucopyranosideReference(s)
PBS7250.320.58[2][9]
PBS7370.510.85[2][9]
HEPES7250.550.89[2][9]
HEPES7370.881.22[2][9]
DMEM7.4370.590.97[2][9]
RPMI7.4370.270.77[2][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC in a research setting. The following are generalized protocols for two common applications: protein labeling and pre-targeted in vivo imaging.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Fluorophore

This protocol outlines the steps for conjugating a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • DBCO-fluorophore, dissolved in a compatible solvent like DMSO.

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and dissolved in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).

  • Reaction Incubation: Add a 5- to 20-fold molar excess of the DBCO-fluorophore solution to the protein solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time depends on the reactivity of the specific DBCO derivative and the protein concentration.

  • Purification: Remove the unreacted DBCO-fluorophore and byproducts by SEC or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum).

Protein_Labeling_Workflow Protein Labeling Workflow using SPAAC Start Start: Azide-Modified Protein Add_DBCO Add DBCO-Fluorophore Start->Add_DBCO Incubate Incubate (RT or 4°C) Add_DBCO->Incubate Purify Purify (SEC or Dialysis) Incubate->Purify Characterize Characterize (DOL) Purify->Characterize End End: Labeled Protein Characterize->End

Figure 2: Experimental workflow for SPAAC-mediated protein labeling.

Protocol 2: Pre-targeted In Vivo Imaging using SPAAC

This protocol describes a two-step pre-targeting strategy for in vivo imaging, which can enhance the target-to-background signal ratio. An antibody-cyclooctyne conjugate is administered first, followed by a smaller, rapidly clearing azide-labeled imaging agent.

Materials:

  • Tumor-bearing animal model.

  • Antibody conjugated to a cyclooctyne (e.g., Trastuzumab-DBCO).

  • Azide-functionalized imaging probe (e.g., a fluorescent dye or a radiolabeled chelator for PET/SPECT).

  • Imaging modality (e.g., fluorescence imager, PET/CT scanner).

Procedure:

  • Antibody-Cyclooctyne Administration: Administer the antibody-cyclooctyne conjugate to the animal model via intravenous injection.

  • Clearance Period: Allow sufficient time (typically 24-72 hours) for the antibody conjugate to accumulate at the target site (e.g., a tumor) and for the unbound conjugate to clear from circulation.[9]

  • Imaging Probe Administration: Administer the azide-labeled imaging probe. Due to its smaller size, it will clear rapidly from the bloodstream.

  • In Vivo Reaction: The azide probe will react via SPAAC with the cyclooctyne-modified antibody that has localized at the target.

  • Imaging: After a short period to allow for the clearance of the unreacted imaging probe (typically 1-4 hours), perform in vivo imaging using the appropriate modality.[9]

Pretargeted_Imaging_Logic Logical Flow of Pre-targeted In Vivo Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Antibody Inject Antibody-Cyclooctyne Antibody_Localization Antibody Localizes to Target Inject_Antibody->Antibody_Localization Antibody_Clearance Unbound Antibody Clears Antibody_Localization->Antibody_Clearance Inject_Probe Inject Azide-Imaging Probe Antibody_Clearance->Inject_Probe SPAAC_in_vivo In Vivo SPAAC Reaction at Target Inject_Probe->SPAAC_in_vivo Probe_Clearance Unbound Probe Clears Rapidly SPAAC_in_vivo->Probe_Clearance Imaging Image Animal Probe_Clearance->Imaging

Figure 3: Logical relationship in a pre-targeted in vivo imaging workflow.

Conclusion

Strain-promoted alkyne-azide cycloaddition has firmly established itself as a powerful and versatile tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. Its bioorthogonality, rapid kinetics, and ability to proceed under physiological conditions without a toxic catalyst have enabled a wide range of applications, from fundamental cell biology to the development of targeted therapeutics and advanced imaging agents. By understanding the core principles, quantitative kinetics, and detailed experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development, enabling the attachment of probes, drugs, and other functionalities to proteins with high precision. This document provides a detailed protocol for the labeling of azide-modified proteins using DBCO-PEG4-Desthiobiotin via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This method is followed by a robust affinity purification strategy utilizing the reversible, high-affinity interaction between desthiobiotin and streptavidin.

The DBCO (Dibenzocyclooctyne) group reacts specifically with an azide (B81097) group introduced into the protein of interest, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes the reaction ideal for use with sensitive proteins and in complex biological mixtures. The PEG4 (polyethylene glycol) spacer enhances the solubility and reduces aggregation of the labeled protein. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to streptavidin with high affinity, yet can be eluted under gentle, physiological conditions with a solution of free biotin. This allows for the efficient recovery of the labeled protein in its native state, a significant advantage over the harsh elution methods required for the nearly irreversible biotin-streptavidin interaction.

Principle of the Method

The overall process involves a two-step workflow:

  • Labeling: An azide-modified protein is reacted with this compound. The strained alkyne (DBCO) and the azide undergo a [3+2] cycloaddition to form a stable covalent bond.

  • Purification: The desthiobiotin-labeled protein is captured on a streptavidin affinity resin. After washing away unlabeled components, the purified protein is eluted by competitive displacement with free biotin.

Experimental Protocols

Materials and Reagents
  • Azide-modified protein in an amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Streptavidin Agarose (B213101) Resin or Streptavidin Magnetic Beads

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 50 mM Biotin in PBS, pH 7.4)

  • Spin desalting columns or other suitable size-exclusion chromatography system

  • Reaction tubes

  • End-over-end rotator or shaker

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the copper-free click chemistry reaction to conjugate this compound to a protein containing an azide group.

  • Preparation of Reagents:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Ensure the azide-modified protein is at a concentration of 0.5–5 mg/mL in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4).

  • Labeling Reaction:

    • Add a 1.5- to 10-fold molar excess of the 10 mM this compound stock solution to the azide-modified protein solution. For initial experiments, a 5-fold molar excess is recommended. The final concentration of DMSO or DMF in the reaction mixture should be below 20% to avoid protein denaturation.

    • Mix the reaction gently by pipetting up and down.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing on an end-over-end rotator.

  • Removal of Excess Reagent (Optional but Recommended):

    • To remove unreacted this compound, the reaction mixture can be purified using a spin desalting column or other size-exclusion chromatography method equilibrated with Binding/Wash Buffer (e.g., PBS). This step is recommended before proceeding to affinity purification to reduce non-specific binding.

Protocol 2: Purification of Desthiobiotin-Labeled Protein

This protocol details the affinity purification of the this compound labeled protein using streptavidin resin.

  • Preparation of Streptavidin Resin:

    • If using a slurry, gently resuspend the streptavidin agarose resin.

    • Transfer an appropriate amount of resin to a column or microcentrifuge tube.

    • Wash the resin by adding 5-10 column volumes of Binding/Wash Buffer. Centrifuge (if using beads) or allow the buffer to flow through (if using a column) and discard the supernatant/flow-through. Repeat this wash step two more times.

  • Binding of Labeled Protein:

    • Apply the labeling reaction mixture (or the desalted labeled protein) to the equilibrated streptavidin resin.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow the desthiobiotin-labeled protein to bind to the streptavidin.

  • Washing:

    • After incubation, collect the unbound fraction by centrifugation or gravity flow.

    • Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash step at least three times.

  • Elution:

    • To elute the bound protein, add 1-2 column volumes of Elution Buffer (50 mM Biotin in PBS, pH 7.4) to the resin.

    • Incubate for 10-15 minutes at 37°C with gentle mixing.

    • Collect the eluate by centrifugation or gravity flow.

    • Repeat the elution step 1-2 more times and pool the eluates to maximize recovery.

  • Post-Elution Sample Handling:

    • The purified protein solution will contain a high concentration of free biotin. If this interferes with downstream applications, it can be removed by dialysis or buffer exchange using a desalting column.

Quantitative Analysis

The efficiency of the labeling and purification process can be assessed at several stages.

Degree of Labeling (DOL) Calculation

The number of this compound molecules conjugated to each protein can be estimated by UV-Vis spectrophotometry if the protein concentration is known and the label has a distinct absorbance. However, as desthiobiotin itself does not have a strong absorbance, the DOL is more practically assessed indirectly, for example, by a downstream assay that utilizes the biotin tag (e.g., a Western blot with streptavidin-HRP). For DBCO-containing fluorophores, the DOL can be calculated using the following formula after purification of the labeled protein:

DOL = (A_max of dye × ε_protein) / (A_280 - (A_max × CF)) × ε_dye

Where:

  • A_max is the absorbance of the dye at its maximum wavelength.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • A_280 is the absorbance of the labeled protein at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the labeling and purification of an azide-modified protein with this compound.

Table 1: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeStarting ConditionNotes
Protein Concentration0.5 - 5 mg/mL1 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of DBCO Reagent1.5 - 10 fold5 foldMay require optimization for specific proteins.
Reaction BufferPBS, pH 7.2-7.4PBS, pH 7.4Must be free of primary amines and azides.
Incubation Time4 - 12 hours4 hoursCan be extended to overnight at 4°C.
Incubation TemperatureRoom Temperature or 4°CRoom Temperature4°C may be preferable for sensitive proteins.

Table 2: Expected Quantitative Outcomes

ParameterExpected ResultMethod of Assessment
Labeling EfficiencyHighSDS-PAGE gel shift, Western blot with Streptavidin-HRP
Protein Binding to Streptavidin>90%[1]Comparison of protein amount in flow-through vs. eluate
Protein Recovery after ElutionHighQuantification of protein concentration in the eluate

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_purification Step 2: Affinity Purification azide_protein Azide-Modified Protein reaction_mix Incubate 4-12h @ RT azide_protein->reaction_mix dbco_reagent This compound dbco_reagent->reaction_mix labeled_protein Desthiobiotin-Labeled Protein reaction_mix->labeled_protein SPAAC Reaction binding Bind 30-60 min @ RT labeled_protein->binding streptavidin_resin Streptavidin Resin streptavidin_resin->binding bound_protein Bound Protein on Resin binding->bound_protein washing Wash x3 bound_protein->washing washed_protein Washed Protein on Resin washing->washed_protein elution Elute with Biotin 10-15 min @ 37°C washed_protein->elution purified_protein Purified Labeled Protein elution->purified_protein

Caption: Experimental workflow for protein labeling and purification.

signaling_pathway cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide-Modified Protein Labeled Protein Conjugate Azide-Modified Protein->Labeled Protein Conjugate + This compound This compound->Labeled Protein Conjugate Copper-Free Click Reaction

Caption: Chemical reaction for SPAAC labeling.

References

Revolutionizing Cell Surface Analysis: Application Notes and Protocols for DBCO-PEG4-Desthiobiotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic landscape of cellular biology and drug development, the ability to specifically label and analyze cell surface proteins is paramount. DBCO-PEG4-Desthiobiotin has emerged as a powerful tool for this purpose, enabling researchers to covalently tag and subsequently enrich cell surface biomolecules with high specificity and efficiency. This reagent leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry," to attach a desthiobiotin tag to azide-modified cell surface glycans.

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface labeling. It is intended for researchers, scientists, and drug development professionals seeking to employ this technology for applications ranging from basic cell biology to biomarker discovery and targeted proteomics.

Core Principles and Advantages

This compound is a tripartite molecule consisting of:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) that reacts specifically and covalently with azides in a copper-free "click" reaction. This bioorthogonal reaction is highly efficient and proceeds readily under physiological conditions, making it ideal for live-cell labeling.

  • Polyethylene Glycol (PEG4): A short, hydrophilic PEG linker that enhances the solubility of the reagent in aqueous buffers and extends the desthiobiotin tag away from the cell surface, reducing steric hindrance and improving accessibility for subsequent detection or enrichment.

  • Desthiobiotin: A derivative of biotin (B1667282) that binds to streptavidin with high affinity, yet can be eluted under mild, non-denaturing conditions with an excess of free biotin. This reversible binding is a key advantage over the nearly irreversible bond between biotin and streptavidin, which often requires harsh conditions for elution that can denature proteins and disrupt protein-protein interactions.[1][2][3]

The primary advantages of using this compound for cell surface labeling include:

  • High Specificity: The DBCO group reacts exclusively with azide (B81097) groups, which are not naturally present in cells, ensuring minimal off-target labeling.

  • Biocompatibility: The copper-free nature of the SPAAC reaction makes it non-toxic to living cells, allowing for the labeling of cell surface proteins in their native environment.[4]

  • Mild Elution: The desthiobiotin tag enables the gentle elution of labeled proteins from streptavidin resins, preserving protein integrity and protein complexes for downstream analysis.[3]

  • Versatility: This reagent can be used for a wide range of applications, including cell imaging, flow cytometry, and quantitative proteomics.

Data Presentation

Quantitative Parameters for Cell Surface Labeling

The following table summarizes key quantitative parameters and observations relevant to cell surface labeling experiments using metabolic glycoengineering with Ac4ManNAz and subsequent click chemistry.

ParameterValue/RangeNotes
Ac4ManNAz Concentration for Metabolic Labeling 10-50 µMHigher concentrations (e.g., 50 µM) may lead to higher labeling efficiency but can also impact cell physiology, including proliferation and migration. 10 µM is often a good starting point to balance labeling efficiency with minimal cellular perturbation.
Ac4ManNAz Incubation Time 1-3 daysThe optimal time depends on the cell type and its metabolic rate.
This compound Concentration for Labeling 5-25 µMThe optimal concentration should be determined empirically for each cell type and experimental setup.
Click Reaction Incubation Time 30-60 minutesShorter times are often sufficient for imaging, while longer incubations may be required for quantitative proteomics to ensure complete labeling.
Click Reaction Temperature Room Temperature or 37°CThe reaction is efficient at physiological temperatures.
Cell Viability after Labeling >95%When using optimized concentrations of Ac4ManNAz and this compound, cell viability is typically high.
Comparison of Desthiobiotin and Biotin for Affinity Purification
FeatureThis compoundDBCO-PEG4-Biotin
Binding Affinity to Streptavidin (Kd) ~10⁻¹¹ M[5]~10⁻¹⁵ M[2]
Elution Conditions Mild (e.g., excess free biotin in physiological buffer)[3]Harsh (e.g., boiling in SDS, low pH, denaturants)
Preservation of Protein Complexes HighLow
Co-purification of Endogenous Biotinylated Proteins MinimizedPotential for co-purification
Suitability for Native Protein Elution ExcellentPoor

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Azide Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans of living cells using an azide-modified mannosamine (B8667444) precursor, tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Ac4ManNAz (stock solution in sterile DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for 2-3 days of growth without reaching confluency.

  • Metabolic Labeling:

    • Prepare the labeling medium by adding the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25 µM).

    • As a negative control, prepare a corresponding volume of medium with the same concentration of DMSO.

    • Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium or the control medium.

  • Incubation: Culture the cells for 2-3 days to allow for the metabolic incorporation of the azide sugar into cell surface sialoglycans.

  • Harvesting and Washing:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.

    • Wash the cells three times with ice-cold PBS to remove any unincorporated azide sugar. The cells are now ready for click chemistry labeling.

Protocol 2: Cell Surface Labeling with this compound

This protocol describes the "click" reaction between the azide-modified cell surface and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • PBS or other suitable buffer (e.g., HBSS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation: Resuspend the azide-labeled cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-10 x 10⁶ cells/mL.

  • Click Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 10-25 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unreacted this compound.

  • Downstream Applications: The desthiobiotinylated cells are now ready for downstream applications such as cell imaging, flow cytometry, or proteomic analysis.

Protocol 3: Enrichment of Desthiobiotinylated Cell Surface Proteins for Proteomic Analysis

This protocol outlines the enrichment of labeled cell surface proteins using streptavidin affinity purification.

Materials:

  • Desthiobiotinylated cells (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS containing 10 mM Biotin, pH 7.2)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Lyse the desthiobiotinylated cells in an appropriate lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Purification:

    • Incubate the protein lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound desthiobiotinylated proteins by incubating the beads with elution buffer for 30-60 minutes at room temperature with gentle agitation.[3] Repeat the elution step to maximize recovery.

  • Protein Digestion:

    • Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the cell surface proteins using appropriate proteomics software.

Visualizations

Experimental Workflow for Cell Surface Proteomics

G cluster_0 Cell Culture and Metabolic Labeling cluster_1 Cell Surface Labeling cluster_2 Protein Extraction and Enrichment cluster_3 Proteomic Analysis a Seed Cells b Add Ac4ManNAz to Culture Medium a->b c Incubate for 2-3 Days b->c d Harvest and Wash Azide-labeled Cells c->d e Incubate with this compound d->e f Wash to Remove Excess Reagent e->f g Cell Lysis f->g h Streptavidin Affinity Purification g->h i Wash Beads h->i j Elute with Biotin i->j k Protein Digestion (Trypsin) j->k l LC-MS/MS Analysis k->l m Data Analysis l->m

Caption: Workflow for quantitative cell surface proteomics.

Logical Relationship of Reversible Biotinylation

G cluster_0 Biotin cluster_1 Desthiobiotin Biotin Biotin Streptavidin Streptavidin Biotin->Streptavidin Strong, Nearly Irreversible Binding (Kd ~10⁻¹⁵ M) Desthiobiotin Desthiobiotin Desthiobiotin->Streptavidin Strong, but Reversible Binding (Kd ~10⁻¹¹ M) Elution_Biotin Harsh Elution (Denaturing Conditions) Streptavidin->Elution_Biotin Elution_Desthiobiotin Mild Elution (Excess Free Biotin) Streptavidin->Elution_Desthiobiotin

Caption: Comparison of Biotin and Desthiobiotin binding.

Signaling Pathway Example: Investigating EGFR Glycosylation

The following diagram illustrates a hypothetical experimental workflow to investigate changes in Epidermal Growth Factor Receptor (EGFR) glycosylation upon ligand stimulation using metabolic labeling and this compound.

G cluster_0 Cell Treatment cluster_1 Labeling and Enrichment cluster_2 Analysis cluster_3 EGFR Signaling A Metabolic Labeling with Ac4ManNAz B Serum Starvation A->B C Stimulate with EGF B->C D No EGF Control B->D E Label with this compound C->E D->E F Cell Lysis E->F G Streptavidin Pulldown F->G H Elute with Biotin G->H I Western Blot for EGFR H->I J Quantitative Mass Spectrometry I->J EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream

Caption: Workflow for studying EGFR glycosylation dynamics.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no labeling signal - Inefficient metabolic labeling with Ac4ManNAz.- Low concentration or degraded this compound.- Insufficient incubation time for the click reaction.- Optimize Ac4ManNAz concentration and incubation time for your cell line.- Use a fresh stock of this compound.- Increase the incubation time for the click reaction.
High background signal - Insufficient washing after labeling.- Non-specific binding of detection reagents.- Increase the number and stringency of wash steps.- Include a blocking step (e.g., with BSA) before adding detection reagents.
Low cell viability - High concentration of Ac4ManNAz or DBCO reagent.- Harsh cell handling.- Titrate down the concentration of labeling reagents.- Handle cells gently during washing and centrifugation steps.
Low protein yield after enrichment - Inefficient labeling or pulldown.- Incomplete elution.- Confirm labeling efficiency by microscopy or flow cytometry.- Ensure sufficient incubation time for streptavidin binding.- Perform multiple elution steps and pool the eluates.
Streptavidin contamination in MS analysis - Incomplete elution and carryover of beads.- "On-bead" digestion without proper washing.- Ensure complete removal of beads after elution.- If performing on-bead digestion, wash beads extensively after protein binding and before adding trypsin.

Conclusion

This compound is a highly effective and versatile reagent for the specific labeling of cell surface biomolecules. The combination of bioorthogonal click chemistry and reversible desthiobiotin-streptavidin binding provides a powerful platform for a wide range of applications in cell biology and proteomics. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently employ this technology to advance their understanding of the cell surface proteome and its role in health and disease.

References

Revolutionizing Protein Interaction Studies: DBCO-PEG4-Desthiobiotin for Reversible Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

In the intricate landscape of cellular signaling and proteomics, the identification of protein-protein interactions is paramount to understanding biological processes. Traditional affinity purification methods, while powerful, often face challenges with harsh elution conditions that can denature proteins and disrupt fragile interactions. DBCO-PEG4-Desthiobiotin emerges as a superior tool for pull-down assays, offering a unique combination of highly efficient, bioorthogonal "click" chemistry for bait protein labeling and a gentle, reversible binding mechanism for the purification of interacting partners. This technology is particularly advantageous for researchers in drug development and molecular biology seeking to isolate and identify novel protein complexes in their native state.

The Power of a Trifecta: DBCO, PEG4, and Desthiobiotin

This compound is a hetero-bifunctional reagent that synergistically combines the functionalities of three key components:

  • Dibenzocyclooctyne (DBCO): This group is at the forefront of copper-free click chemistry. It reacts specifically and spontaneously with azide-tagged molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This bioorthogonal reaction is highly efficient and can be performed in complex biological lysates without interfering with native cellular processes.

  • Polyethylene Glycol (PEG4) Spacer: The hydrophilic four-unit PEG spacer enhances the solubility of the reagent and the labeled protein in aqueous buffers, preventing aggregation and reducing non-specific binding during the pull-down assay.[3][4]

  • Desthiobiotin: As a sulfur-free analog of biotin (B1667282), desthiobiotin binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[5][6] This key difference allows for the gentle and competitive elution of the entire protein complex using free biotin under physiological conditions, thereby preserving protein structure and function.[7][8]

This innovative reagent provides a robust and versatile platform for the selective enrichment of protein complexes for subsequent analysis by mass spectrometry, western blotting, or other proteomic techniques.

Quantitative Comparison: Biotin vs. Desthiobiotin

The defining advantage of desthiobiotin lies in its reversible binding to streptavidin, a property quantified by their dissociation constants (Kd).

LigandStreptavidin Binding Affinity (Kd)Elution ConditionsKey Advantage
Biotin~10⁻¹⁵ M[2][6]Harsh (e.g., low pH, denaturants)Extremely strong, stable interaction
Desthiobiotin ~10⁻¹¹ M [6][7]Mild (competitive elution with free biotin) [6][7]Reversible binding, preserves protein integrity

Experimental Workflow Overview

The experimental workflow for a pull-down assay using this compound is a straightforward and efficient process. It involves the initial labeling of a "bait" protein containing an azide (B81097) group, followed by the capture of its interacting "prey" proteins from a cell lysate, and finally, the gentle elution of the entire complex.

G cluster_0 Step 1: Bait Protein Labeling cluster_1 Step 2: Complex Formation cluster_2 Step 3: Affinity Capture cluster_3 Step 4: Elution & Analysis Bait Azide-tagged 'Bait' Protein Labeled_Bait Desthiobiotinylated 'Bait' Protein Bait->Labeled_Bait SPAAC Click Reaction DBCO This compound DBCO->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex Lysate Cell Lysate (containing 'Prey' proteins) Lysate->Complex Incubation Captured_Complex Immobilized Complex Complex->Captured_Complex Beads Streptavidin-coated Beads Beads->Captured_Complex Binding Eluted_Complex Purified Bait-Prey Complex Captured_Complex->Eluted_Complex Gentle Release Elution Competitive Elution (with free Biotin) Elution->Eluted_Complex Analysis Downstream Analysis (MS, WB, etc.) Eluted_Complex->Analysis

Caption: Workflow for a pull-down assay using this compound.

Detailed Protocol: Pull-Down Assay with this compound

This protocol provides a detailed methodology for the enrichment of protein complexes using an azide-tagged "bait" protein and this compound.

Materials and Reagents
  • Azide-tagged "bait" protein

  • This compound (e.g., from MedChemExpress, Baseclick GmbH)[1][3]

  • Cell lysate containing "prey" proteins

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (PBS containing 2-10 mM Biotin)[9]

  • Protein quantitation assay (e.g., BCA assay)

  • Anhydrous DMSO or DMF for reconstituting this compound[3]

Experimental Procedure

Part 1: Labeling of Azide-Tagged "Bait" Protein

  • Reconstitute this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Prepare Bait Protein: Dissolve the azide-tagged "bait" protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of any azide-containing compounds.[10]

  • Click Reaction: Add a 5-20 fold molar excess of the 10 mM this compound stock solution to the "bait" protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) with a suitable molecular weight cutoff.[9]

  • Quantify Labeled Protein: Determine the concentration of the labeled "bait" protein using a standard protein assay.

Part 2: Pull-Down of Interacting "Prey" Proteins

  • Prepare Streptavidin Beads: Resuspend the streptavidin-coated beads in Wash Buffer. Place the tube on a magnetic rack and discard the supernatant. Repeat this washing step twice.

  • Immobilize Bait Protein: Add the desthiobiotinylated "bait" protein to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow binding. A typical starting point is 10-100 µg of labeled protein per 50 µL of bead slurry.[11]

  • Wash: Pellet the beads using a magnetic rack, discard the supernatant, and wash the beads three times with Wash Buffer to remove any unbound "bait" protein.

  • Bind Prey Proteins: Add the cell lysate containing the "prey" proteins to the beads now coupled with the "bait" protein. Incubate for 1-3 hours at 4°C with gentle rotation.

  • Wash Away Non-specific Binders: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.

Part 3: Elution and Analysis

  • Elution: To elute the captured protein complexes, add the Elution Buffer (PBS with 2-10 mM Biotin) to the beads. Incubate for 15-30 minutes at room temperature with gentle agitation.[9]

  • Collect Eluate: Place the tube on the magnetic rack and carefully collect the supernatant containing the purified "bait-prey" complexes.

  • Downstream Analysis: The eluted protein complexes are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield of Prey Protein Inefficient "bait" protein labeling.Increase the molar excess of this compound or the incubation time for the click reaction.
Poor expression of "prey" protein.Increase the amount of cell lysate used in the pull-down.[9]
Disruption of protein interaction.Optimize the lysis and wash buffer conditions (e.g., salt concentration, detergent).
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps and the stringency of the Wash Buffer (e.g., increase detergent concentration).
Naturally biotinylated proteins co-eluting.The use of desthiobiotin and competitive elution with biotin already minimizes this. If it persists, consider pre-clearing the lysate with streptavidin beads.[6]
"Bait" Protein Not Immobilized on Beads Incomplete removal of free this compound.Ensure thorough buffer exchange after the labeling reaction.

Signaling Pathway Visualization Example

The gentle elution afforded by the desthiobiotin system is ideal for preserving the integrity of signaling complexes. For instance, in a hypothetical scenario investigating the interaction of a kinase with its substrate and a scaffolding protein, this method would be invaluable.

G cluster_pathway Kinase Signaling Complex Kinase Kinase (Bait) Substrate Substrate (Prey) Kinase->Substrate Binds & Phosphorylates Scaffold Scaffolding Protein (Prey) Kinase->Scaffold Binds Phosphorylation P Substrate->Phosphorylation Scaffold->Substrate Binds

Caption: A hypothetical kinase signaling complex amenable to pull-down analysis.

By employing this compound, researchers can confidently isolate such transient and delicate protein assemblies, paving the way for novel discoveries in cellular signaling and disease mechanisms.

References

Application Notes and Protocols for DBCO-PEG4-Desthiobiotin in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Desthiobiotin is a versatile reagent that combines the principles of bioorthogonal click chemistry with a reversible affinity tag system, offering a powerful tool for the specific labeling and subsequent purification of biomolecules. This reagent is particularly valuable for applications requiring the gentle elution of purified targets, thereby preserving their native structure and function.

The core components of this reagent are:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in complex biological systems without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1]

  • Desthiobiotin: A sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a significantly lower affinity compared to biotin.[1][2] This key difference allows for the competitive elution of desthiobiotin-labeled molecules from streptavidin resins under mild, physiological conditions using free biotin.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the affinity purification of azide-modified proteins.

Principle of Affinity Purification using this compound

The affinity purification workflow using this compound involves a two-step process:

  • Labeling: An azide-modified target protein is specifically labeled with this compound via a SPAAC reaction. This creates a stable covalent bond between the protein and the desthiobiotin tag.

  • Capture and Elution: The desthiobiotin-tagged protein is captured by a streptavidin-functionalized affinity resin. After washing away unbound cellular components, the purified protein is eluted by introducing a solution containing an excess of free biotin, which competitively displaces the desthiobiotin-tagged protein from the streptavidin binding sites.

Data Presentation

Table 1: Comparison of Biotin and Desthiobiotin Affinity for Streptavidin
LigandDissociation Constant (Kd) with StreptavidinElution ConditionsKey Advantages
Biotin~10⁻¹⁵ M[1][2]Harsh denaturing conditions (e.g., 8M Guanidine HCl, pH 1.5) or boiling in SDS-PAGE sample buffer.[3]Extremely strong and stable interaction, ideal for immobilization applications.
Desthiobiotin~10⁻¹¹ M[1][2]Mild, competitive elution with free biotin under physiological pH and temperature.[1][2]Gentle elution preserves protein structure and function; minimizes co-purification of endogenous biotinylated molecules.[1]
Table 2: Typical Binding Capacities of Streptavidin Agarose (B213101) Resins
Resin TypeBinding Capacity for Free BiotinEstimated Binding Capacity for Biotinylated BSA
Standard Streptavidin Agarose> 120 nmol/mL of resin[3]1-3 mg/mL of resin[4]
High Capacity Streptavidin AgaroseNot specified>10 mg/mL of resin[4]

Note: The binding capacity for desthiobiotinylated proteins may be slightly lower than for biotinylated proteins due to the difference in affinity. The exact binding capacity is dependent on factors such as the size of the target protein, the degree of labeling, and the buffer conditions.[3]

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol describes the labeling of a protein containing an azide (B81097) group with this compound via a SPAAC reaction.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or size-exclusion chromatography (SEC) system

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Protein Preparation:

    • Ensure the azide-modified protein is in a suitable amine-free and azide-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a spin desalting column or dialysis.

    • Determine the concentration of the protein solution.

  • SPAAC Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the 10 mM this compound stock solution to the protein solution to achieve a 2-4 fold molar excess of the DBCO reagent over the protein. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Shorter incubation times (e.g., 2 hours at room temperature) may be sufficient and can be optimized for the specific protein.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound using a spin desalting column or SEC.

    • The purified desthiobiotin-labeled protein is now ready for affinity purification.

Protocol 2: Affinity Purification of Desthiobiotin-Labeled Protein using Streptavidin Resin

This protocol outlines the capture and elution of a desthiobiotin-labeled protein using streptavidin-functionalized agarose beads.

Materials:

  • Desthiobiotin-labeled protein (from Protocol 1)

  • Streptavidin Agarose Resin slurry

  • Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 50 mM Biotin in PBS, pH 7.4

  • Empty chromatography column or spin columns

  • Collection tubes

Procedure:

  • Resin Preparation:

    • Gently swirl the streptavidin agarose resin bottle to obtain a uniform suspension.

    • Transfer the desired amount of resin slurry to an empty column. Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 3-5 column volumes of Binding/Wash Buffer.

  • Binding of the Labeled Protein:

    • Apply the desthiobiotin-labeled protein solution to the equilibrated streptavidin resin.

    • Allow the protein solution to slowly pass through the resin to ensure efficient binding. For batch purification, incubate the protein solution with the resin for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Washing:

    • Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove any unbound proteins and other contaminants.

  • Elution:

    • Prepare the Elution Buffer by dissolving biotin in PBS. Gentle heating may be required to fully dissolve the biotin.

    • Apply 3-5 column volumes of the Elution Buffer to the resin.

    • Collect the eluate in fractions.

    • Incubate the resin with the Elution Buffer for 10-15 minutes to improve elution efficiency.

    • Collect additional elution fractions.

  • Analysis:

    • Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, Western blotting, or a protein concentration assay.

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_purification Step 2: Affinity Purification azide_protein Azide-Modified Protein spaac SPAAC Reaction azide_protein->spaac dbco_reagent This compound dbco_reagent->spaac labeled_protein Desthiobiotin-Labeled Protein binding Binding labeled_protein->binding spaac->labeled_protein streptavidin_resin Streptavidin Resin streptavidin_resin->binding washing Washing binding->washing elution Elution with Free Biotin washing->elution purified_protein Purified Protein elution->purified_protein

Caption: Experimental workflow for labeling and affinity purification.

logical_relationship cluster_components Key Components cluster_functions Functional Roles reagent This compound dbco DBCO (Dibenzocyclooctyne) reagent->dbco enables peg PEG4 Spacer reagent->peg contains desthiobiotin Desthiobiotin reagent->desthiobiotin provides spaac Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) dbco->spaac solubility Increased Solubility & Reduced Steric Hindrance peg->solubility affinity Reversible Binding to Streptavidin desthiobiotin->affinity

Caption: Components and functions of this compound.

signaling_pathway Azide_Protein Azide- Protein Labeled_Complex Labeled Protein Azide_Protein->Labeled_Complex SPAAC DBCO_Desthiobiotin DBCO-PEG4- Desthiobiotin DBCO_Desthiobiotin->Labeled_Complex Bound_Complex Captured Complex Labeled_Complex->Bound_Complex Binding Streptavidin Streptavidin Resin Streptavidin->Bound_Complex Purified_Protein Purified Protein Bound_Complex->Purified_Protein Elution Biotin Free Biotin Biotin->Bound_Complex Competitive Displacement

Caption: Schematic of the affinity purification process.

References

Application Notes and Protocols for DBCO-PEG4-Desthiobiotin Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of DBCO-PEG4-Desthiobiotin to azide-modified antibodies. This method utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, to create a stable triazole linkage between the antibody and the desthiobiotin tag.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the conjugate and reduces potential steric hindrance.[3] Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a lower affinity than biotin, allowing for gentle elution from streptavidin-based affinity matrices.[4][5][6] This characteristic is particularly advantageous for applications requiring the reversible capture and release of the antibody conjugate, such as in affinity purification or pull-down assays.[4][7]

The protocol outlined below is intended for researchers who have already prepared an azide-modified antibody. This site-specific modification allows for a more controlled and homogenous conjugation compared to random conjugation to primary amines.

Principle of the Reaction

The core of this protocol is the SPAAC reaction, a bioorthogonal ligation that occurs efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1] The dibenzocyclooctyne (DBCO) group on the this compound reagent reacts specifically and spontaneously with the azide (B81097) group introduced onto the antibody, forming a stable covalent bond.[1][8]

Materials and Reagents

  • Azide-modified monoclonal antibody (mAb)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4 (amine and azide-free)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Amicon® Ultra Centrifugal Filter Units (or similar for buffer exchange and concentration)

  • UV-Vis Spectrophotometer

  • Size-Exclusion Chromatography (SEC) system or spin desalting columns for purification

Experimental Protocols

Antibody Preparation and Pre-Conjugation Considerations

Proper preparation of the antibody is critical for successful conjugation.

  • Buffer Exchange: Ensure the azide-modified antibody is in an amine-free and azide-free buffer, such as PBS at pH 7.4.[9] Buffers containing primary amines (e.g., Tris) or sodium azide must be removed as they can interfere with the reaction.[9][10] Buffer exchange can be performed using centrifugal filter units or dialysis.[3][8]

  • Antibody Concentration: Adjust the antibody concentration to 1-5 mg/mL in PBS.[8] Higher concentrations can improve reaction efficiency.[10] Determine the precise concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

Preparation of this compound Stock Solution

DBCO reagents are moisture-sensitive.[9][10]

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[8]

  • Vortex the solution until the reagent is completely dissolved. Unused stock solutions in anhydrous solvents can be stored at -20°C for a limited time but should be protected from moisture.[11]

Antibody Conjugation Reaction

This step involves the direct reaction between the azide-modified antibody and the this compound.

  • Add a 5 to 20-fold molar excess of the 10 mM this compound stock solution to the azide-modified antibody solution.[8] The optimal molar ratio may need to be determined empirically for each specific antibody. A good starting point is a 10-fold molar excess.

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.[8]

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours) with gentle mixing.[9] Longer incubation times can improve conjugation efficiency.[10][12]

Purification of the Antibody-Desthiobiotin Conjugate

Purification is essential to remove unreacted this compound and any potential aggregates.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger antibody conjugate from smaller, unreacted molecules. The conjugated antibody will elute in the void volume or early fractions.[3]

  • Spin Desalting Columns/Centrifugal Filters: These are suitable for rapid removal of excess small molecule reagents.[3][13] Multiple buffer exchanges may be necessary for complete removal.

  • Dialysis: This is a simple and effective method for removing small, unreacted molecules.[3]

After purification, pool the fractions containing the purified conjugate.

Characterization of the Conjugate
  • Purity Analysis: The purity of the final conjugate can be assessed by SDS-PAGE. The conjugated antibody will show a slight increase in molecular weight compared to the unconjugated antibody.[14]

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of desthiobiotin molecules per antibody, can be estimated using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group).[9]

    The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of the DBCO group at 280 nm:

    Protein Concentration (M) = [A280 – (A309 x CF)] / ε_protein

    Where:

    • A280 is the absorbance at 280 nm.

    • A309 is the absorbance at 309 nm.

    • CF is the correction factor for the DBCO reagent at 280 nm (this value should be provided by the reagent supplier, a typical value is around 0.90 to 1.089).[1][9]

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    The concentration of the conjugated DBCO-Desthiobiotin can be calculated as:

    DBCO Concentration (M) = A309 / ε_DBCO

    Where:

    • ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (~309 nm), which is typically around 12,000 M⁻¹cm⁻¹.

    The Degree of Labeling (DOL) is then calculated as:

    DOL = [DBCO Concentration] / [Protein Concentration]

Quantitative Data Summary

ParameterRecommended ValueNotes
Antibody Concentration 1-5 mg/mLHigher concentrations can improve reaction kinetics.
Molar Excess of DBCO Reagent 5-20 foldThe optimal ratio should be determined empirically. A 10-fold excess is a good starting point.[8]
Final DMSO Concentration < 10% (v/v)To prevent antibody denaturation.[8]
Reaction Temperature Room Temperature or 4°C
Reaction Time 4-12 hours at RT; ≥12 hours at 4°CLonger incubation can lead to higher conjugation efficiency.[9][12]

Visualizations

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Azide-Modified Antibody B Buffer Exchange (to PBS, pH 7.4) A->B C Concentration Adjustment (1-5 mg/mL) B->C E Add Molar Excess of DBCO Reagent to Antibody C->E D Prepare 10 mM this compound in DMSO D->E F Incubate (4-12h at RT or >12h at 4°C) E->F G Purify Conjugate (SEC, Desalting, or Dialysis) F->G H Characterize Conjugate (SDS-PAGE, UV-Vis) G->H I Determine Degree of Labeling (DOL) H->I J Purified Antibody-Desthiobiotin Conjugate I->J Final Product

Caption: Experimental workflow for the conjugation of this compound to an azide-modified antibody.

G cluster_reactants Reactants cluster_product Product Antibody Azide-Modified Antibody Conjugate Antibody-Desthiobiotin Conjugate (Stable Triazole Linkage) Antibody->Conjugate SPAAC (Copper-Free Click Chemistry) DBCO This compound DBCO->Conjugate

Caption: Signaling pathway diagram illustrating the SPAAC reaction between an azide-modified antibody and this compound.

References

Revolutionizing Proteomics: Applications and Protocols for DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of bioorthogonal chemistry, DBCO-PEG4-Desthiobiotin has emerged as a versatile and indispensable tool for the enrichment and analysis of specific protein populations. Its unique properties enable researchers to capture and identify newly synthesized proteins, glycoproteins, and protein interaction partners with high specificity and efficiency. This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research, aimed at researchers, scientists, and drug development professionals.

This compound is a trifunctional molecule comprising a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a desthiobiotin tag. The DBCO moiety allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction. This enables the covalent labeling of azide-modified biomolecules in complex biological samples, including living cells. The PEG4 linker enhances the solubility of the reagent in aqueous buffers, preventing aggregation and improving reaction efficiency.[1][2]

The key to its utility in proteomics lies in the desthiobiotin tag. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high affinity, yet this interaction is readily reversible under mild conditions by competitive displacement with free biotin.[3][4] This "soft-release" characteristic is a significant advantage over the near-irreversible bond between biotin and streptavidin, which often requires harsh, denaturing conditions for elution that can compromise the integrity of isolated proteins and their complexes.[3][4] This gentle elution minimizes the co-purification of endogenous biotinylated proteins and preserves the native state of the captured proteins, making it ideal for downstream applications such as mass spectrometry and functional assays.[3]

Key Applications in Proteomics:

  • Metabolic Labeling and Profiling of Newly Synthesized Proteins: By introducing azide-bearing amino acid analogs, such as L-azidohomoalanine (AHA), into cell culture, newly synthesized proteins become tagged with azides.[5][6] These azide-modified proteins can then be specifically labeled with this compound, enriched using streptavidin beads, and identified by mass spectrometry. This approach allows for the temporal profiling of protein synthesis and degradation in response to various stimuli.

  • Glycoprotein (B1211001) Enrichment and Analysis: Cells can be metabolically labeled with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz), which are incorporated into the glycan structures of glycoproteins.[7][8][9] Subsequent reaction with this compound enables the selective capture and identification of glycoproteins, providing insights into cellular glycosylation patterns in health and disease.[7]

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By designing probes with an azide (B81097) handle, these labeled enzymes can be tagged with this compound for enrichment and identification, allowing for the profiling of enzyme activity in complex proteomes.[10][11][12]

  • Identification of Protein-Protein Interactions: In pull-down assays, a "bait" protein can be expressed with an azide-containing unnatural amino acid.[3][13][14] After incubation with a cell lysate to allow for the formation of protein complexes, the bait protein and its interacting "prey" proteins can be captured via click chemistry with this compound and subsequent affinity purification. The gentle elution from streptavidin beads helps to preserve weak or transient interactions.

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomic studies utilizing desthiobiotin-based enrichment strategies. These values can vary depending on the cell type, experimental conditions, and mass spectrometry platform used.

ApplicationCell LineNumber of Identified ProteinsReference
Newly Synthesized Protein ProfilingHeLa>1,500[15]
Cysteine-Reactive Fragment ScreeningHEK293T>5,900 proteins, >19,000 cysteines[1]
Glycoprotein ProfilingMultiple cell lines>1,000 glycoproteins[7]
Activity-Based Protein ProfilingRat Spinal Cord2,445 proteins, 6,765 peptides[16]
ParameterBiotinDesthiobiotinReference
Binding Affinity (Kd) to Streptavidin ~10⁻¹⁵ M~10⁻¹¹ M
Elution Conditions Harsh (e.g., boiling in SDS, 8M guanidine (B92328) HCl)Mild (e.g., competitive elution with free biotin)[4]
Preservation of Protein Complexes Often disruptedGenerally preserved[17]
Co-purification of Endogenous Biotinylated Proteins HighLow[3]

Experimental Protocols

Here, we provide detailed protocols for the application of this compound in a typical metabolic labeling and protein enrichment experiment.

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • To initiate labeling, replace the standard medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions.

  • Cell Lysis and Protein Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Click Chemistry Reaction with this compound
  • Prepare this compound Stock Solution:

    • Dissolve this compound in a compatible organic solvent such as DMSO to a stock concentration of 10 mM.

  • Click Reaction:

    • To the protein lysate (e.g., 1 mg of total protein), add the this compound stock solution to a final concentration of 100-200 µM.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

Protocol 3: Affinity Purification of Desthiobiotinylated Proteins
  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin-agarose or magnetic beads in lysis buffer.

    • Wash the beads three times with lysis buffer.

  • Protein Capture:

    • Add the washed streptavidin beads to the lysate from the click chemistry reaction.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for the binding of desthiobiotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical washing series could be:

      • Twice with lysis buffer containing 1% SDS.

      • Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.

      • Twice with lysis buffer.

      • Three times with 50 mM ammonium (B1175870) bicarbonate.

Protocol 4: Elution or On-Bead Digestion for Mass Spectrometry

Option A: Elution with Biotin

  • Elution:

    • To the washed beads, add an elution buffer containing 2-10 mM free biotin in 50 mM ammonium bicarbonate.

    • Incubate for 30-60 minutes at 37°C with shaking.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Repeat the elution step once more and pool the eluates.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be further processed by in-solution trypsin digestion.

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide (B48618).

    • Digest with trypsin overnight at 37°C.

    • Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Option B: On-Bead Digestion

  • Reduction and Alkylation:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin for 50-100 µg of protein).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50 mM ammonium bicarbonate and pool with the first supernatant.

    • Acidify the pooled peptide solution with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_enrichment Affinity Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture with Azide-Analog cell_lysis 2. Cell Lysis cell_culture->cell_lysis click_reaction 3. Add this compound cell_lysis->click_reaction streptavidin_beads 4. Streptavidin Bead Binding click_reaction->streptavidin_beads washing 5. Washing streptavidin_beads->washing elution 6a. Elution with Biotin washing->elution on_bead_digestion 6b. On-Bead Digestion washing->on_bead_digestion ms_analysis 7. LC-MS/MS elution->ms_analysis on_bead_digestion->ms_analysis

Figure 1. Experimental workflow for proteomic analysis using this compound.

signaling_pathway cluster_bioorthogonal Bioorthogonal Reaction cluster_affinity Affinity Purification protein_azide Azide-Modified Protein labeled_protein Desthiobiotin-Labeled Protein protein_azide->labeled_protein SPAAC (Copper-Free) dbco_reagent This compound dbco_reagent->labeled_protein streptavidin_bead Streptavidin Bead captured_complex Captured Protein Complex labeled_protein->captured_complex Binding streptavidin_bead->captured_complex eluted_protein Eluted Protein captured_complex->eluted_protein Competitive Elution free_biotin Free Biotin free_biotin->captured_complex

Figure 2. Schematic of SPAAC reaction and affinity purification.

logical_relationship cluster_components Key Components cluster_functions Primary Functions cluster_advantages Advantages in Proteomics reagent This compound dbco DBCO Moiety reagent->dbco peg4 PEG4 Linker reagent->peg4 desthiobiotin Desthiobiotin Tag reagent->desthiobiotin spaac Copper-Free Click Chemistry dbco->spaac solubility Increased Solubility peg4->solubility affinity Reversible Affinity Capture desthiobiotin->affinity biocompatibility High Biocompatibility spaac->biocompatibility efficiency Improved Reaction Efficiency solubility->efficiency mild_elution Gentle Elution Conditions affinity->mild_elution

Figure 3. Components and advantages of this compound.

References

Application Notes and Protocols for Labeling Azide-Modified Glycans with DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful technique for studying, visualizing, and enriching glycoproteins. This method involves the metabolic incorporation of an unnatural sugar, containing a bioorthogonal chemical reporter like an azide (B81097) group, into the glycan structures of glycoproteins. These azide-modified glycans can then be specifically tagged using "click chemistry."

This document provides detailed application notes and protocols for the use of DBCO-PEG4-Desthiobiotin in labeling azide-modified glycans. This compound is a key reagent that utilizes copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to covalently link a desthiobiotin tag to azide-modified glycans.[1] This approach is highly biocompatible as it avoids the use of cytotoxic copper catalysts.[2]

The structure of this compound includes a dibenzocyclooctyne (DBCO) group for the click reaction, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to reduce aggregation and improve solubility, and a desthiobiotin moiety for affinity purification.[3] Desthiobiotin is an analog of biotin (B1667282) that binds to streptavidin with high specificity but a lower affinity than biotin, allowing for gentle elution of labeled molecules under mild conditions.[4] This makes it an ideal tool for enriching and identifying glycosylated proteins from complex biological samples.

Core Applications

  • Enrichment of Glycoproteins: Selectively isolate and enrich glycoproteins from cell lysates or other biological samples for downstream analysis, such as mass spectrometry-based proteomics.

  • Visualization of Glycans: When used in conjunction with fluorescently labeled streptavidin, this reagent allows for the imaging of glycan localization and trafficking in cells.

  • Pull-Down Assays: Identify novel glycoprotein (B1211001) interaction partners by capturing the desthiobiotin-labeled glycoprotein complexes on streptavidin-coated beads.

Data Presentation

Comparison of Biotin and Desthiobiotin Binding Affinity
LigandBinding PartnerDissociation Constant (Kd)Elution Conditions
BiotinStreptavidin~10⁻¹⁵ MHarsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer)
DesthiobiotinStreptavidin~10⁻¹¹ MMild, competitive elution with free biotin

This table summarizes the key differences in binding affinity between biotin and desthiobiotin to streptavidin, highlighting the advantage of desthiobiotin for reversible binding applications.

Recommended Reagent Concentrations and Incubation Times
StepReagentTypical ConcentrationTypical Incubation TimeTemperature
Metabolic Labeling Peracetylated Azido (B1232118) Sugar (e.g., Ac4ManNAz)25-50 µM24-72 hours37°C
Click Chemistry This compound25-100 µM1-2 hoursRoom Temperature or 37°C
Enrichment Streptavidin-coated magnetic beads25 µL of 50% slurry per mg of protein1-2 hoursRoom Temperature
Elution Free Biotin Solution10-50 mM in PBS30-60 minutes37°C

This table provides general guidelines for optimizing the experimental conditions. Optimal concentrations and incubation times may vary depending on the cell type, protein of interest, and specific experimental goals.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the introduction of azide groups into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other appropriate azido sugar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Incubation: Incubate the cells for 24-72 hours under normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.

  • Washing: Gently wash the cells three times with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Labeling of Azide-Modified Glycans with this compound

This protocol details the copper-free click chemistry reaction to attach the desthiobiotin tag.

Materials:

  • Azide-labeled cells (from Protocol 1) or protein sample

  • This compound

  • DMSO

  • PBS

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • For Live Cells: Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 25-100 µM). Add the solution to the azide-labeled cells.

    • For Cell Lysates/Protein Samples: Add the this compound stock solution directly to the azide-modified protein sample in a compatible buffer (e.g., PBS) to the desired final concentration.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 37°C, protected from light.

  • Washing (for cells): Wash the cells three times with PBS to remove excess this compound.

  • Sample Preparation (for lysates): The desthiobiotin-labeled sample is now ready for enrichment or other downstream applications.

Protocol 3: Enrichment of Desthiobiotin-Labeled Glycoproteins using Streptavidin Magnetic Beads

This protocol describes the capture and elution of desthiobiotin-tagged glycoproteins.

Materials:

  • Desthiobiotin-labeled cell lysate or protein sample (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (10-50 mM Biotin in PBS)

  • Magnetic stand

Procedure:

  • Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer.

  • Binding: Add the desthiobiotin-labeled protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing: Place the tube on the magnetic stand to pellet the beads. Discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer (free biotin solution) to the beads and incubate for 30-60 minutes at 37°C with gentle agitation. The free biotin will compete with the desthiobiotin-labeled proteins for binding to streptavidin, releasing the captured glycoproteins.

  • Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched glycoproteins.

  • Downstream Analysis: The enriched glycoprotein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Reaction cluster_enrichment Glycoprotein Enrichment cells Cultured Cells azido_sugar Add Azido Sugar (e.g., Ac4ManNAz) cells->azido_sugar incubation1 Incubate (24-72h, 37°C) azido_sugar->incubation1 wash1 Wash Cells incubation1->wash1 dbco_reagent Add this compound wash1->dbco_reagent incubation2 Incubate (1-2h, RT or 37°C) dbco_reagent->incubation2 wash2 Wash Cells/Sample incubation2->wash2 lysis Cell Lysis wash2->lysis streptavidin_beads Bind to Streptavidin Beads lysis->streptavidin_beads wash3 Wash Beads streptavidin_beads->wash3 elution Elute with Free Biotin wash3->elution analysis Downstream Analysis (MS, WB) elution->analysis

Caption: Experimental workflow for labeling and enrichment of azide-modified glycans.

logical_relationship metabolic_labeling Metabolic Incorporation of Azido Sugar azide_glycan Azide-Modified Glycan on Glycoprotein metabolic_labeling->azide_glycan click_reaction Copper-Free Click Chemistry (SPAAC) azide_glycan->click_reaction labeled_glycoprotein Desthiobiotin-Labeled Glycoprotein click_reaction->labeled_glycoprotein dbco_reagent This compound dbco_reagent->click_reaction binding Affinity Binding (Reversible) labeled_glycoprotein->binding streptavidin Streptavidin streptavidin->binding elution Competitive Elution with Free Biotin binding->elution enriched_glycoprotein Enriched Glycoprotein elution->enriched_glycoprotein

Caption: Logical relationship of the labeling and enrichment process.

References

Copper-Free Click Chemistry: A Detailed Guide to Labeling Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful and versatile tool for the specific and efficient labeling of biomolecules in complex biological systems. This bioorthogonal reaction, primarily the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the covalent ligation of an azide-modified biomolecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, without the need for a cytotoxic copper catalyst.[1][2] This key advantage makes it ideal for applications in live-cell imaging, in vivo studies, and the development of targeted therapeutics.[3][4]

These application notes provide detailed protocols for the copper-free click chemistry labeling of proteins, glycans, and nucleic acids. The information is intended for researchers, scientists, and drug development professionals seeking to employ this technology for various applications, including fluorescence imaging, biotinylation for affinity purification, and the construction of antibody-drug conjugates (ADCs).

Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The choice of a strained alkyne is critical as it directly influences the reaction rate. The second-order rate constants (k) for the reaction of various cyclooctynes with an azide (B81097) provide a quantitative measure for comparison. Generally, higher ring strain in the cyclooctyne (B158145) leads to faster reaction kinetics.[5][6]

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Characteristics
DBCO (Dibenzocyclooctyne)~0.6 - 1.0[5]High reactivity, widely used.
DIBO (Dibenzoannulated cyclooctyne)~0.3 - 0.7[5]Robust reactivity.
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1[5]Slower kinetics, but smaller and less hydrophobic than DBCO.[6]
BARAC (Biarylazacyclooctynone)Faster than DBCO[7]Exceptionally fast kinetics, suitable for rapid labeling.[7]
DIFO (Difluorinated cyclooctyne)Comparable to Cu-catalyzed click chemistry[8]High reactivity due to electron-withdrawing fluorine groups.[9]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.[5]

Experimental Protocols

Labeling of Proteins

This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Workflow for Protein Labeling via SPAAC

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Purification & Analysis Protein Protein with Primary Amines (-NH2) DBCO_Protein DBCO-labeled Protein Protein->DBCO_Protein Reaction with DBCO-NHS Ester DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Protein DBCO_Protein_ref DBCO-labeled Protein Azide_Molecule Azide-modified Molecule (e.g., Fluorophore, Biotin, Drug) Labeled_Protein Labeled Protein Conjugate Azide_Molecule->Labeled_Protein Labeled_Protein_ref Labeled Protein Conjugate DBCO_Protein_ref->Labeled_Protein SPAAC Purification Purification (e.g., Desalting Column) Analysis Analysis (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis Labeled_Protein_ref->Purification

Caption: A general workflow for the two-step labeling of proteins using SPAAC.

Materials:

  • Protein of interest (0.5-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-NHS ester (e.g., from a 10 mM stock in anhydrous DMSO)

  • Azide-modified molecule (e.g., fluorescent dye, biotin, or drug)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification systems

Protocol:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.

  • Activation with DBCO-NHS Ester:

    • Add a 20-30 fold molar excess of DBCO-NHS ester solution to the protein sample.[1] The final DMSO concentration should ideally be below 20%.[10]

    • Incubate the reaction for 60 minutes at room temperature.[1]

  • Quenching (Optional): Add a small volume of quenching solution (e.g., 10 µL of 1 M Tris-HCl) to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[1]

  • Purification of DBCO-labeled Protein: Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Copper-Free Click Reaction:

    • Mix the purified DBCO-labeled protein with a 2-4 fold molar excess of the azide-modified molecule.[10]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10]

  • Purification of the Final Conjugate: Remove the excess azide-modified molecule using an appropriate purification method, such as size-exclusion chromatography or dialysis.

  • Analysis: Characterize the final conjugate. The degree of labeling can often be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the incorporated label (e.g., ~310 nm for DBCO).[10] Confirm conjugation using SDS-PAGE, where a shift in the molecular weight of the protein should be observed.[10]

Labeling of Glycans via Metabolic Engineering

This protocol describes the metabolic incorporation of an azide-functionalized sugar, N-azidoacetylmannosamine (peracetylated), Ac4ManNAz, into cellular glycans, followed by labeling with a DBCO-functionalized fluorescent dye.[11][12]

Workflow for Metabolic Glycan Labeling

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Copper-Free Click Labeling cluster_2 Step 3: Washing & Imaging Cells Live Cells in Culture Azide_Glycans Cells with Azide-modified Surface Glycans Cells->Azide_Glycans Incubation (1-3 days) Ac4ManNAz Ac4ManNAz (Azido Sugar Precursor) Ac4ManNAz->Azide_Glycans Azide_Glycans_ref Cells with Azide-modified Surface Glycans DBCO_Fluorophore DBCO-Fluorophore Labeled_Cells Fluorescently Labeled Cells DBCO_Fluorophore->Labeled_Cells Labeled_Cells_ref Fluorescently Labeled Cells Azide_Glycans_ref->Labeled_Cells SPAAC Washing Wash to Remove Excess Dye Imaging Fluorescence Microscopy Washing->Imaging Labeled_Cells_ref->Washing

Caption: Workflow for labeling cellular glycans using metabolic incorporation and SPAAC.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Fluorescence microscope

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac4ManNAz to the culture medium at a final concentration of 10-50 µM.[12][13] The optimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential metabolic perturbations.[13]

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[14]

  • Cell Washing: Gently wash the cells two to three times with warm PBS to remove unincorporated Ac4ManNAz.[14]

  • Copper-Free Click Labeling:

    • Prepare a solution of the DBCO-functionalized fluorescent dye in an appropriate buffer (e.g., PBS) at a concentration of 10-20 µM.[13]

    • Incubate the cells with the DBCO-dye solution for 1 hour at 37°C.[13]

  • Final Washing: Wash the cells three times with PBS to remove any unbound dye.

  • Imaging:

    • For live-cell imaging, immediately proceed to microscopy.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS before imaging.[14]

Labeling of Nucleic Acids (Oligonucleotides)

This protocol provides a general method for labeling an alkyne-modified oligonucleotide with an azide-functionalized molecule. A similar strategy can be applied to azide-modified oligonucleotides and DBCO-functionalized labels.[15]

Workflow for Oligonucleotide Labeling

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Purification & Analysis Alkyne_Oligo Alkyne-modified Oligonucleotide Reaction_Mix Reaction Mixture Alkyne_Oligo->Reaction_Mix Azide_Label Azide-Label (e.g., Fluorophore, Biotin) Azide_Label->Reaction_Mix Reaction_Mix_ref Reaction Mixture Incubation Incubation (Room Temperature) Labeled_Oligo Labeled Oligonucleotide Incubation->Labeled_Oligo Labeled_Oligo_ref Labeled Oligonucleotide Reaction_Mix_ref->Incubation Purification Purification (e.g., Ethanol (B145695) Precipitation, HPLC) Analysis Analysis (e.g., PAGE, Mass Spectrometry) Purification->Analysis Labeled_Oligo_ref->Purification

Caption: General workflow for the SPAAC labeling of a modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized label (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS or triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0)

  • DMSO (for dissolving reagents)

  • Purification system (e.g., ethanol precipitation reagents, HPLC)

Protocol:

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in the reaction buffer.

    • Prepare a stock solution of the azide-functionalized label (e.g., 10 mM in DMSO).[15]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution with the azide-label stock solution. A 1.5-fold molar excess of the azide label over the oligonucleotide is a good starting point.[15]

    • The final DMSO concentration should be optimized, but can be up to 50% (v/v).[15]

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time will depend on the specific cyclooctyne and azide used, but can range from a few hours to overnight.[16] For BCN-modified oligonucleotides, quantitative conjugation has been observed in as little as 75 minutes.[17]

  • Purification:

    • Purify the labeled oligonucleotide from unreacted label. This can be achieved by ethanol precipitation.[15]

    • For higher purity, purification by HPLC is recommended.

  • Analysis: Confirm the successful conjugation by methods such as PAGE (polyacrylamide gel electrophoresis), where a mobility shift will be observed, or by mass spectrometry.

Signaling Pathway Visualization: N-Glycosylation

The following diagram illustrates a simplified overview of the N-glycosylation pathway, a key post-translational modification that can be studied using metabolic labeling with azido sugars.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Metabolic_Labeling Metabolic Labeling Intervention Precursor Dolichol-linked Oligosaccharide Precursor Glycoprotein_ER Initial Glycosylation Precursor->Glycoprotein_ER Protein Nascent Polypeptide Protein->Glycoprotein_ER Glycoprotein_ER_ref Glycoprotein from ER Trimming Glycan Trimming Addition Addition of Sugars (e.g., GlcNAc, Gal, Sialic Acid) Trimming->Addition Mature_Glycoprotein Mature Glycoprotein Addition->Mature_Glycoprotein Secretion Secretion or Membrane Insertion Mature_Glycoprotein->Secretion Trafficking Glycoprotein_ER_ref->Trimming Ac4ManNAz Ac4ManNAz SiaNAz Azido-Sialic Acid (SiaNAz) Ac4ManNAz->SiaNAz Cellular Metabolism SiaNAz->Addition Incorporation

Caption: Simplified N-glycosylation pathway and the point of intervention for metabolic labeling.

Conclusion

Copper-free click chemistry provides a robust and bioorthogonal method for labeling a wide range of biomolecules. The protocols outlined in these application notes serve as a starting point for researchers. It is important to note that optimization of reaction conditions, such as reactant concentrations and incubation times, may be necessary for specific applications to achieve optimal labeling efficiency. The quantitative data on reaction kinetics can aid in the selection of the most appropriate strained alkyne for a given experimental need, balancing reactivity with other factors like solubility and steric hindrance. The provided diagrams offer a visual representation of the workflows and underlying biological processes, facilitating a better understanding and implementation of this powerful technology.

References

Application Notes and Protocols for the Elution of Desthiobiotinylated Proteins from Streptavidin Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent bonds known in nature (Kd ≈ 10-15 M), making it a powerful tool for affinity purification of proteins. However, the harsh, denaturing conditions required to elute biotinylated proteins from streptavidin resins often compromise protein structure and function. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10-11 M).[1][2] This allows for the gentle and efficient elution of desthiobiotin-tagged proteins under mild, non-denaturing conditions through competitive displacement with free biotin.[3][4]

These application notes provide detailed protocols for the elution of desthiobiotinylated proteins from streptavidin resin, offering a robust method for isolating proteins while preserving their native conformation and biological activity.

Data Presentation

The following tables summarize quantitative data related to the binding and elution of desthiobiotinylated molecules.

Table 1: Comparison of Dissociation Constants (Kd)

LigandBinding PartnerDissociation Constant (Kd)Reference
BiotinStreptavidin~10-15 M[1]
DesthiobiotinStreptavidin~10-11 M[1]

Table 2: Overview of Elution Conditions for Desthiobiotinylated Proteins

Elution ReagentConcentrationIncubation TimeIncubation TemperatureExpected RecoveryReference
D-biotin5 mMOvernight4°C>90% capture and effective elution noted[5]
D-biotin4 mMNot specifiedNot specifiedGentle elution reported[3]
Desthiobiotin2.5 mMImmediateRoom TemperatureEfficient elution for Strep-tag® II proteins[6]
D-biotin50 mM10-15 minutesRoom TemperatureEffective for pull-down assays[7]

Experimental Protocols

This section provides detailed methodologies for the capture and elution of desthiobiotinylated proteins using streptavidin-conjugated resin.

Materials
  • Streptavidin Resin: Streptavidin-conjugated agarose (B213101) or magnetic beads.

  • Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4. Other buffers free of primary amines can also be used.[1]

  • Elution Buffer: Binding/Wash Buffer supplemented with D-biotin (prepare a concentrated stock solution of D-biotin in DMSO or a basic aqueous buffer, as it has low solubility in neutral aqueous solutions).

  • Sample: A solution containing the desthiobiotinylated protein of interest.

  • Neutralization Buffer (for pH-sensitive proteins, if using acidic elution): 1 M Tris-HCl, pH 8.5.[7]

Protocol 1: Standard Elution using Competitive Displacement with Biotin

This protocol is suitable for most applications requiring the recovery of functionally active proteins.

  • Resin Preparation:

    • If using a slurry, gently resuspend the streptavidin resin.

    • Transfer the desired amount of resin to a suitable tube or column.

    • Wash the resin twice with 5-10 volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 500 x g) for 1-2 minutes or allow the resin to settle by gravity.

  • Binding of Desthiobiotinylated Protein:

    • Add the sample containing the desthiobiotinylated protein to the prepared streptavidin resin.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Washing:

    • Separate the resin from the binding solution.

    • Wash the resin three to five times with 10-20 volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer (e.g., PBST containing 5-50 mM D-biotin) to the resin.

    • Incubate for 15-60 minutes at room temperature with gentle mixing. For proteins that are difficult to elute, the incubation time can be extended or performed at 37°C.[4]

    • Separate the eluate containing the purified protein from the resin.

    • Repeat the elution step 1-2 more times to maximize recovery, collecting each fraction separately.

  • Analysis:

    • Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or a protein concentration assay.

    • Pool the fractions containing the highest concentration of the purified protein.

Protocol 2: Elution for Strep-tag® II Fusion Proteins using Desthiobiotin

This protocol is specifically designed for the purification of proteins containing the Strep-tag® II sequence using Strep-Tactin® resin, an engineered streptavidin.

  • Resin and Sample Preparation: Follow steps 1 and 2 from Protocol 1, using Strep-Tactin® resin.

  • Washing: Follow step 3 from Protocol 1.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer (e.g., PBS containing 2.5 mM desthiobiotin) to the resin.[6]

    • Elution is typically rapid and can be performed at room temperature. Collect the eluate immediately.

    • Repeat the elution step 2-3 times to ensure complete recovery.

  • Analysis: Analyze the eluted fractions as described in Protocol 1.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the elution of desthiobiotinylated proteins.

G cluster_binding Binding Phase cluster_elution Elution Phase streptavidin Streptavidin Resin complex Streptavidin-Desthiobiotin Protein Complex streptavidin->complex Binding (Kd ~10⁻¹¹ M) desthio_protein Desthiobiotinylated Protein desthio_protein->complex streptavidin_biotin Streptavidin-Biotin Complex complex->streptavidin_biotin Competitive Displacement eluted_protein Eluted Protein complex->eluted_protein Release biotin Free Biotin biotin->streptavidin_biotin G start Start prep_resin Prepare Streptavidin Resin (Wash) start->prep_resin bind_protein Incubate Resin with Desthiobiotinylated Protein prep_resin->bind_protein wash_resin Wash Resin to Remove Non-specific Binders bind_protein->wash_resin add_elution Add Elution Buffer (with free Biotin) wash_resin->add_elution incubate_elute Incubate for Elution add_elution->incubate_elute collect_eluate Collect Eluate (Purified Protein) incubate_elute->collect_eluate end End collect_eluate->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-PEG4-Desthiobiotin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG4-Desthiobiotin, a key reagent for copper-free click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions (FAQs) related to the use of this compound in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a chemical biology tool that combines three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2]

  • PEG4 (Polyethylene glycol): A short, hydrophilic spacer that enhances the solubility of the reagent in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance.[3][4][5]

  • Desthiobiotin: A sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin.[6][7] This allows for the gentle elution of labeled biomolecules from streptavidin resins using free biotin, which is advantageous for pull-down assays and affinity purification.[4][5][6]

Its primary applications include the labeling and purification of biomolecules, such as proteins and nucleic acids, for use in proteomics, drug discovery, and diagnostics.[3][8]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored at -20°C in a dark, inert atmosphere.[3][4] It is sensitive to moisture and should be equilibrated to room temperature before opening to prevent condensation.[9] For creating stock solutions, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF.[3][9] Unused stock solutions can be stored at -20°C for a limited time, though fresh preparation is always recommended for best results.[10]

Q3: What molar ratio of this compound to azide-containing molecule should I use?

A3: A molar excess of one of the reactants is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[11][12] However, this can be inverted if the azide-labeled molecule is more precious or limited in quantity.[11] For some applications, such as antibody-oligonucleotide conjugation, a 2- to 4-fold molar excess of the azide-modified oligonucleotide may be used.[1] For antibody-small molecule conjugations, a molar excess of up to 10-fold may be beneficial.[9] Optimization is often necessary for specific applications.[9]

Q4: What are the optimal reaction temperature and duration?

A4: DBCO-azide reactions are efficient over a range of temperatures, typically from 4°C to 37°C.[11][12] Room temperature (20-25°C) is often sufficient, with typical reaction times of 2 to 12 hours.[1][11][13] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][12] Higher temperatures will increase the reaction rate, but may compromise the stability of the molecules being conjugated.[12] Longer incubation times (up to 24-48 hours) can improve yields, especially at lower temperatures or concentrations.[12]

Q5: Which solvents and buffers are compatible with the DBCO-azide reaction?

A5: This reaction is compatible with a variety of solvents, including aqueous buffers (e.g., PBS, HEPES) and organic solvents (e.g., DMSO, DMF).[12] For biomolecule conjugations, aqueous buffers are preferred.[1] If this compound is first dissolved in an organic solvent, the final concentration of the organic solvent in the aqueous reaction mixture should typically be kept below 20% to prevent protein precipitation.[1][12] Crucially, avoid buffers containing sodium azide (B81097) , as it will react with the DBCO group and inhibit the desired conjugation.[1][9][11] Also, avoid buffers with primary amines like Tris or glycine (B1666218) if you are using an NHS-ester activated DBCO reagent for initial protein labeling.[9][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Inactive Reagents: DBCO reagent may have hydrolyzed due to moisture.[9] Azide-containing molecule may have degraded.Use freshly prepared reagents. Ensure DBCO reagent is stored properly and handled in an anhydrous environment.[9] Confirm the integrity of the azide-labeled molecule.
Suboptimal Molar Ratio: Insufficient excess of one reactant.Empirically test different molar ratios (e.g., 1.5x, 3x, 5x, 10x) of one reactant to the other.[12]
Suboptimal Reaction Conditions: Temperature too low or reaction time too short.Increase the reaction temperature (e.g., to 37°C) if your molecules are stable.[12] Extend the incubation time (e.g., overnight at 4°C or up to 24-48 hours at room temperature).[12]
Incompatible Buffer: Presence of sodium azide in the reaction buffer.[1][11]Use a buffer free of azides, such as PBS or HEPES.[12] If necessary, perform a buffer exchange using dialysis or a desalting column before the reaction.[10]
Precipitation During Reaction Poor Solubility of Reagents: DBCO reagent or the biomolecule may not be fully soluble.Ensure the final concentration of organic co-solvent (e.g., DMSO, DMF) is below 20%.[12] The PEG4 linker in this compound is designed to improve solubility, but for highly hydrophobic molecules, further optimization may be needed.[3][5]
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation, especially with a high degree of labeling.[14]Use a lower molar excess of the DBCO reagent during the initial labeling step.[14] Consider using PEGylated DBCO reagents to increase hydrophilicity.[14] Optimize buffer conditions (pH, ionic strength) for your specific protein.[14]
Non-Specific Binding Hydrophobic Interactions: The DBCO group can be hydrophobic, leading to non-specific binding to proteins or surfaces.[14]The PEG4 linker helps to mitigate this.[3] Ensure proper purification steps are in place after conjugation to remove non-specifically bound molecules.[15]
Cross-Reactivity (rare): While highly specific, trace reactivity with other functional groups under harsh conditions cannot be entirely ruled out.Adhere to recommended mild reaction conditions (neutral pH, room temperature).[1]
Difficulty Purifying the Conjugate Inefficient Removal of Excess Reagent: The chosen purification method may not be suitable for separating the conjugate from unreacted this compound or azide.[14][15]Use an appropriate purification method based on the size and properties of your conjugate. Options include size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), or spin desalting columns.[14][15]
Low Recovery After Purification: The conjugate may be binding to the purification column or membrane.[14]Test different types of purification resins or membranes to minimize non-specific binding.[14] Adjust buffer conditions to improve recovery.[14]

Experimental Protocols & Data

General Protocol for Protein Conjugation with an Azide-Labeled Molecule

This protocol provides a general workflow. Optimal conditions should be determined empirically for each specific application.

  • Reagent Preparation:

    • Prepare your azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 2-4 fold) of the this compound stock solution to the azide-modified protein solution.[1]

    • Ensure the final concentration of the organic solvent is below 20%.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification:

    • Remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography, dialysis, or a desalting spin column.[11][15]

  • Characterization:

    • Confirm conjugation using SDS-PAGE, where the conjugate should show a higher molecular weight band than the unconjugated protein.[1]

    • The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance at ~310 nm (for DBCO) and 280 nm (for the protein).[1]

Summary of Recommended Reaction Parameters
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[9][11][12]The more abundant or less critical component should be in excess.
Temperature 4°C to 37°C[11][12]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 24 hours[1][11][13]Longer incubation times can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS, HEPES)[12]Can tolerate <20% organic co-solvent (e.g., DMSO, DMF).[1][12]
pH 7.0 - 8.5[16]Neutral to slightly basic pH is generally optimal.

Visualizations

G General Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_azide Prepare Azide-labeled Biomolecule in Azide-Free Buffer mix Mix Reactants (e.g., 1.5-3x molar excess of DBCO) prep_azide->mix prep_dbco Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_dbco->mix incubate Incubate (e.g., 2-12h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify characterize Characterize Conjugate (e.g., SDS-PAGE, UV-Vis) purify->characterize G Troubleshooting Low Conjugation Yield cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solution Solutions start Low or No Conjugation Product check_reagents Are reagents fresh and stored correctly? start->check_reagents check_buffer Is the buffer free of sodium azide? start->check_buffer opt_ratio Optimize Molar Ratio (Increase excess of one reactant) check_reagents->opt_ratio Yes sol_reagents Use fresh reagents check_reagents->sol_reagents No check_buffer->opt_ratio Yes sol_buffer Use azide-free buffer (e.g., PBS) check_buffer->sol_buffer No opt_time_temp Increase Incubation Time or Temperature opt_ratio->opt_time_temp sol_optimize Systematically test new conditions opt_time_temp->sol_optimize

References

Technical Support Center: Troubleshooting Low Yield in DBCO-PEG4-Desthiobiotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low yields in DBCO-PEG4-Desthiobiotin labeling experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the labeling reaction work?

A1: this compound is a labeling reagent used in bioconjugation. It consists of three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently under mild conditions without interfering with biological processes.[1][2]

  • PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that increases the solubility of the reagent and the resulting conjugate, which can help to reduce aggregation.[2][3]

  • Desthiobiotin: A derivative of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin. This allows for the gentle elution of labeled molecules from streptavidin affinity resins using free biotin.[3][4][5]

The labeling reaction is a two-step process. First, a molecule of interest (e.g., a protein) is functionalized with an azide (B81097) group. Then, the azide-modified molecule is reacted with this compound. The DBCO group on the reagent specifically and covalently reacts with the azide group on the molecule of interest, forming a stable triazole linkage.[1][2]

Q2: I am observing very low or no labeling. What are the primary potential causes?

A2: Several factors can contribute to low or no labeling efficiency. The most common causes include:

  • Suboptimal Molar Ratio: An incorrect ratio of this compound to your azide-functionalized molecule can limit the reaction.[6]

  • Reagent Degradation: DBCO reagents can be sensitive to moisture and improper storage, leading to loss of reactivity.[6]

  • Poor Reaction Conditions: Factors such as low reactant concentrations, incorrect pH, the presence of interfering substances in the buffer (e.g., sodium azide), and insufficient incubation time or temperature can negatively impact the reaction.[6][7]

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from coming close enough to react.[6]

  • Precipitation of Reactants: The inherent hydrophobicity of the DBCO group can sometimes cause aggregation and precipitation of the labeled molecule, especially at high degrees of labeling.[6]

  • Issues with the Azide-Functionalized Molecule: It is crucial to confirm that your starting molecule has been successfully labeled with the azide group before proceeding with the DBCO reaction.[6]

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are critical to maintaining the reagent's activity. This compound should be stored at -20°C in a dark, dry environment, preferably under an inert gas.[3][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagent.[1] It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][9]

Q4: What buffer conditions are recommended for the labeling reaction?

A4: For optimal results, use a buffer with a pH between 7.2 and 8.0.[6] It is crucial to avoid buffers containing sodium azide, as the azide ions will compete with your azide-labeled molecule for reaction with the DBCO reagent, significantly reducing your labeling efficiency.[10][11] Amine-containing buffers such as Tris should also be avoided if you are performing an initial labeling step with an amine-reactive DBCO-NHS ester.[2][6] Phosphate-buffered saline (PBS) is a commonly used and suitable buffer.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low labeling yields.

Issue 1: Low or No Signal from the Labeled Molecule

If you observe a weak or absent signal from your this compound labeled molecule, consider the following potential causes and solutions.

Potential Cause Recommended Action
Degraded DBCO Reagent Purchase fresh reagent. Ensure proper storage at -20°C, protected from light and moisture.[3][6] Allow the vial to warm to room temperature before opening.[1]
Suboptimal Molar Ratio Empirically determine the optimal molar excess of this compound. A 1.5 to 10-fold molar excess of the DBCO reagent over the azide-labeled molecule is a good starting point.[2][7]
Insufficient Incubation Time or Temperature Increase the incubation time (typically 4-12 hours at room temperature or overnight at 4°C).[7][12] For some reactions, increasing the temperature to 37°C can improve efficiency.[1][7]
Low Reactant Concentration Increase the concentration of one or both reactants. Reactions are generally more efficient at higher concentrations.[2]
Presence of Interfering Substances Ensure your reaction buffer is free of sodium azide.[10][11] Use dialysis or a desalting column to exchange the buffer if necessary.[1]
Inefficient Azide Labeling of the Target Molecule Before the DBCO reaction, confirm that your molecule of interest has been successfully functionalized with an azide group using an appropriate analytical method.[6]
Steric Hindrance If steric hindrance is suspected, consider using a DBCO reagent with a longer PEG spacer arm to increase the distance between the DBCO group and the molecule, providing more flexibility for the reaction to occur.[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific applications.

  • Prepare the Azide-Modified Protein:

    • Dissolve your azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[7]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[3][9] For example, to make a 10 mM solution from 5 mg of the reagent (MW: 719.87 g/mol ), add 695 µL of solvent.[3]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the azide-modified protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7][12]

  • Remove Excess Reagent (Purification):

    • Remove the unreacted this compound using a desalting spin column, dialysis, or size-exclusion chromatography.[1][13] Zeba™ Spin Desalting Columns are a convenient option for rapid purification with good protein recovery (>85%).[1]

  • Confirm and Quantify Labeling:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[1][14]

    • Alternatively, analyze the labeled protein by SDS-PAGE, where a shift in molecular weight may be observed, or by HPLC, where the labeled protein will have a longer retention time than the unlabeled protein.[14]

Protocol 2: Quantification of Labeling using UV-Vis Spectrophotometry

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and 309 nm (A309).[1]

  • Calculate the concentration of your protein.

  • Calculate the degree of labeling (DOL) using the following formula, which accounts for the contribution of the DBCO group to the absorbance at 280 nm:

    • Molarity of DBCO (mol/L) = A309 / εDBCO (where the molar extinction coefficient, ε, of DBCO is approximately 12,000 M⁻¹cm⁻¹)

    • Molarity of Protein (mol/L) = [A280 - (A309 * CF)] / εProtein (where CF is a correction factor, for a typical IgG this is 0.90)[7]

    • DOL = Molarity of DBCO / Molarity of Protein

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein in Azide-Free Buffer Mix Mix Azide-Protein and DBCO Reagent Azide_Protein->Mix DBCO_Reagent Prepare Fresh This compound Solution (e.g., in DMSO) DBCO_Reagent->Mix Incubate Incubate (e.g., 4-12h at RT or overnight at 4°C) Mix->Incubate Purify Remove Excess Reagent (e.g., Desalting Column) Incubate->Purify Analyze Confirm and Quantify Labeling (UV-Vis, HPLC, SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for this compound labeling.

G Start Low Labeling Yield Detected Check_Reagents Check Reagent Integrity and Storage Start->Check_Reagents Check_Reagents->Start Reagents Degraded Check_Buffer Verify Buffer Composition (pH, no azide) Check_Reagents->Check_Buffer Reagents OK Check_Buffer->Start Buffer Incorrect Check_Ratio Optimize Molar Ratio Check_Buffer->Check_Ratio Buffer OK Check_Ratio->Start Ratio Suboptimal Check_Conditions Adjust Incubation Time/Temperature Check_Ratio->Check_Conditions Ratio Optimized Check_Conditions->Start Conditions Suboptimal Check_Azide_Labeling Confirm Initial Azide Labeling Check_Conditions->Check_Azide_Labeling Conditions Optimized Check_Azide_Labeling->Start Azide Labeling Failed Success Improved Yield Check_Azide_Labeling->Success Azide Labeling Confirmed

Caption: Logical troubleshooting steps for low labeling yield.

References

reducing non-specific binding in desthiobiotin pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for desthiobiotin pull-down assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve high-purity purification of your protein of interest and its interaction partners.

Frequently Asked Questions (FAQs)

Q1: What is desthiobiotin, and how does it differ from biotin (B1667282) in pull-down assays?

Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but with a lower affinity (Kd = 10-11 M) compared to the nearly irreversible bond of biotin (Kd = 10-15 M).[1][2] This key difference allows for the gentle elution of desthiobiotin-tagged molecules and their interacting partners from streptavidin beads using a buffered solution of free biotin.[3][4] This mild elution condition helps to preserve the integrity of protein complexes that might otherwise dissociate under the harsh denaturing conditions required to break the biotin-streptavidin bond.[3]

Q2: I am observing a high background with many non-specific proteins in my eluate. What are the common causes?

High background in pull-down assays can stem from several factors:

  • Insufficient washing: Inadequate removal of proteins that are weakly or non-specifically bound to the beads, antibody, or the bait protein.[5]

  • Non-specific binding to beads: Proteins from the cell lysate can adhere to the agarose (B213101) or magnetic beads themselves.[6]

  • Hydrophobic and ionic interactions: Proteins can non-specifically interact with the bait protein or the affinity matrix through hydrophobic or electrostatic forces.[7]

  • Endogenous biotinylated proteins: Cell lysates naturally contain biotinylated proteins that can bind to streptavidin beads.[8]

  • Contamination: Keratin from skin and hair is a common contaminant in protein experiments.[6]

Q3: How can I optimize my wash buffers to reduce non-specific binding?

Optimizing the composition of your wash buffers is a critical step in reducing background. The goal is to disrupt weak, non-specific interactions without disturbing the specific interaction between your bait and prey proteins. Here are some common strategies:

  • Increase Salt Concentration: Gradually increasing the salt concentration (e.g., NaCl) can help to disrupt ionic interactions.[7]

  • Include Non-ionic Detergents: Adding mild, non-ionic detergents can reduce hydrophobic interactions.[9]

  • Vary the Number and Duration of Washes: Increasing the number of wash steps or the incubation time during each wash can improve the removal of non-specific binders.[5]

Q4: What is pre-clearing the lysate, and should I be doing it?

Pre-clearing is a technique used to reduce non-specific binding by incubating the cell lysate with beads (without the bait protein) before the actual pull-down experiment.[5][6] This step helps to remove proteins from the lysate that have a tendency to bind to the affinity matrix itself. While not always necessary, it is highly recommended if you are experiencing high background. Some studies, however, have found that pre-clearing did not significantly improve the purity of the pull-down.[10]

Q5: How can I block the streptavidin beads to prevent non-specific binding?

Blocking the streptavidin beads before adding the cell lysate can significantly reduce background. This is typically done by incubating the beads with a solution of a blocking agent that will occupy the non-specific binding sites on the bead surface. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A commonly used protein for blocking.

  • Casein: Another effective protein-based blocking agent.[2]

  • Yeast tRNA: Can be used to block beads, especially in RNA-protein pull-down assays.[11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during desthiobiotin pull-down experiments.

Problem Possible Cause Recommended Solution
High Background/ Many Non-Specific Bands Insufficient washingIncrease the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer for each wash. Increase the duration of each wash with gentle agitation.[5]
Suboptimal wash buffer compositionIncrease the salt concentration in the wash buffer (e.g., 150 mM to 500 mM NaCl). Add a non-ionic detergent to the wash buffer (e.g., 0.1% Triton X-100 or 0.05% NP-40).[7]
Non-specific binding to beadsPre-clear the lysate by incubating it with streptavidin beads alone before adding your desthiobiotinylated bait.[5][6] Block the streptavidin beads with a blocking agent like BSA or casein before incubation with the lysate.[2]
Endogenous biotinylated proteinsPre-clear the lysate with streptavidin beads.[5] The competitive elution with biotin should minimize the co-elution of endogenously biotinylated proteins which bind more tightly to streptavidin.[3]
Low Yield of Prey Protein Inefficient binding of bait to beadsEnsure complete removal of storage buffer from the beads before adding the desthiobiotinylated bait. Optimize the incubation time and temperature for bait binding.
Disruption of bait-prey interaction during washingDecrease the stringency of the wash buffer (e.g., lower salt or detergent concentration). Reduce the number or duration of wash steps.
Inefficient elutionEnsure the biotin concentration in the elution buffer is sufficient for competitive displacement (e.g., 50 mM Biotin).[12] Increase the elution incubation time or perform multiple rounds of elution.
No Prey Protein Detected Bait protein is not properly folded or functionalConfirm the integrity and activity of your desthiobiotinylated bait protein before the pull-down.
The interaction is very weak or transientOptimize binding conditions (e.g., lower temperature, shorter incubation time) to preserve weak interactions. Consider cross-linking strategies to stabilize the interaction.
Prey protein is in low abundanceIncrease the amount of cell lysate used for the pull-down.

Experimental Protocols

Protocol: Desthiobiotin Pull-Down Assay

This protocol provides a general workflow for a desthiobiotin pull-down experiment to identify protein-protein interactions. Optimization of specific steps may be required for your particular experimental system.

Materials:

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4[12]

  • Elution Buffer: PBS containing 50 mM Biotin, pH 7.4[12]

  • Desthiobiotinylated bait protein

  • Cell lysate containing potential "prey" proteins

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads twice with Binding/Wash Buffer to remove any preservatives.[12]

  • Bait Protein Immobilization:

    • Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.[12]

  • Washing (unbound bait removal):

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[12]

  • Protein Interaction:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.[12]

  • Washing (non-specific binder removal):

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[12]

  • Elution:

    • Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing to release the bait protein and its interacting partners.[12]

  • Analysis:

    • Collect the eluate and analyze the protein complexes by SDS-PAGE, Western blotting, or mass spectrometry.[12]

Quantitative Data Summary

Table 1: Comparison of Biotin and Desthiobiotin Binding Affinities

LigandDissociation Constant (Kd) with StreptavidinElution ConditionsReference
Biotin10-15 MHarsh, denaturing conditions[1]
Desthiobiotin10-11 MMild, competitive elution with free biotin[1][2]

Table 2: Recommended Concentrations of Wash Buffer Additives

AdditiveTypical Concentration RangePurpose
NaCl150 mM - 500 mMReduce ionic interactions
Triton X-1000.1% - 1%Reduce hydrophobic interactions
NP-400.05% - 0.5%Reduce hydrophobic interactions
Tween-200.05% - 0.2%Reduce hydrophobic interactions

Visualizations

Desthiobiotin_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash & Elution cluster_analysis Analysis Beads Streptavidin Beads Immobilization Immobilize Bait on Beads Beads->Immobilization Bait Desthiobiotinylated Bait Protein Bait->Immobilization Interaction Incubate with Lysate (Bait-Prey Interaction) Immobilization->Interaction Lysate Cell Lysate Lysate->Interaction Wash Wash to Remove Non-specific Binders Interaction->Wash Elution Elute with Free Biotin Wash->Elution Analysis Analyze Eluate (SDS-PAGE, WB, MS) Elution->Analysis

Caption: Workflow for a typical desthiobiotin pull-down experiment.

Competitive_Elution cluster_binding Binding Phase cluster_elution Elution Phase Streptavidin Streptavidin Bead Desthiobiotin Desthio- biotin Bait Streptavidin->Desthiobiotin Lower Affinity Binding Desthiobiotin2 Released Bait Streptavidin2 Streptavidin Bead Biotin Free Biotin Streptavidin2->Biotin Higher Affinity Binding Biotin_source Add Excess Free Biotin Biotin_source->Streptavidin2 Biotin_source->Desthiobiotin2

Caption: Principle of competitive elution in desthiobiotin pull-downs.

Troubleshooting_Flowchart Start High Non-Specific Binding? Wash Optimize Wash Buffer (↑ Salt, + Detergent) Start->Wash Yes Preclear Pre-clear Lysate with Beads Wash->Preclear Block Block Beads (BSA, Casein) Preclear->Block Check Still High Background? Block->Check ReduceLysate Reduce Lysate Amount Check->ReduceLysate Yes Success Problem Solved Check->Success No Antibody Consider Bait-Specific Antibody Issues ReduceLysate->Antibody Fail Consult Further Antibody->Fail

References

Technical Support: Improving the Solubility of DBCO-PEG4-Desthiobiotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of DBCO-PEG4-Desthiobiotin and its conjugates. Poor solubility can lead to aggregation, precipitation, and reduced reaction efficiency in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it have solubility issues?

This compound is a bioconjugation reagent composed of three key parts: a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, a desthiobiotin moiety for affinity applications, and a PEG4 (tetraethylene glycol) spacer.[1] While the PEG4 linker is included specifically to improve aqueous solubility, the DBCO group is inherently hydrophobic.[1][2] When this reagent is conjugated to a large, hydrophobic biomolecule (like a peptide or an antibody), the resulting conjugate can often have limited solubility in aqueous buffers, leading to aggregation or precipitation.[3][4]

Q2: What is the best initial solvent for dissolving pure this compound?

This compound is readily soluble in common organic solvents.[5][6] For creating a stock solution, high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended.[5][6][7] From this stock, the reagent can be added in small volumes to your aqueous reaction buffer.

Q3: My final conjugate has precipitated from my aqueous buffer. What can I do?

Precipitation of the final conjugate is a common issue. Here are immediate troubleshooting steps:

  • Introduce an Organic Co-solvent: Carefully add a small amount (e.g., 5-10% v/v) of an organic solvent like DMSO or DMF to your aqueous buffer.[4][8] This can often redissolve the precipitate. Be cautious, as high concentrations of organic solvents can denature proteins.[4][9]

  • Adjust the pH: The net charge of a protein conjugate can significantly influence its solubility.[10] Moving the buffer pH further away from the protein's isoelectric point (pI) increases the net charge and electrostatic repulsion between molecules, which can enhance solubility.[10][11] For many antibodies, a slightly basic pH (7.5-8.5) is often beneficial.[4]

  • Modify Ionic Strength: The effect of salt concentration is complex and protein-dependent. For some proteins, increasing the ionic strength (e.g., raising NaCl concentration) can improve solubility ("salting-in"), while for others it can cause aggregation ("salting-out"). Empirical testing is often required.

Q4: Can I use organic co-solvents in my labeling reaction from the start to prevent precipitation?

Yes, this is a highly recommended preventative strategy. Including a small percentage of a water-miscible organic solvent like DMSO or DMF in the reaction buffer can maintain the solubility of both the DBCO reagent and the evolving conjugate.[8][9] It is critical to ensure the final concentration of the organic solvent is compatible with the stability and function of your biomolecule (e.g., protein, antibody). For most antibodies, a final concentration of 5-10% DMSO or DMF is a safe starting point.[4]

Troubleshooting Guide

If you are encountering solubility issues, follow this systematic workflow to identify and resolve the problem.

G cluster_start Problem Identification cluster_dissolution Initial Reagent Dissolution cluster_conjugate Conjugate Solubility Issues start Precipitation or Cloudiness Observed in Solution check_stock Is the initial DBCO reagent stock fully dissolved in anhydrous DMSO/DMF? start->check_stock redissolve Prepare fresh stock in anhydrous DMSO or DMF. Vortex thoroughly. check_stock->redissolve No add_cosolvent Add Co-solvent (5-10% DMSO/DMF) to aqueous buffer. check_stock->add_cosolvent Yes redissolve->check_stock adjust_ph Adjust Buffer pH (Move away from pI, try pH 7.5-8.5). add_cosolvent->adjust_ph modify_salt Modify Ionic Strength (e.g., adjust NaCl concentration). adjust_ph->modify_salt check_success Is the solution clear? modify_salt->check_success success Proceed with Experiment check_success->success Yes failure Consider Advanced Strategies: - Increase PEG chain length - Modify biomolecule sequence check_success->failure No

Caption: A troubleshooting workflow for dissolving this compound conjugates.

Data Summary and Recommended Starting Conditions

For optimal results, initial experiments should be performed at a small scale to determine the ideal conditions for your specific conjugate.

ParameterRecommended Starting ConditionRange for OptimizationNotes
Initial Solvent (Stock) Anhydrous DMSO or DMF[5][6]N/APrepare stock solutions fresh before use to avoid hydrolysis.[12]
Co-solvent in Buffer 5% (v/v) DMSO or DMF2 - 15% (v/v)Exceeding 15% may compromise protein stability.[4][9]
Reaction Buffer pH 7.4 (e.g., PBS)7.0 - 9.0Avoid buffers with primary amines (e.g., Tris) if using an NHS-ester DBCO reagent.[9][13] For desthiobiotin itself, slightly alkaline pH improves solubility.[14]
Protein Concentration 1 - 5 mg/mL0.5 - 10 mg/mLHigher concentrations can sometimes increase aggregation risk.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for dissolving the reagent for use in labeling reactions.

  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[12]

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial thoroughly until the reagent, which may appear as a colorless to slightly yellow oil, is fully dissolved.[5][15]

  • Usage: Proceed immediately to add the required volume of the stock solution to your reaction buffer. Do not store aqueous dilutions.[16]

G A Equilibrate Reagent Vial to Room Temp B Add Anhydrous DMSO or DMF A->B C Vortex Until Fully Dissolved B->C D Add to Aqueous Reaction Buffer C->D

Caption: Experimental workflow for preparing a DBCO-reagent stock solution.

Protocol 2: Small-Scale Solubility Test with an Organic Co-solvent

Use this protocol to determine the minimum amount of co-solvent needed to maintain the solubility of your final conjugate.

  • Prepare Conjugate: Perform your bioconjugation reaction as planned. If precipitation occurs, aliquot a small volume (e.g., 50 µL) of the suspension into several microcentrifuge tubes.

  • Co-solvent Titration: To each tube, add an increasing volume of DMSO (e.g., to final concentrations of 2%, 4%, 6%, 8%, 10% v/v).

  • Observation: Vortex each tube gently for 1-2 minutes. Observe the lowest concentration of DMSO that results in a clear, particle-free solution.

  • Optimization: Use this optimal co-solvent percentage in future, scaled-up reactions to prevent precipitation from the outset.

References

Technical Support Center: Preventing Protein Aggregation with DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with DBCO-PEG4-Desthiobiotin.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with this compound?

A1: Protein aggregation during bioconjugation with DBCO reagents can stem from several factors:

  • Inherent Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group itself is hydrophobic. Attaching multiple DBCO molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular attractive forces and aggregation.[1][2] While the PEG4 linker in this compound is designed to mitigate this by increasing hydrophilicity, aggregation can still occur, especially with sensitive proteins or high labeling densities.[3][4][5]

  • High Molar Excess of the Labeling Reagent: Using a large molar excess of the DBCO reagent can lead to its precipitation or cause excessive and uncontrolled modification of the protein, which in turn can induce aggregation.[1] For antibody conjugations, a molar ratio of DBCO to antibody above 5 has been shown to result in precipitation.[1]

  • Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment.[6] Factors such as pH, ionic strength, and the presence of certain excipients can significantly impact protein stability.[6][7] Labeling in a buffer that is not optimal for your specific protein can lead to unfolding and aggregation.

  • High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the probability of intermolecular interactions, which can promote aggregation.[1][6]

  • Presence of Reducing Agents: If your labeling strategy involves targeting cysteine residues, the presence of reducing agents like DTT or B-mercaptoethanol is necessary to prevent disulfide bond formation. However, some reducing agents can also interfere with certain labeling chemistries. TCEP is often a good alternative as it is more stable.[8]

Q2: How does the this compound reagent help in preventing aggregation?

A2: The this compound reagent has a built-in polyethylene (B3416737) glycol (PEG) spacer (PEG4). This hydrophilic PEG linker helps to counteract the hydrophobicity of the DBCO group.[3][4][5] By increasing the overall hydrophilicity of the labeled protein, the PEG4 spacer can reduce non-specific hydrophobic interactions between protein molecules, thereby minimizing aggregation and precipitation during the labeling reaction.[3][4][5]

Q3: What is the optimal molar excess of this compound to use?

A3: The optimal molar excess depends on the protein concentration and the number of available reactive sites. For proteins at a concentration of 1-5 mg/mL, a 5 to 20-fold molar excess of the labeling reagent is a common starting point.[5][9] It is highly recommended to perform a titration experiment to determine the optimal reagent-to-protein ratio that yields sufficient labeling without inducing aggregation.[9][10]

Q4: Can I use a buffer containing Tris or other primary amines?

A4: No, if you are using an NHS-ester activated this compound for labeling primary amines (e.g., lysine (B10760008) residues), your buffer must be free of extraneous primary amines like Tris or glycine. These will compete with the protein for reaction with the NHS ester, reducing labeling efficiency. Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES at a pH of 7.2-8.5 are recommended.[9][11]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This is a clear indicator of significant protein aggregation.

Potential Cause Troubleshooting Step
High Molar Excess of Reagent Reduce the molar ratio of this compound to your protein. Perform a titration to find the optimal ratio.[9][10]
High Protein Concentration Decrease the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL).[10] If a high final concentration is required, label at a lower concentration and then carefully concentrate the purified conjugate.
Suboptimal Buffer Conditions Screen different buffer conditions. Adjust the pH to be at least 1 unit away from the protein's isoelectric point (pI).[6] Modify the ionic strength by adjusting the salt concentration (e.g., 150 mM NaCl).[7]
Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, though this may require a longer incubation time.[9]
Reagent Addition Add the dissolved DBCO reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[9]

Issue 2: The labeled protein solution is clear, but subsequent analysis shows soluble aggregates.

Even without visible precipitation, soluble aggregates can form and impact downstream applications.

Potential Cause Troubleshooting Step
Subtle Protein Instability Incorporate stabilizing additives into your labeling and storage buffers. See the table below for recommendations.
Inefficient Purification Immediately after the labeling reaction, purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted reagent and any aggregates that may have formed.[10]
Inappropriate Storage Store the purified conjugate at an appropriate temperature (-20°C or -80°C) and consider adding a cryoprotectant like glycerol (B35011) (e.g., 20-50% v/v).[6]

Quantitative Data on Anti-Aggregation Additives

The following table summarizes common additives used to prevent protein aggregation during bioconjugation, with their typical working concentrations and mechanisms of action.

AdditiveTypical ConcentrationMechanism of Action
Salts (e.g., NaCl, KCl) 50-200 mMModulates electrostatic interactions that can lead to aggregation.[1]
Stabilizing Osmolytes (e.g., Glycerol, Sucrose) 5-20% (v/v)Promotes the native, folded state of the protein.[1]
Amino Acids (e.g., L-Arginine, L-Glutamate) 50-500 mMCan increase protein solubility by binding to charged and hydrophobic regions.[1]
Non-ionic Detergents (e.g., Tween 20, CHAPS) 0.01-0.1% (w/v)Helps to solubilize protein aggregates without causing denaturation.[1]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds, which can cause aggregation.[1]

Experimental Protocols

Detailed Methodology for Protein Labeling with this compound (NHS Ester)

This protocol provides a starting point for conjugating a this compound NHS ester to a protein via primary amines (lysine residues).

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

  • Storage buffer (e.g., PBS with 20% glycerol)

2. Protocol:

  • Protein Preparation:

    • Ensure your protein is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into a suitable buffer like PBS.[9]

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[9]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved DBCO reagent to the protein solution.[9] Add the reagent dropwise while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[9]

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Immediately purify the labeled protein from excess reagent and potential aggregates using a desalting column or size-exclusion chromatography.[10]

  • Characterization and Storage:

    • Assess the degree of labeling and check for aggregation using techniques like UV-Vis spectroscopy, SEC, or DLS.

    • Store the purified conjugate in a suitable storage buffer at -20°C or -80°C.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis & Storage protein_prep Protein Preparation (1-5 mg/mL in amine-free buffer) labeling Labeling Reaction (RT for 1-2h or 4°C for 2-4h) protein_prep->labeling reagent_prep Reagent Preparation (this compound in DMSO) reagent_prep->labeling quench Quench Reaction (Add Tris buffer) labeling->quench purification Purification (Size-Exclusion Chromatography) quench->purification characterization Characterization (SEC, DLS, UV-Vis) purification->characterization storage Storage (-20°C or -80°C with cryoprotectant) characterization->storage

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow cluster_precipitate Visible Aggregation cluster_soluble Soluble Aggregates start Protein Aggregation Observed is_precipitate Visible Precipitate? start->is_precipitate reduce_ratio Reduce Molar Ratio is_precipitate->reduce_ratio Yes additives Add Stabilizing Additives is_precipitate->additives No lower_conc Lower Protein Concentration reduce_ratio->lower_conc optimize_buffer Optimize Buffer (pH, Salt) lower_conc->optimize_buffer lower_temp Lower Reaction Temperature optimize_buffer->lower_temp end Aggregation Minimized lower_temp->end purify_immediately Purify Immediately Post-Reaction additives->purify_immediately optimize_storage Optimize Storage Conditions purify_immediately->optimize_storage optimize_storage->end

Caption: Troubleshooting decision tree for protein aggregation during labeling.

References

Technical Support Center: Eluting Desthiobiotin-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the elution of desthiobiotin-tagged proteins from streptavidin-based affinity matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the elution of desthiobiotin-tagged proteins, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of Eluted Protein

Potential Cause Recommended Solution
Inefficient Competitive Elution Increase the concentration of free biotin (B1667282) in the elution buffer. Concentrations can be optimized in the range of 2-50 mM.[1]
Increase the incubation time of the elution buffer with the resin. For resins with a slow off-rate, incubation for more than 15 minutes, or even overnight at 4°C, may be necessary.[2][3]
Gently mix or agitate the resin during elution to ensure uniform exposure to the biotin solution.[2][4]
Perform sequential elutions and pool the fractions, as the protein may elute gradually.[3]
Protein Precipitation on the Column Add non-ionic detergents (e.g., 0.1% Tween-20) or glycerol (B35011) (up to 20%) to the elution buffer to prevent aggregation.
If the protein is sensitive to prolonged incubation, use a resin with a faster off-rate or perform quicker elution steps.[3]
Incorrect Elution Buffer pH Ensure the pH of the elution buffer is optimal for your protein's stability, typically between pH 7 and 8. Dissolving desthiobiotin can lower the pH, so it's crucial to pH the final elution buffer.[5]
Suboptimal Binding/Wash Conditions Ensure that the binding and wash buffers do not contain substances that interfere with the desthiobiotin-streptavidin interaction.
Optimize wash steps to remove non-specific binders without prematurely eluting the target protein. Harsh washing can lead to loss of the tagged protein.

Problem 2: High Background or Presence of Contaminating Proteins

Potential Cause Recommended Solution
Non-Specific Binding to the Resin Increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl).
Perform additional wash steps before elution.[4]
Block the streptavidin beads with a blocking agent like BSA or casein before introducing the protein sample.[2]
Co-elution of Endogenous Biotinylated Proteins Desthiobiotin purification systems are designed to minimize the co-purification of endogenous biotinylated molecules because they are not typically eluted with free biotin under mild conditions.[6] If contamination persists, ensure the elution conditions are not too harsh.
Contaminants Associated with the Target Protein Add detergents or reducing agents to the lysis and wash buffers to disrupt protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using desthiobiotin over biotin for protein tagging and purification?

Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but with a lower affinity (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the very strong interaction of biotin with streptavidin (Kd ≈ 10⁻¹⁵ M).[2][6] This weaker binding allows for the elution of desthiobiotin-tagged proteins under mild, non-denaturing conditions using competitive displacement with free biotin.[6] This preserves the native structure and function of the eluted protein and any interacting partners.

Q2: What concentration of biotin should I use for elution?

The optimal biotin concentration for elution can vary depending on the specific protein, the affinity resin, and the incubation time. A common starting point is 2.5 mM to 10 mM biotin.[5][7][8] However, concentrations up to 50 mM have been reported for efficient elution.[1] It is recommended to empirically determine the optimal concentration for your specific application.

Q3: How can I remove the excess free biotin from my eluted sample?

Excess free biotin in the eluate can interfere with downstream applications. It can be removed using standard laboratory techniques such as dialysis or gel filtration (desalting columns).[9][10][11]

Q4: My protein binds to the streptavidin resin but does not elute even with high concentrations of biotin. What could be the issue?

If competitive elution with biotin is unsuccessful, it's possible that the interaction between your protein and the resin is not solely based on the desthiobiotin-streptavidin bond. Your protein might be non-specifically binding to the resin material itself, or it may have precipitated on the column.[3] Consider the following:

  • Non-specific binding: Try adding detergents or increasing the salt concentration in your buffers.

  • Protein precipitation: This can be an issue with unstable proteins. Try performing the purification at a lower temperature or adding stabilizing agents to your buffers.

  • Column format: Some users have reported issues with specific column formats, like spin columns, where the protein binds but is difficult to elute, while FPLC columns with the same resin work perfectly.[5]

Q5: Can I reuse the streptavidin resin after eluting with biotin?

If you are using desthiobiotin for elution, the resin can often be regenerated.[7] Regeneration typically involves washing with a solution containing HABA (2-(4'-hydroxyazobenzene) benzoic acid), which displaces the bound biotin and changes color to indicate the status of the resin.[7][11] However, if you use harsh elution conditions or if biotin has been used for elution from a standard streptavidin resin (not designed for reversible binding), the resin may not be reusable as the biotin binding is nearly irreversible.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the desthiobiotin-streptavidin interaction and recommended elution conditions.

ParameterValueReference
Dissociation Constant (Kd) of Desthiobiotin-Streptavidin ~10⁻¹¹ M[2][6]
Dissociation Constant (Kd) of Biotin-Streptavidin ~10⁻¹⁵ M[2][6]
Recommended Biotin Concentration for Elution 2.5 mM - 50 mM[1][5][7]
Recommended Incubation Temperature for Elution 4°C (overnight) to 37°C (10-30 min)[2][4][12]

Experimental Protocols

Protocol 1: Competitive Elution of Desthiobiotin-Tagged Proteins from Streptavidin Magnetic Beads

This protocol is a general guideline for the capture and elution of desthiobiotinylated proteins using streptavidin-coated magnetic beads.

Materials:

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., Binding/Wash Buffer containing 10 mM Biotin)

  • Sample containing desthiobiotin-tagged protein

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads by resuspending them in Binding/Wash Buffer, pelleting with the magnetic stand, and removing the supernatant. Repeat this wash step two more times.

  • Protein Binding:

    • Resuspend the washed beads in the sample containing the desthiobiotin-tagged protein.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads using the magnetic stand and remove the supernatant (this is the flow-through).

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Elution Buffer.

    • Incubate for 30 minutes at 37°C with gentle shaking.[4] For potentially unstable proteins or to maximize yield, incubation can be performed overnight at 4°C.[2]

    • Pellet the beads with the magnetic stand and carefully collect the supernatant containing the eluted protein.

    • For complete elution, this step can be repeated, and the eluates pooled.

Visualizations

Elution_Workflow cluster_prep Bead Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution beads Streptavidin Beads wash1 Wash Beads beads->wash1 sample Add Desthiobiotin-Tagged Protein Sample wash1->sample incubate_bind Incubate (e.g., 1h at RT) sample->incubate_bind wash2 Wash to Remove Non-specific Binders incubate_bind->wash2 elution_buffer Add Biotin Elution Buffer wash2->elution_buffer incubate_elute Incubate (e.g., 30 min at 37°C) elution_buffer->incubate_elute eluted_protein Collect Eluted Protein incubate_elute->eluted_protein

Caption: Workflow for eluting desthiobiotin-tagged proteins.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Elution Yield cause1 Inefficient Competition start->cause1 cause2 Protein Precipitation start->cause2 cause3 Incorrect Buffer pH start->cause3 solution1a Increase Biotin Conc. cause1->solution1a try solution1b Increase Incubation Time cause1->solution1b try solution2 Add Detergents/Glycerol cause2->solution2 try solution3 Optimize Buffer pH cause3->solution3 try

Caption: Troubleshooting logic for low elution yield.

References

Technical Support Center: Optimizing Buffer Conditions for SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for my SPAAC reaction?

A1: The choice of buffer can significantly impact SPAAC reaction rates. While Phosphate-Buffered Saline (PBS) is widely used, studies have shown that other buffers can offer superior performance. HEPES buffer at pH 7 has been observed to yield higher reaction rates compared to PBS at the same pH.[1][2][3][4] For cell-based applications, Dulbecco's Modified Eagle Medium (DMEM) has been shown to facilitate faster reactions than Roswell Park Memorial Institute (RPMI) medium.[2][3] The optimal buffer will depend on the specific reactants and the experimental system. It is advisable to screen a few different buffer systems to determine the best conditions for your specific application.

Q2: How does pH affect the rate of SPAAC reactions?

A2: Generally, a higher pH (alkaline conditions) tends to increase the rate of SPAAC reactions.[2][3] However, the magnitude of this effect can be buffer-dependent. For instance, the rate enhancement at higher pH is more pronounced in buffers like borate (B1201080) buffer compared to HEPES, which shows less pH-dependence.[2][4] When optimizing the pH, it is crucial to consider the stability of your biomolecules, as they may be sensitive to high pH. A good starting point for many bioconjugation reactions is a pH range of 7.0-8.5.[5]

Q3: Can I use organic co-solvents to dissolve my reactants? How will they affect the reaction?

A3: Yes, organic co-solvents such as Dimethyl Sulfoxide (DMSO) or acetonitrile (B52724) (ACN) can be used to dissolve hydrophobic reactants.[2] However, the concentration of the co-solvent should be kept to a minimum, typically below 10% (v/v) for reactions involving proteins, to avoid denaturation and precipitation.[6] While organic co-solvents can aid in solubility, it has been observed that a higher mole fraction of water in the solvent mixture can lead to an increase in the rate of 1,3-dipolar cycloaddition reactions.[2]

Q4: I am not seeing any product formation. What are the possible reasons?

A4: A lack of product formation can be due to several factors:

  • Degraded Reactants: Ensure that your azide (B81097) and strained alkyne reagents have been stored properly and have not degraded. It is recommended to use freshly prepared solutions.[5]

  • Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants. If the concentrations are too low, the reaction may be too slow to observe product formation in a reasonable timeframe.[4]

  • Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[4] Consider using a linker, such as a PEG spacer, to increase the distance between the reactive moiety and the biomolecule.[2][3]

  • Presence of Inhibitors: Buffers containing sodium azide (NaN₃) as a preservative will significantly inhibit the SPAAC reaction, as the azide anion competes with the azide-labeled molecule for the cyclooctyne (B158145).[1][4][7] Always use azide-free buffers for SPAAC reactions.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: To increase the reaction rate, consider the following strategies:

  • Increase Reactant Concentration: A higher concentration of reactants will lead to a faster reaction rate.[4]

  • Increase Temperature: If your biomolecules are thermally stable, increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction.[4][5]

  • Optimize Buffer and pH: As discussed in Q1 and Q2, switching to a more favorable buffer like HEPES and increasing the pH to a slightly alkaline condition can enhance the reaction rate.[2][3][4]

  • Incorporate a PEG Linker: The presence of a Polyethylene Glycol (PEG) linker between the cyclooctyne and the biomolecule can significantly increase reaction rates by reducing steric hindrance.[2][3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Degraded azide or cyclooctyne reagents.1. Use fresh reagents and store them under recommended conditions (cool, dark, and under an inert atmosphere).[5]
2. Low reactant concentrations.2. Increase the concentration of one or both reactants.
3. Presence of sodium azide in the buffer.3. Ensure all buffers are azide-free. Perform a buffer exchange if necessary.[1][4][7]
4. Steric hindrance around the reactive groups.4. Redesign the linker to increase the distance between bulky groups and the reactive moieties. Consider using a PEG spacer.[2][3]
Slow Reaction Rate 1. Suboptimal buffer or pH.1. Screen different buffers (e.g., HEPES, Borate) and a pH range of 7.0-8.5.[2][3]
2. Low reaction temperature.2. Increase the temperature to 37°C, provided the biomolecules are stable at this temperature.[4][5]
3. Low reactant concentrations.3. Increase the concentration of the reactants.
Presence of Side Products 1. Reaction of DBCO with cysteine residues.1. While SPAAC is highly specific, some reactivity of DBCO with thiols has been reported.[1][9] If your protein has reactive cysteines, consider using a different cyclooctyne or protecting the cysteine residues.
2. Instability of a highly reactive cyclooctyne.2. If using a very reactive cyclooctyne, minimize reaction time and consider performing the reaction at a lower temperature to improve stability.
Difficult Purification 1. Similar polarity of product and excess reagent.1. Use a slight excess of the reagent that is easier to remove during purification.
2. Product precipitation.2. Optimize the reaction buffer and consider using solubility-enhancing tags or linkers.

Quantitative Data Summary

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) [2][3]

Buffer (at 37°C)pHSulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine + 3-azido-L-alanine
Borate80.98 ± 0.020.59 ± 0.01
91.11 ± 0.010.69 ± 0.01
101.18 ± 0.010.78 ± 0.01
DMEM80.97 ± 0.010.59 ± 0.01
HEPES71.22 ± 0.020.55 ± 0.01
81.15 ± 0.020.53 ± 0.01
MES50.53 ± 0.010.28 ± 0.01
60.74 ± 0.010.38 ± 0.01
PBS70.85 ± 0.030.32 ± 0.01
RPMI80.77 ± 0.010.27 ± 0.01

Table 2: Effect of Temperature on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) in HEPES (pH 7) [2]

Reactants25°C37°C
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside0.89 ± 0.021.22 ± 0.02
Sulfo-DBCO-amine + 3-azido-L-alanine0.41 ± 0.010.55 ± 0.01

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation[6]

This protocol provides a general workflow for conjugating a strained alkyne-modified molecule to an azide-modified biomolecule (e.g., a protein).

Materials:

  • Azide-modified biomolecule in an appropriate azide-free buffer (e.g., 100 mM HEPES, pH 7.5).

  • Strained cyclooctyne (e.g., DBCO-PEG4-NHS ester) dissolved in an organic solvent (e.g., DMSO).

  • Quenching reagent (optional, e.g., an excess of a small molecule azide like sodium azide if the cyclooctyne is in excess).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for an antibody).[5]

    • Prepare a stock solution of the strained cyclooctyne in DMSO.

  • Conjugation Reaction:

    • Add the strained cyclooctyne stock solution to the solution of the azide-modified biomolecule. A 2- to 5-fold molar excess of the cyclooctyne is typically used.[10] The final concentration of DMSO should be kept below 10% (v/v).[6]

    • Incubate the reaction mixture at room temperature (25°C) or 37°C for 1 to 24 hours.[5][10] The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, LC-MS).

  • Reaction Quenching (Optional):

    • If a significant excess of the cyclooctyne was used, the reaction can be quenched by adding an excess of a small molecule azide.

  • Purification:

    • Purify the conjugate to remove unreacted reagents using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy[4][11]

This protocol describes how to monitor the progress of a SPAAC reaction by observing the decrease in absorbance of the DBCO chromophore.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvette.

  • Reaction mixture as prepared in Protocol 1.

Procedure:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at approximately 309 nm, which is the characteristic absorbance maximum for DBCO.[4]

  • Sample Preparation:

    • Prepare the reaction mixture with a known concentration of the DBCO-containing reagent. The concentration should be such that the initial absorbance is within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-modified molecule to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette containing the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance value stabilizes, indicating the completion of the reaction.[4]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance at 309 nm versus time. For a pseudo-first-order reaction (where one reactant is in significant excess), the resulting plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.[4]

Visualizations

SPAAC_Workflow cluster_prep 1. Preparation of Reactants cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification azide_prep Prepare Azide-Modified Biomolecule in Buffer mix Mix Reactants azide_prep->mix alkyne_prep Prepare Strained Alkyne Stock Solution (e.g., in DMSO) alkyne_prep->mix incubate Incubate (25°C or 37°C, 1-24 hours) mix->incubate monitor Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify

Caption: General experimental workflow for a SPAAC bioconjugation reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? reagents Degraded Reagents? start->reagents Yes concentration Low Concentration? reagents->concentration No fresh_reagents Use Fresh Reagents reagents->fresh_reagents Yes inhibitors Inhibitors Present? concentration->inhibitors No inc_conc Increase Concentration concentration->inc_conc Yes sterics Steric Hindrance? inhibitors->sterics No remove_inhibitors Use Azide-Free Buffers inhibitors->remove_inhibitors Yes add_linker Add PEG Linker sterics->add_linker Yes

Caption: Troubleshooting logic for low or no product yield in SPAAC reactions.

References

controlling stoichiometry of DBCO-PEG4-Desthiobiotin labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG4-Desthiobiotin labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical linker used in bioconjugation. It contains three key components:

  • DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1]

  • PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic spacer that enhances the solubility of the labeled molecule, reduces aggregation, and minimizes non-specific binding.[5][6]

  • Desthiobiotin: A derivative of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin. This allows for the gentle elution of labeled molecules from streptavidin resins using free biotin.[3][7][8]

It is commonly used for affinity-based applications such as pull-down assays and for ligating molecules to streptavidin.[8]

Q2: What are the main causes of non-specific binding with this compound?

A2: Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: The DBCO group is inherently hydrophobic and can interact with hydrophobic regions on proteins or other surfaces.[5] While the PEG linker is designed to be hydrophilic, it can still exhibit some hydrophobic character.[5]

  • Insufficient Blocking: In assays like ELISAs or Western blots, inadequate blocking of surfaces can leave sites open for non-specific adherence.[5]

  • Linker Aggregation: At high concentrations or in suboptimal buffer conditions, the this compound linker or the resulting conjugates can form aggregates that stick non-specifically.[5]

Q3: Can the DBCO group react with molecules other than azides?

A3: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is highly specific. Under physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azide (B81097) groups and does not typically react with other naturally occurring functional groups like amines or hydroxyls.[5] This bioorthogonality is a key advantage of copper-free click chemistry.[5]

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Molar Ratio Empirically determine the optimal molar excess of the DBCO reagent for each specific protein. Start with a 10- to 40-fold molar excess for DBCO-NHS ester labeling of proteins.[1][9] For dilute protein solutions, a higher molar excess may be needed.[10]
Degraded DBCO Reagent DBCO-NHS esters are moisture-sensitive.[11] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9][12]
Incorrect Buffer Composition For labeling proteins with DBCO-NHS ester, use an amine-free buffer such as PBS at a pH between 7.2 and 8.0.[11][12] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[11] For the subsequent click reaction, ensure the buffer is free of sodium azide, which will compete with your azide-labeled molecule.[11][13]
Suboptimal Reaction Conditions For DBCO-NHS ester labeling, incubate for 30-60 minutes at room temperature or 2 hours on ice.[12] For the SPAAC reaction, incubation times can range from 2 to 24 hours at room temperature or 4°C.[11] Higher temperatures (up to 37°C) can increase reaction efficiency.[1][11]
Steric Hindrance The physical bulk of large molecules can prevent the DBCO and azide groups from reacting.[11] Consider using a linker with a longer PEG chain to increase the distance between the reactive groups.
Precipitation of Reactants The hydrophobicity of the DBCO group can cause protein precipitation if too many DBCO molecules are attached.[11] Keep the final concentration of DMSO or DMF in the reaction mixture below 20% to avoid protein denaturation.[9]
Issue 2: High Background or Non-Specific Binding

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrophobic Interactions Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to wash buffers to disrupt hydrophobic interactions.[5]
Insufficient Blocking Increase the concentration and/or duration of the blocking step (e.g., using 1-5% BSA).[5]
Conjugate Aggregation Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates.[5] The PEG4 spacer in the linker is designed to reduce aggregation.[6]
Excess Unreacted Reagent Ensure complete removal of excess, unreacted DBCO reagent after the labeling step using methods like desalting spin columns, dialysis, or HPLC.[1][12]

Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol describes a general method for labeling a protein with a DBCO-NHS ester, targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or other protein purification system

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL.[12]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[12]

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample.[9] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[11][12]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[12]

  • Purification:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[12] Protein recovery is typically greater than 85%.[12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

Materials:

  • DBCO-labeled protein

  • Azide-labeled molecule

  • Azide-free buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-labeled and azide-labeled molecules in a compatible, azide-free buffer.

    • To the azide-modified protein solution, add a 2-4 fold molar excess of the DBCO reagent.[9]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[9] Optimal reaction time should be determined empirically.

  • Purification:

    • Remove the excess, unreacted reagent using a desalting spin column, dialysis, or HPLC.[9]

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309-310 nm).[6][9]

Data Presentation

Table 1: Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling

Protein ConcentrationRecommended Molar Excess
0.5 to ≤1 mg/mL20–40X
>1 to 5 mg/mL10–20X

This data is a general guideline and may require optimization for your specific protein and application.[14]

Table 2: Reaction Conditions for DBCO Labeling and SPAAC

Reaction Step Parameter Recommended Conditions
DBCO-NHS Ester Labeling pH7.2 - 8.0
BufferAmine-free (e.g., PBS)
TemperatureRoom Temperature or 4°C
Incubation Time30 - 60 minutes (RT) or 2 hours (4°C)
SPAAC Reaction pH7.0 - 7.4
BufferAzide-free (e.g., PBS)
TemperatureRoom Temperature or 4°C (up to 37°C)
Incubation Time2 - 24 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & QC prep_protein Prepare Protein in Amine-Free Buffer conjugate Mix Protein and DBCO-NHS Ester prep_protein->conjugate prep_dbco Prepare DBCO-NHS Ester in DMSO prep_dbco->conjugate incubate Incubate (RT or 4°C) conjugate->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench purify Purify (Desalting Column) quench->purify qc Characterize Labeled Protein (e.g., UV-Vis, MS) purify->qc

Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.

troubleshooting_logic start Low Labeling Efficiency? cause1 Degraded Reagent? start->cause1 Yes cause2 Incorrect Buffer? start->cause2 No sol1 Use fresh DBCO-NHS ester; Equilibrate before opening cause1->sol1 Yes cause1->cause2 No sol2 Use amine-free buffer (pH 7.2-8.0) for NHS ester reaction cause2->sol2 Yes cause3 Suboptimal Ratio? cause2->cause3 No sol3 Optimize molar excess of DBCO reagent cause3->sol3 Yes cause4 Poor Reaction Conditions? cause3->cause4 No sol4 Optimize incubation time and temperature cause4->sol4 Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Minimizing Co-elution of Endogenous Biotinylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from endogenous biotin (B1667282) and biotinylated molecules in experimental assays.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: High background or non-specific signal in my biotin-streptavidin-based assay (e.g., ELISA, Western Blot, IHC).

Possible Cause: Interference from endogenous biotin present in the sample. Many tissues and cell types, particularly liver, kidney, and spleen, contain significant amounts of naturally occurring biotin and biotinylated proteins.[1] This endogenous biotin can be recognized by streptavidin-based detection reagents, leading to a high background signal that is not related to the target of interest.[2][3][4]

Solution:

  • Endogenous Biotin Blocking: The most common and effective method is to block the endogenous biotin before the addition of your biotinylated probe.[2][3][4] This is a two-step process:

    • First, incubate your sample with an excess of unlabeled streptavidin or avidin. This will bind to all the endogenous biotin in the sample.

    • Second, incubate with an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin/avidin molecules you just added.[2][3] This prevents the blocking protein from binding to your biotinylated detection reagent.

  • Control Experiment: To confirm that the high background is due to endogenous biotin, run a control experiment where you omit the primary antibody but include the biotinylated secondary antibody and the streptavidin conjugate. If you still observe a signal, it is likely due to endogenous biotin.[5][6]

  • Alternative Detection System: If blocking is insufficient, consider using a detection system that does not rely on the biotin-streptavidin interaction. An effective alternative is the use of digoxigenin (B1670575) (DIG) labeling and anti-DIG antibody-based detection.[5][6]

Problem: Spurious, unexpected bands appear on my Western blot when using a biotin-streptavidin detection system.

Possible Cause: Detection of endogenous biotinylated proteins. Certain proteins in your sample are naturally biotinylated as a part of their biological function. These include carboxylases like pyruvate (B1213749) carboxylase, which can appear as distinct bands on a Western blot if not properly blocked.[5][6][7] These artefactual bands can sometimes be misinterpreted as positive signals, especially if their molecular weight is close to your protein of interest.[7]

Solution:

  • Implement Endogenous Biotin Blocking: As described above, performing a thorough endogenous biotin blocking step before incubating with your primary antibody is crucial.[1]

  • Run an "Irrelevant" Antibody Control: To verify that the bands are antibody-independent artifacts, run a parallel lane on your blot where the primary antibody is replaced with a non-specific antibody of the same isotype.[7] If the spurious bands still appear, they are likely due to endogenous biotinylated proteins.

  • Pre-hybridization of Secondary Antibody and Streptavidin Conjugate: A method involving the prior hybridization of the biotinylated secondary antibody with the streptavidin conjugate before applying it to the blot has been shown to efficiently suppress these non-specific bands.[8][9]

Problem: Low yield of my target protein during affinity purification using streptavidin beads.

Possible Cause: Competition from free biotin in the sample or inefficient elution.

Solution:

  • Sample Preparation: If your sample contains a high concentration of free biotin (e.g., from cell culture media supplements), this can compete with your biotinylated protein for binding to the streptavidin beads. Consider a buffer exchange or dialysis step to remove excess free biotin before starting the affinity purification.

  • Optimize Elution Conditions: The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known, making elution challenging without denaturing the target protein.[10]

    • Competitive Elution: While difficult, elution can be achieved by incubating the beads with a large excess of free biotin.[10][11] This is often performed at a slightly alkaline pH (e.g., pH 8.5) and may require incubation for 30 minutes or longer to be effective.[10] Combining excess biotin with heat (e.g., 95°C for 5 minutes) can also improve elution efficiency, though this may denature the protein.[11][12]

    • Alternative Affinity Systems: For applications requiring non-denaturing elution, consider using alternatives to the standard biotin-streptavidin system:

      • Iminobiotin: This biotin analog binds to streptavidin at a pH above 9.5 and can be eluted under milder acidic conditions (pH 4.0).

      • Strep-tag® System: This system uses a modified form of streptavidin (Strep-Tactin®) and a short peptide tag (Strep-tag®). Elution is achieved with desthiobiotin, a biotin analog, under gentle, non-denaturing conditions.[13]

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and why is it a problem?

A1: Endogenous biotin, also known as vitamin H or B7, is a naturally occurring vitamin in all living cells.[2] It acts as a cofactor for several carboxylase enzymes, which are essential for various metabolic processes.[5][6] In the context of laboratory assays, endogenous biotin and these biotinylated proteins can cause significant interference.[14] Many common detection systems utilize the very strong and specific interaction between biotin and streptavidin (or avidin). If your sample contains endogenous biotin, the streptavidin-based reagents will bind to it, leading to false-positive signals, high background, and inaccurate quantification.[4][14]

Q2: Which tissues and sample types are rich in endogenous biotin?

A2: Tissues with high metabolic activity tend to have higher levels of endogenous biotin. These include the liver, kidney, and spleen.[1] Brain tissue also has relatively high levels of endogenous biotin.[7] Frozen tissue sections may show more pronounced endogenous biotin activity compared to formalin-fixed, paraffin-embedded tissues.[3] Additionally, some cell culture media are supplemented with biotin, which can be a source of interference.

Q3: How can I test if my sample has significant levels of endogenous biotin?

A3: A simple control experiment can help you determine if endogenous biotin is an issue. For immunohistochemistry or Western blotting, prepare a sample and follow your standard protocol, but omit the primary antibody. Then, proceed with the biotinylated secondary antibody and the streptavidin-HRP (or other conjugate) steps. If you observe staining or a signal, it is likely due to the detection of endogenous biotin.[1]

Q4: What is the difference between avidin, streptavidin, and NeutrAvidin?

A4: All three are proteins that bind to biotin with high affinity.

  • Avidin: Found in egg whites, it is a glycoprotein (B1211001) with a high positive charge (isoelectric point ~10.5), which can lead to non-specific binding to negatively charged molecules like nucleic acids and cell membranes.[3]

  • Streptavidin: Isolated from the bacterium Streptomyces avidinii, it is not glycosylated and has a near-neutral isoelectric point, which significantly reduces non-specific binding compared to avidin.[3]

  • NeutrAvidin™: This is a deglycosylated form of avidin, which removes the carbohydrate side chains responsible for some of the non-specific binding associated with avidin.[3] It offers the benefits of a neutral isoelectric point similar to streptavidin.

Q5: Can high doses of biotin supplements taken by patients affect clinical lab tests?

A5: Yes, this is a significant and growing concern in clinical diagnostics.[15] Patients taking high-dose biotin supplements (often for hair, skin, and nail health, or for certain medical conditions) can have very high levels of biotin in their blood.[16][17][18] This can interfere with numerous immunoassays that use the biotin-streptavidin system, leading to falsely high or falsely low results and potentially incorrect diagnoses.[15][16][18][19] It is crucial for clinicians to be aware of a patient's biotin intake when ordering laboratory tests.[16] Mitigation strategies in the clinical lab include patient education on abstaining from supplements before a blood draw, sample dilution, or using streptavidin-coated beads to remove excess biotin.[16][20]

Quantitative Data Summary

Method of Interference MitigationAssay TypeAnalyteBiotin Concentration Causing InterferenceEfficacy of MitigationReference
Newer Elecsys Reagents ImmunoassayThyroglobulin (TG), Alpha-fetoprotein (AFP)>500 ng/mL (for older reagents)Newer reagents tolerate 1000-3000 ng/mL[21]
Biotin Depletion Method ImmunoassayTG, AFP, ATG, FT4>500 ng/mLRestored accuracy with <10% change for biotin levels <400 ng/mL[21]
Streptavidin-coated Magnetic Microparticles ImmunoassayIgY~500 ng/mL and 1000 ng/mLNeutralized high biotin concentrations, but signals still differed by 10% and >20% respectively from control[22]
Pre-incubation of Biotinylated Antibody ELISA & Automated ImmunoassayVarious400 µg/LMitigated interference, restoring analyte detection[9]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking for Immunohistochemistry (IHC) and Western Blotting

This protocol is designed to block endogenous biotin in tissue sections or on a membrane before the application of biotin-based detection reagents.[2]

Materials:

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Protein-based blocker (e.g., Normal Serum or 5% BSA in Wash Buffer)

  • Streptavidin solution (0.1 mg/mL in Wash Buffer)

  • Biotin solution (0.5 mg/mL in Wash Buffer)

Procedure:

  • Following antigen retrieval (for IHC) and transfer (for Western Blot), block the sample with a protein-based blocker for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Wash the sample three times for 5 minutes each with Wash Buffer.

  • Incubate the sample with the streptavidin solution for 15 minutes at room temperature. This will bind to the endogenous biotin.

  • Wash the sample three times for 10 minutes each with Wash Buffer.

  • Incubate the sample with the biotin solution for 30-60 minutes at room temperature. This will saturate the remaining binding sites on the streptavidin added in step 3.

  • Wash the sample three times for 10 minutes each with Wash Buffer.

  • The sample is now ready to proceed with the primary antibody incubation and the rest of your standard detection protocol.

Protocol 2: Elution of Biotinylated Proteins from Streptavidin Beads using Excess Biotin and Heat

This protocol provides a method for eluting biotinylated proteins from streptavidin-conjugated beads, suitable for applications where protein denaturation is acceptable (e.g., subsequent analysis by SDS-PAGE).[11]

Materials:

  • Streptavidin-conjugated beads with bound biotinylated protein

  • Elution Buffer (e.g., 25 mM Biotin in a suitable buffer)

  • Heating block or water bath set to 95°C

Procedure:

  • After binding your biotinylated protein and performing the necessary wash steps, remove the final wash buffer from the streptavidin beads.

  • Add the Elution Buffer containing excess free biotin to the beads.

  • Incubate the beads at 95°C for 5 minutes with intermittent vortexing.

  • Centrifuge the tube to pellet the beads.

  • Carefully collect the supernatant, which contains your eluted protein.

  • This elution step can be repeated to maximize yield.

Visualizations

Endogenous_Biotin_Interference cluster_assay Biotin-Streptavidin Assay cluster_interference Interference Pathway Sample Sample (with Endogenous Biotin) Streptavidin Streptavidin Conjugate Sample->Streptavidin Interference Biotin_Probe Biotinylated Detection Probe Biotin_Probe->Streptavidin Intended Binding Signal Signal Streptavidin->Signal False_Signal False Positive Signal Streptavidin->False_Signal

Caption: Interference by endogenous biotin in a typical assay.

Blocking_Workflow Start Sample with Endogenous Biotin Step1 1. Add excess unlabeled Streptavidin Start->Step1 Result1 Endogenous Biotin is now bound Step1->Result1 Step2 2. Add excess free Biotin Result1->Step2 Result2 Streptavidin binding sites are saturated Step2->Result2 End Proceed with Biotinylated Probe Result2->End Elution_Strategies cluster_harsh Harsh Elution cluster_mild Mild Elution Start Biotinylated Protein Bound to Streptavidin Bead Harsh Boiling in SDS Buffer or Excess Biotin + Heat Start->Harsh Iminobiotin Iminobiotin: Elute at pH 4.0 Start->Iminobiotin StrepTag Strep-tag: Elute with Desthiobiotin Start->StrepTag Denatured Denatured Protein Harsh->Denatured Native Native Protein Iminobiotin->Native StrepTag->Native

References

best practices for DBCO-PEG4-Desthiobiotin reagent handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG4-Desthiobiotin. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling and application of this reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a bioconjugation reagent used for labeling azide-containing biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] It is commonly used in applications such as protein labeling, cell surface modification, and the development of targeted therapies and diagnostic tools.[4][5] The key components of the reagent are:

  • DBCO (Dibenzocyclooctyne): The reactive group that specifically and covalently links to azide-modified molecules without the need for a copper catalyst.[2][6]

  • PEG4 (Polyethylene glycol): A hydrophilic spacer that improves solubility in aqueous buffers, reduces aggregation of labeled molecules, and enhances the accessibility of the desthiobiotin moiety.[1][7]

  • Desthiobiotin: A sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but lower affinity than biotin. This allows for the gentle elution of labeled molecules from streptavidin resins using free biotin, which is particularly useful in pull-down assays.[7][8][9]

Q2: How should I properly store and handle the this compound reagent?

A: Proper storage and handling are critical to maintain the reagent's activity.

  • Storage: Upon receipt, store the reagent at -20°C in a desiccated, dark environment.[1][7] Some suppliers may ship the product at ambient or cooled temperatures, but long-term storage should always be at -20°C.[3][7]

  • Handling: Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. When preparing solutions, use anhydrous solvents like DMSO or DMF.[6] Unused reconstituted reagent may be stored at -20°C for a limited time if protected from moisture.[8]

Q3: In which solvents is this compound soluble?

A: this compound is soluble in a variety of common organic solvents. These include Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Methanol (MeOH), Dichloromethane (DCM), and Tetrahydrofuran (THF).[1][9][10] The PEG4 spacer also enhances its solubility in aqueous solutions.[7] For biological experiments, it is common to prepare a concentrated stock solution in DMSO or DMF and then dilute it into the aqueous reaction buffer.[11]

Q4: What are the advantages of using desthiobiotin over biotin in my experiments?

A: The primary advantage of desthiobiotin is its reversible binding to streptavidin.[8] While biotin binds to streptavidin with an extremely high affinity (Kd ≈ 10⁻¹⁵ M), making elution harsh and often requiring denaturing conditions, desthiobiotin binds with a lower affinity (Kd ≈ 10⁻¹¹ M).[9] This allows for the gentle and specific elution of desthiobiotinylated molecules from streptavidin affinity resins using a solution of free biotin under physiological conditions.[3][9] This "soft-release" characteristic is highly beneficial for pull-down assays as it minimizes the co-purification of endogenous biotinylated molecules and preserves the integrity of the isolated proteins and their complexes.[7][9]

Troubleshooting Guides

Problem Possible Cause Solution
Low or no labeling of the target molecule. Degraded this compound reagent. Ensure the reagent has been stored correctly at -20°C, protected from light and moisture. Avoid multiple freeze-thaw cycles.
Inefficient click reaction. Optimize the molar ratio of the DBCO reagent to the azide-containing molecule. A 5- to 20-fold molar excess of the DBCO reagent is a good starting point for protein solutions >1 mg/mL.[6] For more dilute solutions, a higher molar excess may be required.[6] Increase the reaction time or temperature (if compatible with your sample).
Presence of interfering substances. Ensure the reaction buffer is free of primary amines (e.g., Tris) if you are performing a reaction involving NHS esters, or other nucleophiles that could react with your functional groups.[8]
Incorrect pH of the reaction buffer. For labeling proteins via thiol groups with a maleimide-DBCO reagent, the recommended pH is 6.5-7.5.[6] For other applications, ensure the pH is compatible with the stability of your target molecule and the DBCO reagent.
High background or non-specific binding in pull-down assays. Insufficient blocking of the streptavidin resin. Pre-block the streptavidin resin with a suitable blocking agent (e.g., BSA) before adding your sample.
Hydrophobic interactions between the sample and the resin. Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the wash buffers to reduce non-specific binding.
Incomplete removal of unbound this compound. Ensure that unreacted DBCO reagent is removed after the labeling step, for example, by using a desalting column.[11]
Precipitation of the labeled protein. Aggregation due to labeling. While the PEG4 linker is designed to reduce aggregation,[1] extensive labeling can sometimes lead to precipitation. Try reducing the molar excess of the DBCO reagent.
Low solubility of the protein in the reaction buffer. Optimize the buffer composition, including pH and ionic strength, to maintain protein solubility.
Difficulty eluting the labeled molecule from streptavidin resin. Inefficient competition by free biotin. Increase the concentration of free biotin in the elution buffer. Ensure the elution buffer has a neutral pH and incubate for a sufficient amount of time. Gentle agitation during elution can also improve efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on information from various suppliers.

Property Value Source(s)
Molecular Weight ~719.9 g/mol [1][5][7]
Purity ≥ 95% (typically by HPLC)[1][4][7]
Appearance Colorless to slightly yellow oil or white to yellow amorphous solid[1][4][10]
Storage Temperature -20°C[1][7][9]
Shelf Life ~12 months (unopened)[1][10]
Solubility DMSO, DMF, MeOH, DCM, THF[1][9][10]

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a general guideline. Optimization of molar excess and reaction conditions may be necessary for specific applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a Stock Solution of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 10 mM solution from 5 mg of the reagent (MW ~719.9 g/mol ), add approximately 695 µL of solvent.[1] Vortex to ensure the reagent is fully dissolved.

  • Protein Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to your azide-modified protein solution. A starting point of 10-20 molar equivalents is recommended.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Removal of Excess Reagent:

    • After the incubation period, remove the unreacted this compound using a desalting column appropriate for the volume and concentration of your protein sample. Follow the manufacturer's instructions for the desalting column.

  • Verification of Labeling (Optional):

    • The successful labeling of your protein can be confirmed by various methods, such as a Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

  • Storage of Labeled Protein:

    • Store the purified, labeled protein at the appropriate temperature for its stability (e.g., -20°C or -80°C).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Downstream Application reagent This compound (Lyophilized) stock 10 mM Stock Solution reagent->stock Dissolve solvent Anhydrous DMSO/DMF solvent->stock labeled_protein_mix Reaction Mixture stock->labeled_protein_mix Add Molar Excess protein Azide-Modified Protein protein->labeled_protein_mix desalting Desalting Column labeled_protein_mix->desalting Load purified_protein Purified Labeled Protein desalting->purified_protein Elute pull_down Streptavidin Pull-down Assay purified_protein->pull_down

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

signaling_pathway cluster_reagents Reactants cluster_reaction SPAAC Reaction cluster_binding Affinity Binding cluster_elution Elution dbco This compound triazole Stable Triazole Linkage (Labeled Biomolecule) dbco->triazole reacts with azide Azide-Modified Biomolecule azide->triazole complex Streptavidin-Desthiobiotin Complex triazole->complex binds to streptavidin Streptavidin Resin streptavidin->complex eluted Eluted Labeled Biomolecule complex->eluted eluted by biotin Free Biotin Solution biotin->eluted

Caption: Logical relationship of SPAAC reaction, binding, and elution using this compound.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-PEG4-Desthiobiotin vs. DBCO-PEG4-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of biotinylation reagent is critical. This guide provides an objective comparison of two popular choices for copper-free click chemistry: DBCO-PEG4-Desthiobiotin and DBCO-PEG4-Biotin. We delve into their performance, supported by experimental data and detailed protocols, to help you make an informed decision for your specific application.

At the heart of modern bioconjugation techniques lies the ability to specifically and efficiently label proteins. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose. It allows for the covalent labeling of azide-modified proteins with molecules containing a dibenzocyclooctyne (DBCO) group in a biocompatible manner. Both this compound and DBCO-PEG4-Biotin leverage this chemistry, offering a streamlined path to protein biotinylation. The key distinction, however, lies in the nature of the biotin (B1667282) tag itself—a difference with significant implications for downstream applications, particularly in protein purification and interaction studies.

Unveiling the Core Difference: Binding Affinity and Reversibility

The fundamental divergence between this compound and DBCO-PEG4-Biotin is the affinity of their respective biotin moieties for streptavidin. Biotin exhibits one of the strongest known non-covalent interactions in nature with streptavidin, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M)[1][2]. This near-irreversible binding is advantageous for applications requiring a highly stable interaction, such as in certain imaging or detection assays.

Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a significantly lower affinity (Kd ≈ 10⁻¹¹ M)[1][3]. This interaction, while still strong and specific, is reversible. This reversibility is the cornerstone of desthiobiotin's utility, enabling the gentle elution of labeled proteins from streptavidin supports under mild conditions, a crucial factor for preserving protein structure and function, as well as for the isolation of interacting protein complexes[3][4].

Performance Metrics: A Quantitative Look

The choice between these two reagents often hinges on the requirements of the subsequent purification and analysis steps. The following table summarizes the key quantitative differences:

FeatureThis compoundDBCO-PEG4-BiotinReference
Streptavidin Binding Affinity (Kd) ~10⁻¹¹ M~10⁻¹⁵ M[1][2][3]
Binding Reversibility ReversibleEssentially Irreversible[4][5]
Elution Conditions Mild (e.g., competitive elution with free biotin)Harsh (e.g., denaturing agents like SDS, extreme pH)[1][4]
Preservation of Protein Complexes HighLow[4]
Co-purification of Endogenous Biotinylated Proteins Minimized with biotin elutionPotential issue[3]

Experimental Workflows and Signaling Pathways

The general workflow for protein labeling using either this compound or DBCO-PEG4-Biotin is largely the same for the initial labeling step. The divergence occurs during the purification and elution phases.

G cluster_labeling Protein Labeling cluster_purification Affinity Purification cluster_elution Elution Azide_Protein Azide-Modified Protein Labeled_Protein Labeled Protein Azide_Protein->Labeled_Protein SPAAC Click Reaction Streptavidin_Beads Streptavidin-Coated Beads DBCO_Reagent This compound or DBCO-PEG4-Biotin DBCO_Reagent->Labeled_Protein Bound_Complex Labeled Protein Bound to Beads Labeled_Protein->Bound_Complex Streptavidin_Beads->Bound_Complex Elution_Buffer Elution Buffer Eluted_Protein Purified Labeled Protein Bound_Complex->Eluted_Protein Elution_Buffer->Eluted_Protein

General workflow for protein labeling and purification.

The key difference in the workflow is the composition of the "Elution Buffer". For this compound, this would typically be a buffer containing free biotin to competitively displace the desthiobiotinylated protein. For DBCO-PEG4-Biotin, harsh denaturing buffers are usually required.

The choice of reagent can also be influenced by the biological pathway being investigated. For instance, in studies of protein-protein interactions where maintaining the integrity of the complex is paramount, this compound is the superior choice.

G cluster_desthiobiotin This compound Pathway cluster_biotin DBCO-PEG4-Biotin Pathway Bait_D Bait Protein (Desthiobiotinylated) Complex_D Bait-Prey Complex Bait_D->Complex_D Prey_D Prey Protein Prey_D->Complex_D Eluted_Complex_D Intact Eluted Complex Complex_D->Eluted_Complex_D Mild Elution (Free Biotin) Bait_B Bait Protein (Biotinylated) Complex_B Bait-Prey Complex Bait_B->Complex_B Prey_B Prey Protein Prey_B->Complex_B Denatured_Proteins Denatured Bait & Prey Proteins Complex_B->Denatured_Proteins Harsh Elution (e.g., SDS)

Impact of elution conditions on protein complex integrity.

Experimental Protocols

Below are detailed protocols for a typical protein labeling and purification experiment using both reagents.

Protocol 1: Protein Labeling via SPAAC

This protocol is applicable to both this compound and DBCO-PEG4-Biotin.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-PEG4-Biotin

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Prepare Protein Sample: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Prepare DBCO Reagent Stock Solution: Immediately before use, dissolve the this compound or DBCO-PEG4-Biotin in anhydrous DMSO to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Removal of Excess Reagent: Remove unreacted DBCO reagent using a desalting column appropriate for the molecular weight of your protein.

  • Verification of Labeling (Optional): The degree of labeling can be assessed using techniques such as mass spectrometry or gel-shift assays.

Protocol 2: Affinity Purification of Labeled Proteins

A. For this compound Labeled Proteins (Mild Elution)

Materials:

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM Biotin, pH 7.4)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.

  • Binding: Add the desthiobiotinylated protein sample to the washed beads and incubate for 1 hour at room temperature with gentle rotation.

  • Washing: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Elution Buffer and incubate for 15-30 minutes at room temperature with gentle agitation.

  • Collection: Pellet the beads and collect the supernatant containing the eluted desthiobiotinylated protein. Repeat the elution step for higher recovery.

B. For DBCO-PEG4-Biotin Labeled Proteins (Harsh Elution)

Materials:

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

Procedure:

  • Binding and Washing: Follow steps 1-3 as described for the desthiobiotin protocol.

  • Elution: Resuspend the beads in the harsh Elution Buffer. For example, if using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

  • Collection: Pellet the beads and collect the supernatant containing the denatured, eluted biotinylated protein.

Conclusion: Making the Right Choice

The decision between this compound and DBCO-PEG4-Biotin is application-dependent.

  • Choose this compound when:

    • The primary goal is to purify the labeled protein in its native, functional state.

    • The integrity of protein-protein interactions needs to be preserved for co-immunoprecipitation studies.

    • Minimizing the co-purification of endogenously biotinylated proteins is important.

  • Choose DBCO-PEG4-Biotin when:

    • A highly stable, essentially permanent linkage to streptavidin is required, for example, in certain imaging or on-bead assays.

    • Downstream applications involve harsh conditions where the strong biotin-streptavidin interaction is beneficial.

    • The native structure of the eluted protein is not a concern (e.g., for subsequent analysis by SDS-PAGE and Western blotting).

By understanding the fundamental differences in their binding affinities and the implications for experimental design, researchers can confidently select the optimal reagent to achieve their scientific goals.

References

Desthiobiotin vs. Biotin: A Researcher's Guide to Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein purification and analysis, the streptavidin-biotin interaction stands as a cornerstone technology, renowned for its high affinity and specificity. However, the very strength of this bond can be a double-edged sword, often necessitating harsh, denaturing conditions to elute the target molecule, potentially compromising its structure and function. This has led to the exploration of gentler alternatives, with desthiobiotin emerging as a prominent contender. This guide provides a comprehensive comparison of desthiobiotin and biotin (B1667282) for affinity purification, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal system for their specific needs.

Principle of Affinity Purification: A Tale of Two Affinities

Both biotin and its sulfur-lacking analog, desthiobiotin, leverage the remarkable affinity of the bacterial protein streptavidin (or its avian counterpart, avidin) for purification. The core principle involves tagging a molecule of interest with either biotin or desthiobiotin. This tagged molecule is then introduced to a solid support (e.g., agarose (B213101) beads) to which streptavidin is immobilized. The high affinity of streptavidin for the tag ensures the specific capture of the target molecule, while unbound components are washed away. The critical difference between the two systems lies in the subsequent elution step.

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2][3][4][5] This near-irreversible binding necessitates aggressive elution methods, such as boiling in SDS-PAGE loading buffer, extreme pH, or the use of chaotropic agents, which can denature the purified protein.[6][7][8]

Desthiobiotin, lacking the thiolane ring sulfur atom of biotin, exhibits a significantly lower binding affinity for streptavidin, with a Kd in the nanomolar range (10⁻¹¹ M).[3][4][9][10] This reduced affinity is the key to its advantage: it allows for the gentle elution of the desthiobiotin-tagged molecule by competitive displacement with an excess of free biotin under physiological conditions.[3][11][12] This preserves the native conformation and biological activity of the purified protein and its interacting partners.

Quantitative Comparison: Desthiobiotin vs. Biotin

For a clear and concise overview, the key quantitative parameters of desthiobiotin and biotin affinity purification are summarized in the table below.

FeatureDesthiobiotinBiotin
Binding Affinity (Kd) to Streptavidin ~10⁻¹¹ M[3][4][9][10]~10⁻¹⁵ M[1][2][3][4][5]
Binding Conditions Physiological buffer (e.g., PBS, TBS)Physiological buffer (e.g., PBS, TBS)
Elution Conditions Competitive elution with excess free biotin (e.g., 2.5-50 mM biotin) in a physiological buffer.[12][13][14] Can also be eluted with water at >70°C.[6][15]Harsh denaturing conditions (e.g., boiling in SDS buffer, 6M Guanidine HCl, 0.1M Glycine-HCl pH 2.5).[6][7]
Preservation of Protein Structure/Function HighLow
Non-specific Binding Low, similar to biotin.[11]Low.
Reversibility Reversible[11][12][16]Essentially irreversible under physiological conditions.[1][8][15]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for affinity purification using desthiobiotin and biotin.

Desthiobiotin_Workflow cluster_binding Binding cluster_wash Wash cluster_elution Elution Bait Desthiobiotinylated Bait Protein Complex Captured Complex Bait->Complex Prey Interacting Prey Protein Prey->Complex Beads Streptavidin Beads Beads->Complex Wash Wash with Physiological Buffer Complex->Wash Unbound Unbound Proteins (Discarded) Wash->Unbound Elution Add Excess Free Biotin Wash->Elution Eluted Eluted Native Protein Complex Elution->Eluted

Figure 1. Desthiobiotin Affinity Purification Workflow.

Biotin_Workflow cluster_binding Binding cluster_wash Wash cluster_elution Elution Bait Biotinylated Bait Protein Complex Captured Complex Bait->Complex Prey Interacting Prey Protein Prey->Complex Beads Streptavidin Beads Beads->Complex Wash Wash with Physiological Buffer Complex->Wash Unbound Unbound Proteins (Discarded) Wash->Unbound Elution Harsh Denaturing Conditions Wash->Elution Eluted Eluted Denatured Proteins Elution->Eluted

Figure 2. Biotin Affinity Purification Workflow.

Detailed Experimental Protocols

Desthiobiotin Affinity Purification Protocol

This protocol provides a general framework for the purification of a desthiobiotin-tagged protein and its interacting partners. Optimization may be required depending on the specific protein and application.

Materials:

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20.

  • Elution Buffer: Binding/Wash Buffer supplemented with 50 mM D-Biotin.

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Cell lysate or sample containing the desthiobiotinylated protein of interest.

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in the vial.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer.

  • Binding:

    • Add the cell lysate containing the desthiobiotinylated protein to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant (flow-through).

    • Wash the beads five times with 1 mL of cold Binding/Wash Buffer to remove non-specific binders.

  • Elution:

    • Add 100-200 µL of Elution Buffer to the beads.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

    • Place the tube on the magnetic stand and collect the supernatant containing the eluted protein complex.

    • For complete elution, this step can be repeated, and the eluates pooled.

Biotin Affinity Purification Protocol

This protocol outlines a standard procedure for biotin-based affinity purification, which typically involves denaturing elution.

Materials:

  • Binding/Wash Buffer: PBS or TBS with 0.05% Tween-20.

  • Elution Buffer: 2X SDS-PAGE sample buffer (e.g., Laemmli buffer) or 0.1 M Glycine-HCl, pH 2.5.

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Cell lysate or sample containing the biotinylated protein of interest.

Procedure:

  • Bead Preparation and Binding: Follow steps 1 and 2 as described in the desthiobiotin protocol.

  • Washing: Follow step 3 as described in the desthiobiotin protocol.

  • Elution (Denaturing):

    • Add 50-100 µL of 2X SDS-PAGE sample buffer to the beads.

    • Boil the sample for 5-10 minutes at 95-100°C.

    • Place the tube on the magnetic stand and collect the supernatant containing the eluted and denatured proteins for immediate analysis by SDS-PAGE and western blotting.

    Elution (Non-denaturing, pH shift - for some applications):

    • Add 100-200 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads.

    • Incubate for 5-10 minutes at room temperature with gentle agitation.

    • Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

Conclusion: Choosing the Right Tool for the Job

The choice between desthiobiotin and biotin for affinity purification hinges on the downstream application and the nature of the protein of interest.

Desthiobiotin is the superior choice when:

  • The preservation of the native protein structure, function, and protein-protein interactions is critical.

  • The purified protein is intended for functional assays, structural studies (e.g., X-ray crystallography, cryo-EM), or mass spectrometry analysis of intact complexes.

  • Mild elution conditions are required to avoid the co-purification of endogenously biotinylated proteins.[3]

Biotin remains a viable and widely used option for:

  • Applications where protein denaturation is acceptable or desired, such as western blotting or immunoprecipitation followed by SDS-PAGE.

  • Situations where the strongest possible capture is necessary to isolate very low abundance proteins.

  • Cost-sensitive experiments, as biotin and its derivatives are generally more economical.

References

Validating DBCO-PEG4-Desthiobiotin Labeling: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. DBCO-PEG4-Desthiobiotin has emerged as a valuable tool for this purpose, enabling copper-free click chemistry for the attachment of a cleavable biotin (B1667282) analog. This guide provides a comprehensive comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols for mass spectrometry-based validation.

At the heart of many proteomic and drug discovery workflows lies the ability to specifically tag and identify proteins and peptides. This compound leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for cytotoxic copper catalysts. This makes it particularly suitable for applications in living cells and complex biological samples. The inclusion of a PEG4 linker enhances solubility and reduces steric hindrance, while the desthiobiotin moiety allows for gentle elution from streptavidin-based affinity resins, a significant advantage over the nearly irreversible binding of biotin.

Performance Comparison: this compound vs. Alternatives

The primary alternatives to DBCO-based SPAAC for copper-free click chemistry are reagents based on the trans-cyclooctene (B1233481) (TCO)-tetrazine ligation, which proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction. The key distinction between these two powerful bioorthogonal reactions lies in their kinetics.

FeatureThis compound (SPAAC)TCO-based Reagents (iEDDA)
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionInverse-Electron-Demand Diels-Alder
Reaction Kinetics FastExceptionally Fast (orders of magnitude faster than SPAAC)[1]
Reaction Partners AzideTetrazine
Catalyst Required None (Copper-free)None (Copper-free)
Stability DBCO group is stableTCO group can be prone to isomerization
Common Applications Live cell imaging, proteomics, bioconjugationRapid labeling applications, in vivo imaging

While both methods offer high specificity and biocompatibility, the significantly faster reaction rates of the TCO-tetrazine ligation can be advantageous for applications requiring rapid conjugation, potentially simplifying manufacturing processes for antibody-drug conjugates (ADCs) and other biotherapeutics[1]. However, the DBCO-azide reaction is a robust and widely utilized chemistry with a proven track record of stability[1].

A comparative study on O-GlcNAcylated proteins using different click chemistry approaches found that a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method identified a higher number of proteins (229) compared to a SPAAC approach using a DIBO-alkyne (a cyclooctyne (B158145) similar to DBCO) which identified 188 proteins[1]. This suggests that for certain applications, the choice of click chemistry can influence the outcome of proteomic analyses.

Mass Spectrometry Validation of this compound Labeling

Mass spectrometry is the gold standard for confirming the successful labeling of a protein or peptide. The covalent attachment of the this compound moiety results in a predictable mass shift, which can be readily detected.

Expected Mass Shift:

The molecular weight of this compound is 719.87 g/mol [2][3]. Therefore, upon successful reaction with an azide-modified peptide, the mass of the resulting conjugate will increase by this amount. This mass shift is a key signature used to identify labeled species in a mass spectrum.

Experimental Workflow for Mass Spectrometry Validation

The following diagram outlines the key steps involved in validating the labeling of an azide-modified peptide with this compound using mass spectrometry.

experimental_workflow cluster_labeling Labeling Reaction cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis AzidePeptide Azide-Modified Peptide Reaction Incubation (e.g., 1-4h, RT) AzidePeptide->Reaction DBCO_reagent DBCO-PEG4- Desthiobiotin DBCO_reagent->Reaction LabeledPeptide Labeled Peptide Reaction->LabeledPeptide Enrichment Optional: Enrichment (Streptavidin) LabeledPeptide->Enrichment Digestion Protein Digestion (e.g., Trypsin) LabeledPeptide->Digestion Enrichment->Digestion Desalting Desalting/Cleanup (e.g., C18 ZipTip) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Identify Mass Shift) LCMS->DataAnalysis Validation Validation of Labeling DataAnalysis->Validation

Workflow for MS validation of this compound labeling.

Detailed Experimental Protocols

1. Labeling of an Azide-Modified Peptide:

  • Materials:

    • Azide-modified peptide of interest

    • This compound (dissolved in DMSO to a stock concentration of 10 mM)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Protocol:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1 mg/mL.

    • Add a 3 to 5-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

2. Sample Preparation for Mass Spectrometry:

  • For Intact Protein Analysis (Optional):

    • To remove unreacted this compound, perform a buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • For Peptide-Level Analysis (Bottom-Up Proteomics):

    • Reduction and Alkylation (for proteins): If starting with a labeled protein, denature the protein in a suitable buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

    • Enzymatic Digestion: Dilute the protein sample to reduce the urea (B33335) concentration and add a protease such as trypsin. Incubate overnight at 37°C.

    • Desalting: Acidify the peptide digest with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction method (e.g., ZipTip®). Elute the peptides in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile (B52724), 0.1% formic acid).

3. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system is recommended.

  • LC-MS/MS Method:

    • Inject the desalted peptide sample onto the nLC system.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer™, or similar) to search the acquired MS/MS data against a relevant protein sequence database.

    • In the search parameters, specify a variable modification corresponding to the mass of this compound (719.87 Da) on the amino acid residue that was originally azide-modified.

    • Successful identification of peptides with this specific mass modification confirms the labeling event.

4. Calculating Labeling Efficiency:

Labeling efficiency can be estimated from the mass spectrometry data by comparing the peak intensities of the labeled and unlabeled versions of the same peptide.

  • Procedure:

    • Extract the ion chromatograms (XICs) for both the unlabeled peptide and the peptide with the +719.87 Da modification.

    • Calculate the area under the curve for both peaks.

    • The labeling efficiency can be calculated as: Efficiency (%) = (Area of Labeled Peptide / (Area of Labeled Peptide + Area of Unlabeled Peptide)) * 100

This quantitative analysis provides a robust validation of the labeling reaction and allows for the optimization of reaction conditions to achieve the desired level of modification.

Conclusion

This compound is a powerful and versatile reagent for the copper-free labeling of biomolecules. Its performance, particularly in terms of reaction kinetics, should be considered in the context of the specific application and in comparison to alternatives such as TCO-based reagents. Mass spectrometry provides an indispensable method for the unambiguous validation of labeling, allowing for the confirmation of the covalent modification and the quantification of labeling efficiency. The detailed protocols provided in this guide offer a framework for researchers to confidently employ and validate the use of this compound in their experimental workflows.

References

A Researcher's Guide to Cleavable Biotin Reagents in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance and Applications

In the dynamic field of proteomics, the enrichment and identification of specific proteins from complex biological samples are paramount. Biotin-streptavidin affinity purification is a cornerstone technique for these applications, owing to the remarkably strong and specific interaction between biotin (B1667282) and streptavidin. However, the very strength of this interaction poses a significant challenge: the harsh conditions required for elution can denature proteins and interfere with downstream analyses like mass spectrometry. Cleavable biotin reagents have emerged as an elegant solution, incorporating a labile linker between the biotin moiety and the reactive group. This allows for the mild and efficient release of captured biomolecules, preserving their integrity for subsequent characterization.

This guide provides a comprehensive comparison of different classes of cleavable biotin reagents, offering researchers, scientists, and drug development professionals the necessary information to select the optimal tool for their proteomics workflows. We present a detailed analysis of their performance based on experimental data, along with standardized protocols for their use.

Performance Comparison of Cleavable Biotin Reagents

The selection of a cleavable biotin reagent significantly impacts the efficiency of protein enrichment, the yield of identified peptides, and the overall reproducibility of the experiment. Below is a summary of quantitative data comparing the performance of major classes of cleavable biotin linkers. The data is primarily derived from a comprehensive benchmarking study that evaluated five commercially available cleavable biotin tags in three common chemoproteomic workflows[1][2].

Linker TypeCleavage ConditionCleavage EfficiencyPeptide Identification YieldReproducibility (CV%)Key AdvantagesPotential Drawbacks
Acid-Cleavable (DADPS) 10% Formic Acid, 30 min, RT>98%[3]High[1][2][4]LowMild cleavage, high efficiency, good MS compatibility.[1][2][3]Potential for side reactions (formylation) with prolonged exposure to formic acid.[1][2]
Disulfide-Based (e.g., NHS-SS-Biotin) 10-50 mM DTT, 30-60 min, RT-56°CHighModerateModerateWell-established chemistry, readily available.Requires reducing agents that can affect protein disulfide bonds and may need removal before MS analysis.
Photocleavable (PC) UV light (e.g., 365 nm), 5-15 minHighModerateModerateReagent-free cleavage, spatially and temporally controllable.Can cause photo-damage to biomolecules, may require specialized equipment.
Diazobenzene-Based Sodium DithioniteModerateLowerHigherAlternative to disulfide linkers.Cleavage reagent can be harsh and may not be compatible with all downstream applications.[5]

DADPS: Dialkoxydiphenylsilane; DTT: Dithiothreitol; MS: Mass Spectrometry; CV: Coefficient of Variation; RT: Room Temperature.

Visualizing Proteomics Workflows with Cleavable Biotin Reagents

To better understand the practical application of these reagents, the following diagrams, generated using the Graphviz DOT language, illustrate a typical chemoproteomics workflow and the specific cleavage chemistries of the discussed linkers.

Chemoproteomics_Workflow cluster_labeling Cellular Labeling cluster_enrichment Enrichment cluster_analysis Analysis Cell Target Protein in Cell Lysate Probe Alkyne/Azide Probe Cell->Probe Incubation Labeled_Protein Probe-Labeled Protein Probe->Labeled_Protein Biotin_Reagent Cleavable Biotin (Azide/Alkyne) Labeled_Protein->Biotin_Reagent Click Chemistry Biotinylated_Protein Biotinylated Protein Biotin_Reagent->Biotinylated_Protein Streptavidin_Beads Streptavidin Beads Biotinylated_Protein->Streptavidin_Beads Binding Enriched_Complex Enriched Protein-Bead Complex Streptavidin_Beads->Enriched_Complex Cleavage Cleavage Enriched_Complex->Cleavage Digestion On-Bead or In-Solution Digestion Enriched_Complex->Digestion On-Bead Eluted_Protein Eluted Protein Cleavage->Eluted_Protein Eluted_Protein->Digestion Peptides Peptides Digestion->Peptides MS LC-MS/MS Analysis Peptides->MS Data Protein Identification & Quantification MS->Data

A typical chemoproteomics workflow using cleavable biotin reagents.

Cleavage_Mechanisms cluster_disulfide Disulfide Cleavage cluster_acid Acid Cleavage (DADPS) cluster_photo Photocleavage Disulfide_Linker Protein-S-S-Biotin DTT DTT (Reducing Agent) Disulfide_Linker->DTT Cleaved_Disulfide Protein-SH + HS-Biotin DTT->Cleaved_Disulfide DADPS_Linker Protein-Si(OAr)2-Biotin Formic_Acid Formic Acid (H+) DADPS_Linker->Formic_Acid Cleaved_DADPS Protein-Si(OH)2 + HOAr-Biotin Formic_Acid->Cleaved_DADPS PC_Linker Protein-PC-Biotin UV_Light UV Light (hv) PC_Linker->UV_Light Cleaved_PC Protein + Cleaved Biotin UV_Light->Cleaved_PC

References

Desthiobiotin vs. Biotin: A Comparative Analysis of Streptavidin Binding Affinity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between desthiobiotin and biotin (B1667282) for streptavidin-based applications is critical, hinging on the required binding affinity and the need for subsequent elution. While both molecules exhibit a strong affinity for streptavidin, their interaction dynamics differ significantly, making each suitable for distinct experimental paradigms.

Biotin's interaction with streptavidin is one of the strongest non-covalent bonds known in nature, characterized by an extremely low dissociation constant (Kd) in the femtomolar range. This near-irreversible binding is ideal for applications requiring a stable and robust connection, such as in immunoassays and certain affinity chromatography applications. In contrast, desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a significantly lower affinity, exhibiting a Kd in the nanomolar range. This weaker, yet still specific, interaction allows for the gentle elution of desthiobiotin-tagged molecules from streptavidin supports using competitive displacement with free biotin, a feature highly advantageous for the purification of proteins and other biomolecules in their native state.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. The table below summarizes the Kd values for the interaction of biotin and desthiobiotin with streptavidin.

LigandStreptavidin Binding Affinity (Kd)Reference(s)
Biotin~10⁻¹⁴ - 10⁻¹⁵ M[1][2][3]
Desthiobiotin~10⁻¹¹ M[4][5][6][7]

Experimental Determination of Binding Affinity

The binding affinities of biotin and desthiobiotin to streptavidin can be determined using various biophysical techniques. Two common methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of streptavidin at a known concentration (e.g., 40 µM) in a suitable buffer (e.g., PBS).[5][8]

    • Prepare a solution of biotin or desthiobiotin at a significantly higher concentration (e.g., 750 µM) in the same buffer.[5][8]

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Load the streptavidin solution into the sample cell of the ITC instrument.

    • Load the biotin or desthiobiotin solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 75 rpm).[5][8]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5 µL) of the ligand solution into the sample cell containing the streptavidin solution.[5][8]

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to determine the heat released or absorbed per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and other thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This method provides real-time kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Experimental Protocol for SPR:

  • Sensor Chip Preparation:

    • Use a sensor chip with a streptavidin-coated surface.

    • Equilibrate the sensor chip with a running buffer (e.g., PBS).

  • Ligand Immobilization (for Biotinylated Molecules):

    • Inject a solution of the biotinylated molecule of interest over the streptavidin-coated sensor surface to allow for capture.

  • Analyte Injection:

    • Inject a series of different concentrations of the analyte (in this case, biotin or desthiobiotin) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association phase.

  • Dissociation:

    • Switch back to the running buffer to flow over the sensor surface.

    • Monitor the decrease in the SPR signal in real-time to observe the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

    • The equilibrium dissociation constant (Kd) is then calculated from the ratio of kd to ka.

Experimental Workflow for Binding Affinity Measurement

The following diagram illustrates a generalized workflow for determining the binding affinity of a ligand to streptavidin using either ITC or SPR.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_analysis Data Analysis Prep_Protein Prepare Streptavidin Solution ITC_Load Load Samples into ITC Prep_Protein->ITC_Load SPR_Immobilize Immobilize Streptavidin on Chip Prep_Protein->SPR_Immobilize Prep_Ligand Prepare Biotin/Desthiobiotin Solution Prep_Ligand->ITC_Load SPR_Inject Inject Ligand Prep_Ligand->SPR_Inject ITC_Titrate Perform Titration ITC_Load->ITC_Titrate ITC_Measure Measure Heat Change ITC_Titrate->ITC_Measure Analyze_Data Fit Data to Binding Model ITC_Measure->Analyze_Data SPR_Immobilize->SPR_Inject SPR_Measure Measure SPR Signal Change SPR_Inject->SPR_Measure SPR_Measure->Analyze_Data Calculate_Kd Calculate Dissociation Constant (Kd) Analyze_Data->Calculate_Kd

Caption: A generalized workflow for determining the binding affinity of biotin or desthiobiotin to streptavidin.

Signaling Pathways and Logical Relationships

The interaction between biotin or desthiobiotin and streptavidin is a direct binding event and does not involve a signaling pathway in the traditional biological sense. The logical relationship is a straightforward ligand-receptor interaction, the strength of which dictates its suitability for different applications.

G cluster_biotin Biotin Interaction cluster_desthiobiotin Desthiobiotin Interaction Streptavidin Streptavidin Biotin_Complex Near-Irreversible Complex (Kd ~10⁻¹⁵ M) Streptavidin->Biotin_Complex Binds Desthiobiotin_Complex Reversible Complex (Kd ~10⁻¹¹ M) Streptavidin->Desthiobiotin_Complex Binds Biotin Biotin Biotin->Biotin_Complex Forms Biotin_App Applications: - Stable Immobilization - High-Sensitivity Detection Biotin_Complex->Biotin_App Desthiobiotin Desthiobiotin Desthiobiotin->Desthiobiotin_Complex Forms Desthiobiotin_App Applications: - Affinity Purification - Reversible Labeling Desthiobiotin_Complex->Desthiobiotin_App

Caption: A diagram illustrating the distinct binding interactions and resulting applications of biotin and desthiobiotin with streptavidin.

References

A Head-to-Head Battle for Bioorthogonal Labeling: Evaluating Alternatives to DBCO-PEG4-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of labeling reagent is paramount. The widely used DBCO-PEG4-Desthiobiotin has long been a reliable tool, however, a deeper dive into the available alternatives reveals options with potentially superior performance in terms of reaction speed, stability, and elution gentleness. This guide provides an objective, data-driven comparison of key alternatives, empowering you to select the optimal reagents for your specific research needs.

This comprehensive analysis focuses on two primary aspects of the this compound molecule: the bioorthogonal ligation chemistry (alternatives to the DBCO-azide reaction) and the reversible binding moiety (alternatives to desthiobiotin). We will explore the performance of these alternatives, supported by quantitative data and detailed experimental protocols.

At the Heart of the Reaction: Bioorthogonal Ligation Chemistries

The strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide (B81097) has been a workhorse in bioorthogonal chemistry. However, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has emerged as a formidable competitor, boasting significantly faster reaction kinetics.

Performance Comparison: SPAAC (DBCO-Azide) vs. iEDDA (TCO-Tetrazine)
Performance MetricSPAAC (DBCO + Azide)iEDDA (Tetrazine + TCO)Key Considerations
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 2.1[1][2][3]~800 - 30,000+[1]iEDDA is orders of magnitude faster, enabling rapid labeling at low concentrations.
Stability in Serum/Biological Media DBCO can exhibit hydrophobicity leading to aggregation. BCN, another cyclooctyne (B158145), shows greater stability to thiols than DBCO.[4]TCO can be susceptible to isomerization to its less reactive cis-form, influenced by light and metals.[1] Some newer TCO derivatives show improved stability.[5][6]The choice of specific cyclooctyne or TCO derivative is crucial for stability.
Cytotoxicity Generally low, but the specific reagent and concentration should be tested for the cell line of interest.Generally low, but as with any exogenous molecule, cytotoxicity should be empirically determined.Both are considered biocompatible for most applications.
Labeling Efficiency Can be lower than iEDDA, especially at low reactant concentrations or in time-sensitive experiments.[1]High efficiency due to rapid kinetics, allowing for effective labeling even with short incubation times.[1]For applications requiring rapid and complete labeling, iEDDA is often the superior choice.

The Reversible Handshake: Alternatives to Desthiobiotin

Desthiobiotin's reversible binding to streptavidin allows for the gentle elution of labeled biomolecules. However, 2-iminobiotin (B86554) presents a compelling alternative with a distinct, pH-dependent elution mechanism.

Performance Comparison: Desthiobiotin vs. 2-Iminobiotin for Reversible Binding
Performance MetricDesthiobiotin2-IminobiotinKey Considerations
Binding Affinity to Streptavidin (Kd) ~10⁻¹¹ M[7]~10⁻⁷ M (at pH 11.0)[7]Desthiobiotin has a higher affinity, which may be advantageous for capturing low-abundance targets.
Elution Mechanism Competitive displacement with excess free biotin.[7]pH-dependent elution; release is triggered by lowering the pH to ~4.0.[7]The choice depends on the pH sensitivity of the target biomolecule and downstream applications.
Elution Conditions Mild, non-denaturing (e.g., PBS with 50 mM Biotin, pH 7.4).[7]Mild, but requires a shift to acidic pH (e.g., 50 mM ammonium (B1175870) acetate, 0.5 M NaCl, pH 4.0).[8]Iminobiotin's pH-based elution avoids the need for a biotin-containing eluate, which can be beneficial for certain downstream assays.
Specificity HighHighBoth offer specific binding to streptavidin.

Visualizing the Workflow

To better understand the practical application of these alternatives, the following diagrams illustrate the key experimental workflows.

Bioorthogonal_Labeling_Workflow cluster_SPAAC SPAAC Workflow cluster_iEDDA iEDDA Workflow Azide_Molecule Azide-tagged Biomolecule SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition Azide_Molecule->SPAAC_Reaction DBCO_Probe DBCO-Probe DBCO_Probe->SPAAC_Reaction Labeled_Product_SPAAC Covalently Labeled Biomolecule SPAAC_Reaction->Labeled_Product_SPAAC Tetrazine_Molecule Tetrazine-tagged Biomolecule iEDDA_Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine_Molecule->iEDDA_Reaction TCO_Probe TCO-Probe TCO_Probe->iEDDA_Reaction Labeled_Product_iEDDA Covalently Labeled Biomolecule iEDDA_Reaction->Labeled_Product_iEDDA

A comparison of SPAAC and iEDDA bioorthogonal labeling workflows.

Affinity_Purification_Workflow cluster_Desthiobiotin Desthiobiotin Pull-Down cluster_Iminobiotin 2-Iminobiotin Pull-Down Desthio_Bait Desthiobiotinylated 'Bait' Protein Binding_D Binding Desthio_Bait->Binding_D Streptavidin_Beads_D Streptavidin Beads Streptavidin_Beads_D->Binding_D Wash_D Wash Binding_D->Wash_D Elution_D Elution with excess Biotin Wash_D->Elution_D Purified_Complex_D Purified 'Prey' Protein Complex Elution_D->Purified_Complex_D Imino_Bait Iminobiotinylated 'Bait' Protein Binding_I Binding (pH > 9.5) Imino_Bait->Binding_I Streptavidin_Beads_I Streptavidin Beads Streptavidin_Beads_I->Binding_I Wash_I Wash Binding_I->Wash_I Elution_I Elution (pH ~4.0) Wash_I->Elution_I Purified_Complex_I Purified 'Prey' Protein Complex Elution_I->Purified_Complex_I

Comparison of Desthiobiotin and 2-Iminobiotin affinity purification workflows.

Experimental Protocols

To facilitate the direct comparison and implementation of these alternatives, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constants by Stopped-Flow Spectrophotometry

Objective: To quantitatively compare the reaction kinetics of SPAAC (DBCO-azide) and iEDDA (TCO-tetrazine) reactions.

Materials:

  • Stopped-flow spectrophotometer

  • DBCO-containing molecule (e.g., DBCO-PEG4-amine)

  • Azide-containing molecule (e.g., Azido-PEG4-amine)

  • TCO-containing molecule (e.g., TCO-PEG4-amine)

  • Tetrazine-containing molecule (e.g., Methyltetrazine-PEG4-amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of all reactants in anhydrous DMSO.

    • On the day of the experiment, prepare fresh dilutions of the reactants in PBS to the desired final concentrations. For pseudo-first-order conditions, one reactant should be in at least 10-fold excess.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance upon product formation. For tetrazine reactions, this is typically the disappearance of the tetrazine absorbance around 520-540 nm. For DBCO reactions, a change in the UV region may be monitored.

    • Equilibrate the instrument's sample handling unit to 25°C.

  • Data Acquisition:

    • Load one syringe with the limiting reactant and the other syringe with the excess reactant.

    • Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the change in absorbance over time will be recorded.

    • Collect data for at least 5-7 half-lives of the reaction.

    • Repeat the experiment with at least three different concentrations of the excess reactant.

  • Data Analysis:

    • Fit the absorbance versus time data to a single exponential decay (or rise) function to obtain the observed rate constant (k_obs) for each concentration of the excess reactant.

    • Plot k_obs versus the concentration of the excess reactant.

    • The slope of the resulting linear plot is the second-order rate constant (k₂).

Protocol 2: Comparative Pull-Down Assay using Desthiobiotin and 2-Iminobiotin

Objective: To compare the efficiency of protein enrichment using desthiobiotin- and 2-iminobiotin-labeled bait proteins.

Materials:

  • Streptavidin-coated magnetic beads

  • Desthiobiotin-labeled bait protein

  • 2-Iminobiotin-labeled bait protein

  • Cell lysate containing the prey protein(s)

  • Desthiobiotin Buffers:

    • Binding/Wash Buffer: PBS, pH 7.4

    • Elution Buffer: PBS containing 50 mM Biotin, pH 7.4

  • 2-Iminobiotin Buffers:

    • Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 11.0

    • Elution Buffer: 50 mM ammonium acetate, 0.5 M NaCl, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to two separate microcentrifuge tubes.

    • Wash the beads three times with the respective binding/wash buffers for each condition (Desthiobiotin and 2-Iminobiotin).

  • Bait Protein Immobilization:

    • Resuspend the washed beads in the respective binding/wash buffers.

    • Add the desthiobiotin-labeled bait protein to one tube and the 2-iminobiotin-labeled bait protein to the other.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with the respective binding/wash buffers to remove unbound bait protein.

  • Prey Protein Capture:

    • Add the cell lysate to each tube of beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with the respective binding/wash buffers to remove non-specifically bound proteins.

  • Elution:

    • Desthiobiotin: Add the desthiobiotin elution buffer and incubate for 15-30 minutes at room temperature with gentle agitation.

    • 2-Iminobiotin: Add the 2-iminobiotin elution buffer and incubate for 10-15 minutes at room temperature with gentle agitation. Immediately after elution, neutralize the eluate by adding an appropriate volume of neutralization buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

    • Quantify the band intensities to compare the pull-down efficiency of the two methods.

Protocol 3: Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of the bioorthogonal labeling reagents.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DBCO, TCO, azide, and tetrazine reagents

  • MTT or CellTox™ Green Cytotoxicity Assay Kit

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bioorthogonal reagents in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the reagents.

    • Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a period relevant to your planned labeling experiments (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement:

    • Follow the manufacturer's protocol for the chosen cytotoxicity assay kit (e.g., MTT or CellTox™ Green).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the reagents relative to the untreated control.

    • Plot the cell viability versus the reagent concentration to determine the IC50 value, if applicable.

By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions about the most suitable alternatives to this compound for their specific bioorthogonal labeling applications, leading to more robust and reproducible experimental outcomes.

References

Assessing the Efficiency of DBCO-PEG4-Desthiobiotin Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling reagent is paramount to experimental success. This guide provides an objective comparison of DBCO-PEG4-Desthiobiotin with alternative biotinylation methods, supported by experimental data and detailed protocols to facilitate informed decision-making. This compound is a popular choice for copper-free click chemistry, a bioorthogonal ligation reaction that allows for the specific labeling of biomolecules in complex biological systems.

Performance Comparison of Biotinylation Reagents

The efficiency of a biotinylation reagent is a critical factor, directly impacting the yield and purity of the final conjugate. This compound, utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), is frequently described as offering high to near-quantitative conjugation efficiency.[1] This is in contrast to traditional methods like NHS-ester based labeling, where the efficiency can be more variable due to the abundance and differing reactivity of primary amines on the surface of proteins.

Here, we compare key characteristics of this compound with a common alternative, NHS-Ester-Biotin.

FeatureThis compoundNHS-Ester-Biotin
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-reactive N-Hydroxysuccinimide ester chemistry
Specificity Highly specific reaction between DBCO and an azide (B81097) group.Reacts with primary amines (e.g., lysine (B10760008) residues, N-terminus). Can be non-specific due to multiple amine groups on a protein.
Biocompatibility Excellent; copper-free click chemistry avoids cytotoxic copper catalysts.Generally good, but the reaction is pH-sensitive and can be affected by buffer components containing primary amines (e.g., Tris).
Reported Efficiency High to near-quantitative.[1]Variable, dependent on the number and accessibility of primary amines.
Key Advantages High specificity, bioorthogonality, mild reaction conditions. The PEG4 spacer enhances solubility and reduces steric hindrance.[2][3][4] The desthiobiotin allows for gentle elution from streptavidin.[2][4][5]Simple one-step reaction.
Key Disadvantages Requires the introduction of an azide group onto the target molecule.Potential for non-specific labeling and protein aggregation. The biotin-streptavidin interaction is very strong, requiring harsh conditions for elution.

Experimental Protocols for Assessing Conjugation Efficiency

Accurate assessment of conjugation efficiency is crucial for optimizing labeling reactions and ensuring the quality of the resulting bioconjugates. The following are detailed protocols for commonly used methods.

HABA Assay for Quantification of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the molar ratio of biotin (B1667282) to protein.[6] The assay is based on the displacement of the HABA dye from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.[6]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer and cuvettes or microplate reader

Protocol:

  • Sample Preparation: Ensure all non-reacted biotin is removed from the biotinylated protein sample using dialysis or a desalting column.[6]

  • Blank Measurement: Pipette 900 µL of HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin solution.[6] For a microplate, use 180 µL of HABA/Avidin solution and 20 µL of sample.[6]

  • Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.[6]

  • Final Measurement: Measure the absorbance at 500 nm until the reading is stable. This is the A500 of the HABA/Avidin/Biotin sample.[6]

  • Calculation: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance. The extinction coefficient for the HABA/Avidin complex at 500 nm is approximately 34,000 M-1cm-1.[6]

SDS-PAGE for Qualitative Analysis of Conjugation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the successful conjugation of a biotinylation reagent to a protein.[7] A successful conjugation will result in an increase in the molecular weight of the protein, which is observed as a shift in the band position on the gel.[7]

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or other protein stain

  • Gel imaging system

Protocol:

  • Sample Preparation: Mix the protein sample (unconjugated control and conjugated sample) with protein loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][9]

  • Gel Electrophoresis: Load the molecular weight standards and the prepared protein samples into the wells of the polyacrylamide gel. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[8][9]

  • Staining: After electrophoresis, carefully remove the gel and immerse it in Coomassie Brilliant Blue staining solution with gentle agitation.[7]

  • Destaining: Transfer the gel to a destaining solution to remove the background stain until the protein bands are clearly visible.[7]

  • Visualization: Image the gel using a gel documentation system. Compare the migration of the conjugated protein to the unconjugated control. A band shift to a higher molecular weight indicates successful conjugation.[7]

Mass Spectrometry for Precise Characterization

Mass spectrometry (MS) provides the most accurate and detailed analysis of bioconjugation.[1][10] It can confirm the exact mass of the conjugated protein, thereby determining the number of biotin molecules attached per protein molecule.[1]

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Purified protein conjugate

  • Appropriate solvents and matrices for MS analysis

Protocol:

  • Sample Preparation: The biotinylated protein must be purified to remove any unreacted reagents and buffer components that could interfere with MS analysis.

  • Mass Analysis: Introduce the purified conjugate into the mass spectrometer. For proteins, electrospray ionization (ESI) is commonly used.

  • Data Interpretation: The resulting mass spectrum will show peaks corresponding to the different species in the sample. The mass of the unconjugated protein is compared to the mass of the conjugated protein. The mass difference should correspond to the mass of the attached this compound moiety (Molecular Weight: 719.87 g/mol ).[3][11] Multiple additions of the label can also be identified.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_conjugation Conjugation cluster_analysis Efficiency Assessment protein Azide-modified Protein conjugate Biotinylated Protein protein->conjugate SPAAC Reaction reagent This compound reagent->conjugate haba HABA Assay conjugate->haba Quantification sds SDS-PAGE conjugate->sds Qualitative Check ms Mass Spectrometry conjugate->ms Precise Mass

Experimental workflow for biotinylation and efficiency assessment.

reaction_mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product dbco DBCO triazole Stable Triazole Linkage dbco->triazole azide Azide azide->triazole logical_relationship cluster_reagent This compound cluster_application Application Benefits dbco DBCO Moiety (Click Chemistry) specificity High Specificity dbco->specificity biocompatibility Biocompatibility dbco->biocompatibility peg4 PEG4 Spacer (Solubility, Reduced Steric Hindrance) peg4->biocompatibility desthiobiotin Desthiobiotin (Reversible Binding to Streptavidin) gentle_elution Gentle Elution desthiobiotin->gentle_elution

References

A Researcher's Guide to the Quantitative Analysis of Desthiobiotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount. Affinity-based purification using the biotin-streptavidin interaction is a cornerstone of molecular biology, but the near-irreversible nature of this bond often necessitates harsh elution conditions that can compromise protein integrity and subsequent analysis. Desthiobiotin, a stable analog of biotin (B1667282), offers a compelling alternative by binding to streptavidin with high specificity but a lower affinity, enabling gentle and efficient elution of tagged proteins under physiological conditions. This guide provides an objective comparison of desthiobiotin-based quantification methods with other alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Desthiobiotin vs. Alternatives

The primary advantage of desthiobiotin lies in its reversible binding to streptavidin, which allows for the recovery of proteins in their native state. This is crucial for functional assays and quantitative mass spectrometry. The key distinction between desthiobiotin and its alternatives is the elution mechanism, which directly impacts protein yield and integrity.

Binding Affinity and Elution Conditions

The dissociation constant (Kd) is a critical measure of binding affinity; a lower Kd indicates a stronger interaction. While the high affinity of biotin is ideal for capture, it becomes a significant drawback during elution. Desthiobiotin strikes a balance, providing strong enough binding for effective pull-downs while allowing for competitive elution.

TagBinding PartnerDissociation Constant (Kd)Typical Elution Conditions
Desthiobiotin Streptavidin/Avidin~10⁻¹¹ M[1][2]Competitive elution with excess free biotin at neutral pH[3][4]
Biotin Streptavidin/Avidin~10⁻¹⁵ M[2][4]Denaturing conditions (e.g., low pH, high temp, detergents)[1][5]
2-Iminobiotin StreptavidinpH-dependent (~10⁻¹¹ M at pH >9.5)Mild acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)[6]

Methodology Comparison for Protein Pull-Down

FeatureDesthiobiotinBiotin2-Iminobiotin
Principle Reversible, competitive bindingNear-irreversible bindingpH-dependent reversible binding
Elution Method Competitive (free biotin)DenaturationpH shift (acidic)
Protein Integrity High (native proteins recovered)Low (proteins often denatured)Moderate to High
Background Low, due to specific elutionCan be high due to harsh elutionLow
Downstream Analysis Ideal for MS, functional assaysLimited to MS (sequence ID)Suitable for MS and some functional assays

Experimental Protocols & Workflows

Detailed methodologies are essential for reproducible quantitative analysis. Below are standard protocols for protein desthiobiotinylation and a subsequent pull-down assay for quantitative mass spectrometry.

Protocol 1: Amine-Reactive Desthiobiotinylation of Proteins

This protocol describes the covalent labeling of a purified protein with an NHS-ester functionalized desthiobiotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Desthiobiotin (e.g., Thermo Fisher Scientific, Pierce)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column for buffer exchange

Procedure:

  • Reagent Preparation: Immediately before use, dissolve NHS-Desthiobiotin in DMF or DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS-Desthiobiotin to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Removal of Excess Reagent: Remove non-reacted NHS-Desthiobiotin and reaction byproducts using a desalting column, dialyzing against a suitable buffer like PBS.

  • Quantification: Determine the concentration of the labeled protein using a standard protein quantification assay (e.g., BCA). The degree of labeling can be assessed via methods like competition ELISA or mass spectrometry.[7]

Protocol 2: Desthiobiotin-Based Pull-Down for Quantitative Proteomics

This protocol outlines the enrichment of interacting proteins from a cell lysate using a desthiobiotinylated "bait" protein for subsequent analysis by mass spectrometry (MS).

Materials:

  • Desthiobiotinylated "bait" protein

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

  • Elution Buffer: PBS with 50 mM Biotin, pH 7.4[6]

  • Protease inhibitors

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.

  • Bait Immobilization: Add the desthiobiotinylated bait protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow binding.

  • Blocking (Optional): To reduce non-specific binding, wash the beads with Binding/Wash Buffer to remove unbound bait and incubate with a blocking solution (e.g., 2% BSA in PBS) for 30 minutes.

  • Capture of Prey Proteins: Wash the beads again to remove the blocking solution. Add the cell lysate (supplemented with protease inhibitors) to the beads and incubate for 1-3 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer (containing free biotin) to the beads. Incubate for 15-30 minutes at room temperature with gentle mixing to release the bait protein and its interacting partners.

  • Sample Preparation for MS: Collect the eluate. The sample can be processed for quantitative mass spectrometry analysis (e.g., via trypsin digestion, peptide cleanup, and LC-MS/MS). For relative quantification, isotopic labeling strategies can be employed.[8]

Visualizing the Process

Diagrams help clarify complex workflows and molecular interactions. The following are generated using Graphviz (DOT language) to illustrate key processes.

G cluster_0 Immobilization cluster_1 Interaction cluster_2 Purification & Analysis Bait Desthiobiotinylated Bait Protein Beads Streptavidin Beads Bait->Beads Binding Lysate Cell Lysate (Prey Proteins) Complex Bait-Prey Complex on Beads Lysate->Complex Wash Wash Steps Complex->Wash Elute Competitive Elution (Free Biotin) Wash->Elute MS Quantitative Mass Spectrometry Elute->MS

Caption: Workflow for a desthiobiotin pull-down assay.

G cluster_biotin Biotin cluster_desthiobiotin Desthiobiotin Biotin Biotin Strep_B Streptavidin Biotin->Strep_B Strong Binding (Kd ~10⁻¹⁵ M) Strep_B->Biotin Elution_B Harsh Denaturation Strep_B->Elution_B Elution Desthio Desthiobiotin Strep_D Streptavidin Desthio->Strep_D Weaker Binding (Kd ~10⁻¹¹ M) Strep_D->Desthio Elution_D Gentle, Competitive (Free Biotin) Strep_D->Elution_D Elution

Caption: Comparison of Biotin vs. Desthiobiotin binding and elution.

References

A Head-to-Head Comparison of SPAAC and Copper-Catalyzed Click Chemistry for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for researchers, scientists, and drug development professionals. Among the arsenal (B13267) of available techniques, two variations of the azide-alkyne cycloaddition have risen to prominence: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an objective comparison of these two powerful "click chemistry" methods, supported by experimental data, to inform the selection of the most suitable technique for your research endeavors.

The fundamental distinction between these two approaches lies in the activation of the alkyne. CuAAC employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide (B81097), a reaction that is otherwise very slow.[1][2] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to relieve its ring strain.[][4] This key difference has profound implications for their respective applications, creating a trade-off between reaction kinetics and biocompatibility.[5]

Quantitative Performance Comparison

The choice between SPAAC and CuAAC often hinges on a quantitative assessment of their performance characteristics. The following table summarizes key data points for a direct comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[]
Second-Order Rate Constant Typically 1-100 M⁻¹s⁻¹.[7]Highly dependent on the cyclooctyne, ranging from ~0.1 to 1 M⁻¹s⁻¹.[7][8]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[9][10] Ligands can be used to mitigate toxicity.[11]Excellent biocompatibility due to its catalyst-free nature, making it ideal for live-cell and in vivo studies.[10][12]
Reaction Time Generally very fast, often complete within minutes to a few hours.[11]Can be slower, requiring several hours to days for completion, depending on the reactants and concentrations.[7]
Selectivity High regioselectivity, exclusively forming the 1,4-disubstituted triazole.[2]Can produce a mixture of regioisomers, although this is often not a concern in labeling applications.[13]
Off-Target Reactivity Minimal off-target reactivity in biological systems.Some cyclooctynes can exhibit off-target reactivity with thiols.[5]

Reaction Mechanisms and Experimental Workflow

To visualize the chemical transformations and the general laboratory process, the following diagrams illustrate the reaction mechanisms of CuAAC and SPAAC, along with a typical experimental workflow for protein labeling.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Terminal Alkyne (R1-C≡CH) Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide Coordination Azide Azide (R2-N3) Metallocycle Six-membered Copper Metallocycle Azide->Metallocycle Cu(I) Cu(I) Cu(I)->Copper_Acetylide Triazole 1,4-Disubstituted Triazole Copper_Acetylide->Metallocycle Cycloaddition Triazolyl_Copper Triazolyl-Copper Intermediate Metallocycle->Triazolyl_Copper Ring Contraction Triazolyl_Copper->Cu(I) Catalyst Regeneration Triazolyl_Copper->Triazole Protonolysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State [3+2] Cycloaddition Triazole Triazole Product Transition_State->Triazole Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Labeling_Workflow Start Start: Biomolecule of Interest Introduce_Handle Introduce Azide or Alkyne Handle (Metabolic or Chemical Labeling) Start->Introduce_Handle Labeled_Biomolecule Azide/Alkyne-Labeled Biomolecule Introduce_Handle->Labeled_Biomolecule Choose_Method Select Labeling Method Labeled_Biomolecule->Choose_Method CuAAC_Reaction Perform CuAAC Reaction (Add Probe-Alkyne/Azide, Cu(I) source, Ligand) Choose_Method->CuAAC_Reaction CuAAC SPAAC_Reaction Perform SPAAC Reaction (Add Probe-Cyclooctyne/Azide) Choose_Method->SPAAC_Reaction SPAAC Purification Purification (e.g., Dialysis, Chromatography) CuAAC_Reaction->Purification SPAAC_Reaction->Purification Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry, Imaging) Purification->Analysis End End: Labeled Biomolecule Analysis->End

Caption: General experimental workflow for biomolecule labeling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling proteins in cell lysate using both CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of Proteins in Cell Lysate

This protocol outlines the general steps for labeling azide-modified proteins in a cell lysate with an alkyne-containing probe.

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL)

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To 50 µL of cell lysate, add 1 µL of the alkyne-probe stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Prepare the copper catalyst premix. In a separate tube, combine 1 µL of CuSO₄ stock solution and 1 µL of THPTA stock solution. Vortex briefly.

  • Add the 2 µL of the copper catalyst premix to the cell lysate and probe mixture.

  • Initiate the reaction by adding 1 µL of the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The labeled lysate is now ready for downstream analysis such as SDS-PAGE or western blotting.[14][15]

Protocol 2: SPAAC Labeling of Proteins in Cell Lysate

This protocol describes the labeling of azide-modified proteins in a cell lysate using a cyclooctyne-functionalized probe.

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL)

  • Cyclooctyne-probe stock solution (e.g., DBCO-probe, 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To 50 µL of cell lysate, add 1 µL of the cyclooctyne-probe stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight. Reaction times may need to be optimized depending on the specific cyclooctyne and protein of interest.[16]

  • The labeled lysate is now ready for downstream analysis.

Concluding Remarks

Both CuAAC and SPAAC are indispensable tools in the fields of chemical biology and drug development.[17][18] CuAAC offers the advantage of rapid reaction kinetics, making it an excellent choice for in vitro conjugations and applications where speed is critical.[1][19] However, the inherent cytotoxicity of the copper catalyst remains a significant consideration for live-cell or in vivo experiments, although the use of chelating ligands can ameliorate this issue.[9][11]

SPAAC, with its catalyst-free nature, provides superior biocompatibility, establishing it as the preferred method for many in vivo applications where minimizing cellular perturbation is a priority.[10][12] The trade-off is generally slower reaction kinetics, though the development of increasingly reactive cyclooctynes continues to bridge this gap. Ultimately, the decision between SPAAC and CuAAC should be guided by the specific experimental requirements, weighing the need for speed against the demand for biocompatibility.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG4-Desthiobiotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations and environmental responsibility. This guide provides detailed, procedural instructions for the proper disposal of DBCO-PEG4-Desthiobiotin, a reagent commonly used in bioconjugation and click chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

The disposal of this compound requires careful consideration due to its potential environmental impact. One safety data sheet classifies the compound as very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact.

All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled and sealed container.

    • The container must be chemically compatible with the compound.

    • Label the container with the full chemical name: "this compound".

    • Contaminated materials, such as pipette tips, tubes, and weighing paper, that have been in direct contact with the compound should also be disposed of in this designated solid chemical waste container.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent (e.g., DMSO, DMF), collect it in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • The label should include the full chemical name and the solvent used.

    • Crucially, do not mix this waste stream with aqueous waste or other incompatible chemical wastes [2].

Spill Management

In the event of a spill, take the following steps:

  • Wear appropriate PPE.

  • Mix the spilled material with an inert absorbent material, such as sand or vermiculite[3].

  • Sweep up the absorbed material and place it in a tightly closed container for disposal[3].

  • Ensure the container is properly labeled as described above.

  • Do not allow the material to enter drains or water courses[3].

Storage Pending Disposal
  • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • This storage area should be secure and away from incompatible materials.

Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal service with the full chemical name and any available safety data sheets (SDS).

Disposal of this product and its solutions must comply with all applicable local, regional, and national regulations[4].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_form Waste Form cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste Type solid Solid/Contaminated Labware start->solid Solid liquid Liquid Solution start->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Note Solvent) liquid->collect_liquid storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.